Product packaging for 3-(Difluoromethyl)pyridine(Cat. No.:CAS No. 76541-44-1)

3-(Difluoromethyl)pyridine

Cat. No.: B1298654
CAS No.: 76541-44-1
M. Wt: 129.11 g/mol
InChI Key: HKRKGTFBASUFRO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H5F2N and its molecular weight is 129.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F2N B1298654 3-(Difluoromethyl)pyridine CAS No. 76541-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)pyridine
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InChI

InChI=1S/C6H5F2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6H
Source PubChem
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InChI Key

HKRKGTFBASUFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30997893
Record name 3-(Difluoromethyl)pyridine
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Molecular Weight

129.11 g/mol
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CAS No.

76541-44-1
Record name 3-(Difluoromethyl)pyridine
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Record name 3-(Difluoromethyl)pyridine
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Record name 3-(Difluoromethyl)pyridine
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Record name 3-(difluoromethyl)pyridine
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Foundational & Exploratory

Synthesis of 3-(Difluoromethyl)pyridine from 3-Pyridinecarboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. The difluoromethyl group (-CHF2) is of particular interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This guide provides a detailed technical overview of the synthesis of 3-(difluoromethyl)pyridine, a valuable building block in drug discovery, starting from the readily available precursor, 3-picoline. The synthesis involves a two-step process: the oxidation of 3-picoline to 3-pyridinecarboxaldehyde, followed by the deoxydifluorination of the aldehyde to the target difluoromethyl compound. This document outlines two reliable methods for the final fluorination step, employing either Diethylaminosulfur Trifluoride (DAST) or XtalFluor-E, providing researchers with established protocols and comparative data.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-pyridinecarboxaldehyde and its subsequent conversion to this compound via two distinct deoxydifluorination methods.

StepReactionStarting MaterialReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1Oxidation3-PicolineChlorine, Calcium CarbonateWater115-1428 (hydrolysis)9699.3[1]
2aDeoxydifluorination3-PyridinecarboxaldehydeDASTDichloromethane-78 to rt2(Not Reported)(Not Reported)General Procedure
2bDeoxydifluorination3-PyridinecarboxaldehydeXtalFluor-E, Et3N·3HFNone (neat)rt18(Not Reported for this substrate)(Not Reported)General Procedure

Experimental Protocols

Step 1: Synthesis of 3-Pyridinecarboxaldehyde from 3-Picoline[1]

This procedure involves the chlorination of 3-picoline followed by catalytic hydrolysis.

Materials:

  • 3-Picoline (3-methylpyridine)

  • Chlorine gas

  • Calcium Carbonate

  • Water

  • Dichloroethane

Procedure:

  • Chlorination: In a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and gas inlet tube, charge 100 g of 3-picoline.

  • Slowly heat the stirred 3-picoline to 137°C.

  • Introduce chlorine gas at a rate of 150 mL/min, maintaining the reaction temperature between 137°C and 142°C.

  • Monitor the reaction by gas chromatography. Once the intermediate 3-(chloromethyl)pyridine is less than 0.2%, stop the chlorine flow and allow the mixture to cool, yielding approximately 154 g of the crude chlorinated product. The yield of 3-(dichloromethyl)pyridine is approximately 98.0%.

  • Hydrolysis: In an autoclave, combine the 154 g of the chlorination reaction mixture with 616 g of water and 85.4 g of calcium carbonate.

  • Seal the autoclave, purge with nitrogen, and begin stirring.

  • Slowly heat the mixture to 115°C and maintain this temperature for about 8 hours, or until the pressure inside the autoclave no longer increases. The pressure should not exceed 1 MPa.

  • After cooling to room temperature, extract the reaction mixture three times with 100 mL portions of dichloroethane.

  • Combine the organic phases, remove the solvent under reduced pressure, and dry the residue under vacuum to yield approximately 106.3 g of 3-pyridinecarboxaldehyde as an off-white solid (96% yield based on 3-picoline, 99.3% purity).

Step 2a: Synthesis of this compound via Deoxydifluorination with DAST (General Procedure)

This protocol is a general method for the deoxydifluorination of aldehydes and can be adapted for 3-pyridinecarboxaldehyde.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Diethylaminosulfur Trifluoride (DAST)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 3-pyridinecarboxaldehyde (1 equivalent) in dichloromethane (20 volumes).

  • Cool the solution to -78°C under a nitrogen atmosphere.

  • Add DAST (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Step 2b: Synthesis of this compound via Deoxydifluorination with XtalFluor-E (General Procedure)

This is a general procedure for the deoxydifluorination of aromatic aldehydes and can be adapted for 3-pyridinecarboxaldehyde.

Materials:

  • 3-Pyridinecarboxaldehyde

  • XtalFluor-E

  • Triethylamine trihydrofluoride (Et3N·3HF)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether (Et2O)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a dry polytetrafluoroethylene (PTFE) conical tube flushed with argon, add 3-pyridinecarboxaldehyde (1.0 mmol), Et3N·3HF (0.49 mL, 3.0 mmol, 3 equivalents), and XtalFluor-E (343.5 mg, 1.5 mmol, 1.5 equivalents).

  • Stir the mixture for 18 hours at room temperature under an argon atmosphere.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the phases and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude mixture by flash chromatography on silica gel to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Deoxydifluorination picoline 3-Picoline chlorination Chlorination (Cl2, 137-142°C) picoline->chlorination dichloromethyl 3-(Dichloromethyl)pyridine chlorination->dichloromethyl hydrolysis Hydrolysis (CaCO3, H2O, 115°C) dichloromethyl->hydrolysis aldehyde 3-Pyridinecarboxaldehyde hydrolysis->aldehyde fluorination Deoxydifluorination (DAST or XtalFluor-E) aldehyde->fluorination product This compound fluorination->product

Caption: Overall synthetic workflow for this compound.

Deoxydifluorination_Mechanism aldehyde 3-Pyridinecarboxaldehyde (R-CHO) intermediate1 Intermediate Complex aldehyde->intermediate1 + DAST dast DAST (Et2NSF3) intermediate2 Difluoroalkoxy-sulfurane intermediate1->intermediate2 Fluoride attack product This compound (R-CHF2) intermediate2->product Elimination byproduct Et2NS(O)F intermediate2->byproduct Elimination

Caption: Proposed mechanism for deoxydifluorination of an aldehyde with DAST.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-(Difluoromethyl)pyridine

Introduction

This compound is a fluorinated heterocyclic compound of increasing interest within the pharmaceutical and agrochemical industries.[1] The incorporation of a difluoromethyl group (-CF₂H) into a pyridine scaffold can significantly alter key physicochemical properties such as lipophilicity, metabolic stability, and basicity.[2] These modifications are crucial in the design of novel bioactive molecules, as they directly influence the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These values are essential for predicting the behavior of the molecule in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₆H₅F₂N[5][6]
Molecular Weight 129.11 g/mol [5][6]
Appearance Clear, colorless liquid[5][7]
Density 1.242 g/mL at 25 °C[5]
Boiling Point 165.5 °C at 760 mmHg[8][9]
Flash Point 54.4 °C (129.9 °F)[5]
Refractive Index n20/D 1.462[5]
pKa (Predicted) 3.48 ± 0.11[8]
logP (XLogP3) 1.5[6][8]

Experimental Protocols

Accurate experimental determination of physicochemical properties is critical for drug discovery and development. The following sections detail standardized methodologies for measuring pKa, logP, and solubility.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that influences a compound's solubility and permeability across biological membranes. Potentiometric titration is a widely used and reliable method for its determination.[10]

Methodology:

  • Instrument Calibration: Calibrate a potentiometer or pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mM).[11] The solvent system should be chosen to ensure complete dissolution. For compounds with low aqueous solubility, co-solvents may be used.

  • Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[11]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M KCl.[11]

  • Titration Procedure:

    • Place the sample solution in a temperature-controlled vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Incrementally add the titrant (NaOH for an acidic substance, HCl for a basic substance like a pyridine derivative) to the sample solution.

    • Record the pH value after each addition, ensuring the reading stabilizes (e.g., drift of less than 0.01 pH units per minute).[11]

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffering region on the curve. This point can be precisely located by finding the inflection point on the curve or by analyzing its first derivative.[10]

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare Sample Solution (1 mM) titrate Add Titrant Incrementally prep_sample->titrate prep_titrant Prepare Titrants (0.1 M HCl/NaOH) prep_titrant->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine_pka Determine pKa (Half-Equivalence Point) plot->determine_pka drug_development_logic cluster_properties Physicochemical Properties cluster_adme ADME Profile cluster_outcome Development Outcome pka pKa (Ionization) solubility Solubility pka->solubility absorption Absorption pka->absorption logp logP (Lipophilicity) logp->solubility logp->absorption distribution Distribution logp->distribution metabolism Metabolism logp->metabolism solubility->absorption efficacy Efficacy & Potency absorption->efficacy distribution->efficacy safety Safety & Toxicity metabolism->safety excretion Excretion excretion->safety candidate Viable Drug Candidate efficacy->candidate safety->candidate

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 3-(Difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(difluoromethyl)pyridine. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science who are working with or developing novel fluorinated pyridine derivatives.

Introduction

This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. The introduction of a difluoromethyl group into the pyridine ring can profoundly alter the molecule's physicochemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and detailed NMR spectral data are paramount for the unambiguous identification and characterization of this compound and its analogues during synthesis and further development. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra, a standardized experimental protocol for data acquisition, and a logical workflow for spectral analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
8.78s-H-2
8.68d4.7H-6
7.95dt7.9, 1.4H-4
7.46dd7.9, 4.7H-5
6.70t56.4CHF₂

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
152.0d4.9C-2
149.0d2.4C-6
136.0d4.9C-4
132.8t22.0C-3
123.8s-C-5
114.7t236.9CHF₂

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and related fluorinated organic compounds.

1. Sample Preparation:

  • Weigh approximately 5-15 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Number of Scans (NS): 1024 to 4096, or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-160 ppm).

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of NMR spectral data, from the molecular structure to the final assignment of signals.

NMR_Analysis_Workflow cluster_structure Molecular Structure cluster_experiment NMR Experiment cluster_data_processing Data Processing cluster_analysis Spectral Analysis cluster_assignment Structure Correlation & Assignment Structure This compound (C₆H₅F₂N) H1_NMR ¹H NMR Acquisition Structure->H1_NMR C13_NMR ¹³C NMR Acquisition Structure->C13_NMR H1_Process ¹H Data Processing (FT, Phasing, Referencing) H1_NMR->H1_Process C13_Process ¹³C Data Processing (FT, Phasing, Referencing) C13_NMR->C13_Process H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Integration, Multiplicity, J-Coupling) H1_Process->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Chemical Shift, Multiplicity, J-Coupling) C13_Process->C13_Analysis Assignment Final Peak Assignment H1_Analysis->Assignment C13_Analysis->Assignment NMR_Signaling_Pathway cluster_1h ¹H NMR Parameters cluster_13c ¹³C NMR Parameters cluster_structure Structural Features H_ChemShift Chemical Shift (δ) - Electronic Environment PyridineRing Pyridine Ring Protons (H-2, H-4, H-5, H-6) H_ChemShift->PyridineRing CHF2_Group Difluoromethyl Group (¹H and ¹³C) H_ChemShift->CHF2_Group H_Integration Integration - Proton Ratio H_Integration->PyridineRing H_Multiplicity Multiplicity - Neighboring Protons H_Multiplicity->PyridineRing H_J_Coupling J-Coupling (Hz) - Connectivity H_J_Coupling->PyridineRing H_J_Coupling->CHF2_Group C_ChemShift Chemical Shift (δ) - Carbon Skeleton C_ChemShift->PyridineRing C_ChemShift->CHF2_Group C_Multiplicity Multiplicity (due to F) - C-F Connectivity C_Multiplicity->PyridineRing C_Multiplicity->CHF2_Group C_J_Coupling J-Coupling (Hz) - Through-bond C-F Interaction C_J_Coupling->PyridineRing C_J_Coupling->CHF2_Group Connectivity Connectivity & Substitution Pattern PyridineRing->Connectivity CHF2_Group->Connectivity

References

Reactivity and Stability of 3-(Difluoromethyl)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Difluoromethyl)pyridine is a heterocyclic compound of growing interest in medicinal and agricultural chemistry. The incorporation of the difluoromethyl (CF₂H) group, a lipophilic hydrogen bond donor, can significantly modulate the physicochemical and biological properties of parent molecules, including their metabolic stability, lipophilicity, and binding affinity.[1][2] This technical guide provides a comprehensive overview of the current understanding of the reactivity and stability of this compound, drawing from available literature to support its application in research and development. While direct quantitative data for this specific molecule is limited in some areas, this guide synthesizes existing knowledge on its synthesis, functionalization, and predicted stability profile, supplemented with detailed experimental protocols and visual diagrams.

Reactivity Profile

The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the difluoromethyl group. This section details key reaction types and available data on the functionalization of this compound and related compounds.

C-H Difluoromethylation of Pyridines

The direct introduction of a difluoromethyl group onto a pyridine ring is a key synthetic strategy. Recent advancements have enabled regioselective C-H difluoromethylation, providing access to isomers of difluoromethylpyridine. One notable method involves the use of oxazino pyridine intermediates, which allows for switchable regioselectivity between the meta and para positions.[3][4]

A radical process using oxazino pyridine intermediates, which are readily accessible from pyridines, facilitates meta-C-H-difluoromethylation. The selectivity can be switched to the para position by treating the oxazino pyridine with an acid in situ, which transforms it into a pyridinium salt.[3][4]

Table 1: Regioselective C-H Difluoromethylation of Pyridine Derivatives [3]

Starting MaterialReagent SystemPosition of DifluoromethylationYield (%)
Pyridine1. DMAD, Methyl pyruvate; 2. CF₃SO₂Na, TBHPmeta55
Pyridine1. DMAD, Methyl pyruvate; 2. (CF₃CO)₂O, H₂O₂para67
2-Phenylpyridine1. DMAD, Methyl pyruvate; 2. CF₃SO₂Na, TBHPmeta73
2-Phenylpyridine1. DMAD, Methyl pyruvate; 2. (CF₃CO)₂O, H₂O₂para61
Minisci-Type Reactions

The Minisci reaction, a radical alkylation of heteroaromatics, is a powerful tool for the functionalization of pyridines. While specific quantitative data for this compound is limited, general protocols for Minisci reactions on pyridine derivatives can be adapted. The regioselectivity of these reactions is influenced by both steric and electronic factors. For 3-substituted pyridines, attack at the 2- and 6-positions is generally favored.

Table 2: Representative Yields for Minisci-Type Reactions on Pyridine Derivatives [5]

Pyridine DerivativeRadical SourcePosition of AlkylationYield (%)
3-(Allyloxy)pyridineCF₃SO₂Na, Na₂S₂O₈C2/C4 of pyridine, intramolecular cyclization43
4-CyanopyridineStyrene, 2-(cyclohexylamino)-2-oxoacetic acidC271
Nucleophilic and Electrophilic Aromatic Substitution

Stability Profile

The stability of a molecule is a critical parameter in drug development, influencing its shelf-life, formulation, and pharmacokinetic profile. This section discusses the predicted and inferred stability of this compound.

Metabolic Stability

The difluoromethyl group is often considered a metabolically stable bioisostere of a methoxy or hydroxyl group.[1] The high strength of the C-F bond makes the CF₂H moiety resistant to oxidative metabolism. However, metabolism can occur at other sites on the molecule, such as the pyridine ring itself, which may undergo hydroxylation.[1] Studies on the closely related 3-trifluoromethylpyridine have shown that metabolism can lead to the formation of the corresponding N-oxide.[7]

While specific data for this compound is not available, a general trend of increased metabolic stability is expected compared to non-fluorinated analogs.[8]

Photostability, Thermal Stability, and Hydrolytic Stability

Direct experimental data on the photostability, thermal stability, and hydrolytic stability of this compound is not currently available in the public domain. General principles for related fluorinated and heterocyclic compounds suggest the following:

  • Photostability: Pyridine and its derivatives can undergo photodegradation upon exposure to UV light. The degradation pathways and rates are dependent on the specific substituents and the environmental conditions.[9][10]

  • Thermal Stability: Fluorinated organic compounds often exhibit high thermal stability.[3] However, at elevated temperatures, decomposition can occur, potentially releasing toxic gases.[11]

  • Hydrolytic Stability: The C-CF₂H bond is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. The stability of the pyridine ring itself to hydrolysis is generally high.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Protocol 1: General Procedure for meta-C-H Difluoromethylation of Pyridines[3]

Materials:

  • Pyridine derivative

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methyl pyruvate

  • Sodium triflinate (CF₃SO₂Na)

  • tert-Butyl hydroperoxide (TBHP)

  • Acetonitrile (anhydrous)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the pyridine derivative (1.0 equiv) in anhydrous acetonitrile, add methyl pyruvate (2.0 equiv) and DMAD (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours until the formation of the oxazino pyridine intermediate is complete (monitored by TLC or LC-MS).

  • To the reaction mixture, add CF₃SO₂Na (2.0 equiv) and TBHP (3.0 equiv).

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes[1][14]

Materials:

  • This compound

  • Human or other species liver microsomes

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration typically 1 µM).

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.

Protocol 3: General Guideline for Photostability Testing (ICH Q1B)[13][15]

Objective: To evaluate the light sensitivity of this compound.

Light Source:

  • Option 1: An artificial daylight source that produces a combined visible and UV output, such as a xenon or metal halide lamp.

  • Option 2: A combination of a cool white fluorescent lamp for visible light and a near-UV lamp.

Procedure:

  • Forced Degradation: Expose a solution or solid sample of this compound to high-intensity light to generate degradation products. This helps in developing and validating analytical methods.

  • Confirmatory Testing:

    • Expose the drug substance to a standardized light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A dark control sample should be stored under the same conditions to separate light-induced changes from thermal changes.

    • Analyze the samples at appropriate time points for any changes in physical properties, and for the formation of degradation products using a stability-indicating analytical method (e.g., HPLC).

Visualizations

Signaling Pathways and Experimental Workflows

metabolic_pathway cluster_cyp Cytochrome P450 Enzymes This compound This compound Metabolite 1 (N-Oxide) Metabolite 1 (N-Oxide) This compound->Metabolite 1 (N-Oxide) CYP-mediated Oxidation Metabolite 2 (Hydroxylated Pyridine) Metabolite 2 (Hydroxylated Pyridine) This compound->Metabolite 2 (Hydroxylated Pyridine) CYP-mediated Hydroxylation

Caption: Predicted metabolic pathways of this compound.

minisci_reaction Carboxylic Acid Carboxylic Acid Alkyl Radical Alkyl Radical Carboxylic Acid->Alkyl Radical Oxidative Decarboxylation (Ag⁺/S₂O₈²⁻) Alkyl RadicalProtonated\nthis compound Alkyl RadicalProtonated This compound Radical Adduct Radical Adduct Alkyl RadicalProtonated\nthis compound->Radical Adduct Functionalized Pyridine Functionalized Pyridine Radical Adduct->Functionalized Pyridine Oxidation & Deprotonation stability_testing_workflow cluster_stress Stress Conditions Light (UV/Vis) Light (UV/Vis) Heat Heat Humidity Humidity Acid/Base Acid/Base This compound Sample This compound Sample Stressed Sample Stressed Sample This compound Sample->Stressed Sample Analytical Testing (HPLC, LC-MS) Analytical Testing (HPLC, LC-MS) Stressed Sample->Analytical Testing (HPLC, LC-MS) Analysis Degradation Profile Degradation Profile Analytical Testing (HPLC, LC-MS)->Degradation Profile Data Interpretation Stability Assessment Stability Assessment Degradation Profile->Stability Assessment

References

A Technical Guide to the Biological Activity of Novel 3-(Difluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents.[1][2] The pyridine nucleus, a privileged structure in drug discovery, gains substantial benefits from fluorination.[1][3] Specifically, the difluoromethyl (-CHF₂) group, when substituted at the 3-position of the pyridine ring, imparts a unique combination of physicochemical properties. These properties include increased metabolic stability due to the strength of the C-F bond, altered lipophilicity, and a significant influence on the molecule's electron density distribution.[4] These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and novel mechanisms of action.[1][2] This guide explores the diverse biological activities of novel 3-(difluoromethyl)pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, providing detailed experimental insights and data for the research community.

Anticancer Activity: Targeting Kinase Signaling Pathways

The dysregulation of cellular signaling pathways, particularly those controlled by kinases, is a hallmark of cancer.[5] The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancers, making it a prime target for therapeutic intervention.[6] Several novel derivatives incorporating the (difluoromethyl)pyridine or a related bioisosteric benzimidazole moiety have demonstrated potent inhibitory activity against this pathway, emerging as promising anticancer agents.[7][8]

Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activity

The following table summarizes the in vitro activity of representative compounds against various cancer cell lines and PI3K isoforms. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTargetIC₅₀ ValueCancer Cell LineIC₅₀ ValueReference
ZSTK474 Analogue PI3Kα22.8 nM--[6]
ZSTK474 Analogue PI3Kα33.6 nM--[6]
Compound 13 PI3Kα1.2 nMHCT-1160.83 µM[8]
Compound 13 --U87-MG1.25 µM[8]
Pyridine-Urea 8e VEGFR-23.93 µMMCF-70.22 µM[9]
Pyridine-Urea 8b VEGFR-25.0 µM--[9]
Compound 11d --MCF-75.95 µM[10]
Compound 11d --HCT 1166.09 µM[10]
Compound 12 --HT-294.15 µM[11]
Experimental Protocol: In Vitro PI3Kα Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against the PI3Kα enzyme.

Objective: To quantify the IC₅₀ value of a test compound against the PI3Kα isoform.

Materials:

  • Recombinant human PI3Kα enzyme.

  • PIP₂ (Phosphatidylinositol (4,5)-bisphosphate) substrate.

  • ATP (Adenosine triphosphate).

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • ADP-Glo™ Kinase Assay kit (or similar technology to detect kinase activity).

  • Test compounds dissolved in DMSO.

  • 384-well microplates.

  • Plate reader capable of luminescence detection.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme. Allow this mixture to incubate for 15-20 minutes at room temperature to permit compound binding.

  • Initiate Kinase Reaction: Add a mixture of the PIP₂ substrate and ATP to each well to start the enzymatic reaction. The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the enzyme.

  • Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Quantify Kinase Activity: Stop the reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. Using the ADP-Glo™ kit:

    • Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, and simultaneously catalyze a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Visualization: PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and growth that is often targeted by anticancer therapies.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor This compound Derivative (e.g., ZSTK474) Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of targeted derivatives.

Antimicrobial Activity

The rise of microbial resistance necessitates the development of new classes of antibiotics.[12] Pyridine derivatives have long been investigated for their antimicrobial properties, and recent studies on novel series have shown promising activity against a range of pathogenic bacteria and fungi.[3][12][13]

Data Presentation: In Vitro Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several novel pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDOrganismStrainMIC (mg/mL)Reference
Compound 12a Escherichia coli-0.0195[12]
Compound 12a Bacillus mycoides-<0.0048[12]
Compound 12a Candida albicans-<0.0048[12]
Compound 15 Escherichia coli->0.0048[12]
Compound 15 Bacillus mycoides-0.0098[12]
Compound 15 Candida albicans-0.039[12]
Complex C5 Staphylococcus aureus-0.63[14]
Complex C5 Escherichia coli-0.63[14]
Complex C8 Candida albicans-0.31[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[14]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal strains for testing.

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Positive control (microorganism in broth without compound).

  • Negative control (broth only).

  • Standard antibiotic (e.g., Ciprofloxacin, Amphotericin B).

Methodology:

  • Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculation: Prepare a standardized inoculum of the test microorganism in the appropriate broth. The final concentration in each well should be approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well containing the test compound, as well as to the positive control wells.

  • Controls: Include positive controls (broth + inoculum) and negative controls (broth only) on each plate.

  • Incubation: Cover the plates and incubate under appropriate conditions. For most bacteria, this is 35-37°C for 18-24 hours. For fungi, this may be 35°C for 24-48 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be determined spectrophotometrically by reading the optical density (OD) at 600 nm.

Visualization: MIC Assay Experimental Workflow

The following diagram outlines the workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow start Start prep_plate Prepare 96-Well Plate with Growth Medium start->prep_plate serial_dilute Perform 2-Fold Serial Dilution of Test Compound prep_plate->serial_dilute inoculate Inoculate Wells with Microorganism serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases, including arthritis, respiratory diseases, and certain cancers.[15] Developing agents that can modulate the inflammatory response is a key therapeutic goal. Difluoromethyl-containing compounds, such as α-difluoromethylornithine (DFMO), and various pyridine derivatives have demonstrated significant anti-inflammatory effects by modulating immune cell activity and reducing the production of pro-inflammatory mediators.[15][16]

Data Presentation: In Vitro Anti-inflammatory Effects

This table summarizes the effects of representative compounds on key inflammatory markers in cell-based assays.

Compound Class/IDCell ModelEffectKey FindingsReference
1,4-Dihydropyridine LPS-stimulated RAW264.7Inhibition of NOSignificant reduction in nitric oxide production.[15]
1,4-Dihydropyridine LPS-stimulated RAW264.7Cytokine ModulationReduced levels of TNF-α and IL-6; increased IL-10.[15]
11,17diHDoPE LPS-stimulated cellsCytokine InhibitionReduced release of IL-6, TNF-α, and IL-1β.[17]
α-DFMO CIA Mouse ModelImmune Cell ModulationDecreased frequency of MDSCs and Th17 cells.[16]
Experimental Protocol: Macrophage-Based In Vitro Anti-inflammatory Assay

This protocol details a method to assess the anti-inflammatory potential of compounds using lipopolysaccharide (LPS)-stimulated macrophages.[15]

Objective: To measure the ability of a test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in activated macrophages.

Materials:

  • RAW264.7 macrophage cell line.

  • DMEM culture medium supplemented with 10% FBS and antibiotics.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds dissolved in DMSO.

  • Griess Reagent for NO measurement.

  • ELISA kits for TNF-α and IL-6 quantification.

  • 96-well cell culture plates.

  • MTT or similar reagent for assessing cell viability.

Methodology:

  • Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).

  • Inflammatory Stimulation: Add LPS (final concentration ~1 µg/mL) to the wells to induce an inflammatory response. Leave a set of untreated cells as a negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The amount of NO is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the remaining cell culture supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Visualization: Logic of Inflammatory Response Modulation

This diagram illustrates the logical relationship of how a compound can exert anti-inflammatory effects by inhibiting macrophage activation and the subsequent release of pro-inflammatory mediators.

Anti_Inflammatory_Logic LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage (e.g., RAW264.7) LPS->Macrophage Stimulates Activation Activation of Pro-inflammatory Pathways (e.g., NF-κB) Macrophage->Activation Mediators Release of Pro-inflammatory Mediators Activation->Mediators Leads to NO Nitric Oxide (NO) Mediators->NO Cytokines TNF-α, IL-6 Mediators->Cytokines Inflammation Inflammatory Response NO->Inflammation Cytokines->Inflammation Inhibitor Derivative Compound Inhibitor->Activation Inhibits

References

An In-depth Technical Guide to 3-(Difluoromethyl)pyridine (CAS Number 76541-44-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential hazards associated with 3-(Difluoromethyl)pyridine, registered under CAS number 76541-44-1. While direct biological activity data for this specific compound is limited in publicly available literature, its significance as a key intermediate in the synthesis of agrochemicals and pharmaceuticals is well-documented. This guide will delve into its physicochemical characteristics, known safety information, and its role as a building block in the development of more complex, biologically active molecules.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound. The incorporation of the difluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its potential for use in the synthesis of novel compounds.[1][2] Below is a summary of its key physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 76541-44-1[3]
IUPAC Name This compound
Molecular Formula C₆H₅F₂N[3][4]
Molecular Weight 129.11 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Density 1.242 g/mL at 25 °C[3]
Refractive Index n20/D 1.462[3]
Flash Point 54.4 °C (129.9 °F)[3]
SMILES C1=CC(=CN=C1)C(F)F
InChI InChI=1S/C6H5F2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6H[3]

Synthesis

One patented method for producing a related compound, 2,3-difluoro-5-(trifluoromethyl)pyridine, involves the reaction of a chlorinated precursor with potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures.[5][6] This suggests that a similar nucleophilic fluorination approach could be applicable for the synthesis of this compound.

Below is a generalized workflow for the potential synthesis of this compound based on common synthetic strategies for related compounds.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_purification Purification cluster_product Final Product Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Reaction_Vessel Reaction in Aprotic Solvent Pyridine-3-carboxaldehyde->Reaction_Vessel 1. Fluorinating_Agent Fluorinating Agent (e.g., DAST, Deoxofluor) Fluorinating_Agent->Reaction_Vessel 2. Purification_Step Work-up & Purification Reaction_Vessel->Purification_Step 3. Final_Product This compound Purification_Step->Final_Product 4.

A generalized synthetic workflow for this compound.

Analytical Methods

The characterization of this compound would typically involve standard analytical techniques to confirm its identity and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential to confirm the structure and the presence of the difluoromethyl group.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Hazards and Safety Information

This compound is classified as a hazardous substance. The available safety data indicates that it is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[3]

Table 2: GHS Hazard and Precautionary Statements for this compound

CategoryCodeStatementReference
Hazard Statements H226Flammable liquid and vapor[3]
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]
Precautionary Statements P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological studies on the closely related compound, 3-trifluoromethylpyridine, have shown that inhalation exposure in rats can lead to effects on the olfactory epithelium and the liver. While direct toxicological data for this compound is not available, these findings suggest that caution should be exercised when handling this compound, with appropriate personal protective equipment and engineering controls in place.

Biological Activity and Applications

There is a lack of specific data in the scientific literature detailing the biological activity, mechanism of action, or specific signaling pathway interactions of this compound itself. However, the presence of the difluoromethylpyridine moiety is significant in the context of drug discovery and agrochemical development.

Fluorinated organic molecules often exhibit enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[1] Consequently, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities.

Patents indicate that derivatives of this compound are used as intermediates in the synthesis of fungicidal and herbicidal compounds.[7][8] For example, certain pyrazole carboxamides containing the this compound moiety have been investigated for their fungicidal properties.[7] This highlights the primary role of this compound as a precursor to biologically active agents.

G cluster_intermediate Key Intermediate cluster_synthesis Synthetic Elaboration cluster_products Bioactive Molecules Intermediate This compound (CAS 76541-44-1) Synthesis Multi-step Synthesis Intermediate->Synthesis Agrochemicals Agrochemicals (e.g., Fungicides, Herbicides) Synthesis->Agrochemicals Pharmaceuticals Pharmaceuticals (Potential Drug Candidates) Synthesis->Pharmaceuticals

Role of this compound as a synthetic intermediate.

Conclusion

This compound (CAS 76541-44-1) is a fluorinated pyridine derivative with well-defined chemical and physical properties. While it is a hazardous substance requiring careful handling, its primary significance lies in its role as a key synthetic intermediate. The incorporation of the difluoromethyl group offers advantageous properties for the development of novel, biologically active molecules. Although direct biological activity for this compound has not been extensively reported, its utility as a building block in the synthesis of agrochemicals and potential pharmaceuticals is evident from the patent literature. Further research into the biological effects of this compound and its derivatives may unveil new therapeutic or agricultural applications.

References

An In-depth Technical Guide to 3-(Difluoromethyl)pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The document details its molecular formula and weight, provides meticulously compiled experimental protocols for its synthesis, and explores the significant role of the difluoromethyl group in drug design. Furthermore, it discusses the known and potential biological activities of difluoromethylated pyridines, including their interactions with key drug targets such as protein kinases and G-protein coupled receptors, and their implications for modulating cellular signaling pathways.

Core Molecular and Physical Properties

This compound is a pyridine derivative where the hydrogen atoms of the methyl group at the 3-position are substituted with two fluorine atoms. This substitution imparts unique physicochemical properties that are highly valuable in the design of novel therapeutic agents.

PropertyValueReference
Molecular Formula C₆H₅F₂N[1][2][3][4]
Molecular Weight 129.11 g/mol [1][2][3][4]
Appearance Liquid[2]
Density 1.242 g/mL at 25 °C[2]
Refractive Index n20/D 1.462[2]

The Strategic Importance of the Difluoromethyl Group in Drug Discovery

The introduction of a difluoromethyl (-CHF₂) group into a molecule is a strategic approach widely employed in medicinal chemistry to enhance the pharmacological profile of drug candidates.[5] The -CHF₂ group is considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[5] Its presence can significantly improve a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, and it can enhance cell membrane permeability, leading to improved bioavailability.[5] Unlike the trifluoromethyl (-CF₃) group, the difluoromethyl group retains a hydrogen atom that can participate in hydrogen bonding, which can be crucial for target binding affinity.[5]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be approached through several modern synthetic methodologies. Below are two detailed experimental protocols adapted from recent literature, outlining a regioselective C-H difluoromethylation and a Suzuki-Miyaura cross-coupling approach.

Protocol 1: Regioselective C-H Difluoromethylation of Pyridine

This protocol is adapted from a recently developed method for the site-selective introduction of a difluoromethyl group onto a pyridine ring.[3][6][7] This method utilizes a temporary dearomatization strategy to achieve meta-selectivity.

Workflow for Regioselective C-H Difluoromethylation

Regioselective C-H Difluoromethylation Workflow Pyridine Pyridine OxazinoPyridine Formation of Oxazino Pyridine Intermediate Pyridine->OxazinoPyridine Dearomatization Reagents Difluoromethylation Radical Difluoromethylation (e.g., with TMSCF₂H) OxazinoPyridine->Difluoromethylation Radical Initiator Rearomatization Rearomatization Difluoromethylation->Rearomatization Acid/Base Treatment Product This compound Rearomatization->Product

Caption: A workflow diagram illustrating the key steps in the regioselective C-H difluoromethylation of pyridine.

Materials and Reagents:

  • Pyridine

  • Dearomatization reagent (e.g., a chloroformate derivative)

  • Difluoromethylating agent (e.g., (Difluoromethyl)trimethylsilane, TMSCF₂H)

  • Radical initiator (e.g., AIBN or photoredox catalyst)

  • Solvent (e.g., Acetonitrile)

  • Acid or base for rearomatization (e.g., HCl or NaOH)

Procedure:

  • Formation of the Oxazino Pyridine Intermediate: In a nitrogen-flushed flask, dissolve pyridine in anhydrous acetonitrile. Add the dearomatization reagent dropwise at 0 °C and stir for 1-2 hours.

  • Difluoromethylation: To the solution containing the oxazino pyridine intermediate, add the difluoromethylating agent and the radical initiator.

  • Reaction: Irradiate the mixture with a suitable light source (if using a photoredox catalyst) or heat to the appropriate temperature (for thermal initiators) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Rearomatization and Work-up: Upon completion, quench the reaction and add an acid or base to facilitate rearomatization. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is a plausible adaptation of established Suzuki-Miyaura cross-coupling procedures for the synthesis of aryl pyridines.[8][9] It involves the coupling of a pyridine-derived boronic acid or ester with a difluoromethyl-containing halide.

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura Cross-Coupling Workflow Reactants 3-Pyridylboronic Acid or Ester + 3-Bromo-difluoromethylbenzene Reaction Suzuki-Miyaura Coupling Reactants->Reaction CatalystSystem Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) CatalystSystem->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A schematic of the Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Materials and Reagents:

  • 3-Pyridylboronic acid or its pinacol ester

  • A suitable difluoromethyl-containing coupling partner (e.g., 1-bromo-3-(difluoromethyl)benzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-pyridylboronic acid, the difluoromethyl-containing halide, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridine ring protons and a characteristic triplet for the -CHF₂ proton.
¹³C NMR Resonances for the pyridine carbons and a triplet for the carbon of the -CHF₂ group due to C-F coupling.
¹⁹F NMR A doublet corresponding to the two equivalent fluorine atoms of the -CHF₂ group.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.

Biological Activity and Therapeutic Potential

While specific studies on the biological activity of this compound are emerging, the broader class of fluorinated pyridines has shown significant promise in drug discovery.

Kinase Inhibition

Many kinase inhibitors feature a pyridine core, and the introduction of fluorine-containing substituents can enhance their potency and selectivity.[10][11] The difluoromethyl group can participate in favorable interactions within the ATP-binding pocket of kinases, potentially leading to the development of novel anticancer agents.[12] For instance, derivatives of trifluoromethyl-pyridines have been investigated as inhibitors of Bcr-Abl and other kinases implicated in leukemia.[13]

G-Protein Coupled Receptor (GPCR) Modulation

Fluorinated pyridines have also been explored as modulators of GPCRs, which are a major class of drug targets.[14][15][16][17] For example, a derivative containing a trifluoromethyl-triazolo-pyridine scaffold has been identified as a selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), a target for central nervous system disorders.[5]

Potential Signaling Pathway Modulation

Based on the known targets of similar compounds, it is plausible that this compound derivatives could modulate key cellular signaling pathways.

Hypothetical Signaling Pathway Modulation

Hypothetical Signaling Pathway Modulation DFMP_Derivative This compound Derivative Kinase Protein Kinase DFMP_Derivative->Kinase Inhibition GPCR GPCR DFMP_Derivative->GPCR Allosteric Modulation DownstreamKinase Downstream Kinase (e.g., MEK/ERK) Kinase->DownstreamKinase Phosphorylation Cascade SecondMessenger Second Messenger (e.g., cAMP, Ca²⁺) GPCR->SecondMessenger Signal Transduction TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor SecondMessenger->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse Gene Expression

Caption: A diagram illustrating a hypothetical mechanism by which a this compound derivative could modulate cellular signaling pathways.

Conclusion

This compound is a valuable building block for the development of new pharmaceuticals. Its synthesis can be achieved through modern, regioselective methods, and the incorporation of the difluoromethyl group offers significant advantages in medicinal chemistry. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and holds the potential to yield novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to the Solubility Characteristics of 3-(Difluoromethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of 3-(difluoromethyl)pyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of precise quantitative solubility data in published literature, this guide provides a comprehensive summary of its known physicochemical properties, discusses its expected solubility behavior in various organic solvents based on its molecular structure, and presents a detailed experimental protocol for determining its solubility.

Introduction to this compound

This compound is a pyridine derivative where a difluoromethyl group is substituted at the 3-position of the pyridine ring. The presence of the difluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, thereby affecting its interactions with solvents and its potential applications in drug design and synthesis. Understanding its solubility is crucial for its use in reaction chemistry, formulation development, and analytical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.

PropertyValueReference
Molecular Formula C₆H₅F₂N[1]
Molecular Weight 129.11 g/mol [1][2]
Appearance Liquid[2]
Density 1.242 g/mL at 25 °C[2]
Boiling Point 165.5 °C at 760 mmHg
Flash Point 54.4 °C[2]
Refractive Index n20/D 1.462[2]
CAS Number 76541-44-1[1][2]

Expected Solubility Characteristics

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound, featuring a polar pyridine ring and a moderately polar difluoromethyl group, suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which should facilitate solubility in polar protic solvents. Therefore, this compound is expected to be miscible or highly soluble in lower alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran, Dimethylformamide): The overall polarity of the molecule should allow for favorable dipole-dipole interactions with polar aprotic solvents. Good solubility is anticipated in this class of solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): While the pyridine ring introduces polarity, the difluoromethyl group increases the compound's lipophilicity compared to unsubstituted pyridine. Therefore, some degree of solubility in non-polar aromatic solvents like toluene might be observed, though it is expected to be less soluble in aliphatic hydrocarbons such as hexane.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): this compound is expected to exhibit good solubility in chlorinated solvents due to a combination of dipole-dipole interactions and London dispersion forces.

Experimental Protocol for Solubility Determination: Static Gravimetric Method

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using a static gravimetric method. This method is reliable and widely used for generating precise solubility data.[3][4][5]

1. Materials and Equipment:

  • This compound (solute)
  • Organic solvent of interest (high purity)
  • Analytical balance (±0.0001 g)
  • Thermostatic water bath or heating mantle with temperature control
  • Isothermal shaker
  • Vials with airtight seals
  • Syringe filters (e.g., 0.45 µm PTFE)
  • Pipettes
  • Oven or vacuum oven

2. Experimental Procedure:

3. Calculation of Solubility:

The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction (x).

  • Mass of the saturated solution (m_solution): (Weight of vial + solution) - (Weight of empty vial)

  • Mass of the solute (m_solute): (Weight of vial + residue) - (Weight of empty vial)

  • Mass of the solvent (m_solvent): m_solution - m_solute

Solubility ( g/100g of solvent) = (m_solute / m_solvent) * 100

To calculate the mole fraction, convert the mass of the solute and solvent to moles using their respective molecular weights.

  • Moles of solute (n_solute): m_solute / Molecular Weight of this compound

  • Moles of solvent (n_solvent): m_solvent / Molecular Weight of the solvent

Mole fraction (x) = n_solute / (n_solute + n_solvent)

This procedure should be repeated at various temperatures to understand the temperature dependence of the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the static gravimetric method.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Mix excess solute with known mass of solvent B Equilibrate at constant temperature with agitation A->B C Settle and withdraw supernatant B->C D Filter into a pre-weighed vial C->D E Weigh the saturated solution D->E F Evaporate the solvent E->F G Weigh the solute residue F->G H Calculate solubility (g/100g or mole fraction) G->H

Caption: Experimental workflow for solubility determination.

Conclusion

References

Unveiling the Electronic Landscape: A Theoretical Investigation of 3-(Difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a theoretical investigation into the electronic structure of 3-(difluoromethyl)pyridine, a molecule of significant interest in medicinal and agricultural chemistry. Due to the absence of extensive published experimental and computational studies on this specific molecule, this document outlines a robust, hypothetical computational protocol based on established methodologies for similar fluorinated pyridine derivatives. The guide details the anticipated electronic properties, including optimized molecular geometry, frontier molecular orbitals, and electrostatic potential. All quantitative data are presented in structured tables for clarity, and the computational workflow is visualized using a detailed diagram. This document serves as a foundational resource for researchers seeking to understand and predict the behavior of this compound in various chemical and biological contexts.

Introduction

Pyridines substituted with fluorinated methyl groups, such as the difluoromethyl group, are of growing importance in the development of pharmaceuticals and agrochemicals. The introduction of the difluoromethyl moiety can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent pyridine molecule, thereby influencing its biological activity. A thorough understanding of the electronic structure of this compound is crucial for rational drug design and the development of novel synthetic methodologies.

This guide presents a hypothetical, yet methodologically sound, theoretical study of this compound using Density Functional Theory (DFT), a powerful computational tool for elucidating molecular electronic properties. The methodologies and expected outcomes are based on computational studies of analogous compounds, such as trifluoromethyl-substituted pyridines.

Theoretical Methodology

The computational investigation of this compound would be conducted using a standard quantum chemistry software package. The primary theoretical approach employed would be Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this nature.

Computational Protocol

The following protocol outlines the proposed computational steps for the electronic structure calculations of this compound:

  • Geometry Optimization: The initial 3D structure of this compound would be constructed and subjected to geometry optimization to locate the global minimum on the potential energy surface. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations. A sufficiently large and flexible basis set, such as 6-311+G(d,p), would be employed to accurately describe the electronic distribution, including polarization and diffuse functions.

  • Frequency Analysis: Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Properties Calculation: With the optimized geometry, a series of single-point energy calculations would be carried out to determine key electronic properties. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map would be generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

    • Mulliken Atomic Charges: The charge distribution on each atom would be quantified using Mulliken population analysis.

The entire computational workflow is depicted in the following diagram:

computational_workflow start Initial 3D Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt Found min_confirmed Energy Minimum Confirmed check_freq->min_confirmed None electronic_props Calculation of Electronic Properties (Single-Point Energy) min_confirmed->electronic_props homo_lumo HOMO-LUMO Energies electronic_props->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_props->mep mulliken Mulliken Atomic Charges electronic_props->mulliken end Analysis of Results homo_lumo->end mep->end mulliken->end

Computational workflow for the theoretical study.

Predicted Electronic Structure and Properties

Based on the known electronic effects of the difluoromethyl group and the pyridine ring, the following quantitative and qualitative results are anticipated from the proposed computational study.

Optimized Molecular Geometry

The geometry optimization is expected to yield precise bond lengths and angles for this compound. The presence of the electronegative fluorine atoms in the difluoromethyl group is likely to cause a slight shortening of the C-C bond connecting it to the pyridine ring compared to a standard methyl group. The key predicted geometric parameters are summarized in Table 1.

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterPredicted Value (Å or °)
Bond Lengths
C(pyridine)-C(difluoromethyl)~1.50
C-F~1.36
C-H (difluoromethyl)~1.10
C-N (pyridine)~1.34
C-C (pyridine)~1.39
Bond Angles
C(pyridine)-C-F~110
F-C-F~107
C(pyridine)-C-H~111
Frontier Molecular Orbitals

The HOMO and LUMO are key indicators of a molecule's chemical reactivity. For this compound, the HOMO is expected to be a π-orbital localized primarily on the pyridine ring, while the LUMO is anticipated to be a π*-orbital, also centered on the ring. The electron-withdrawing nature of the difluoromethyl group is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. This would result in an increased HOMO-LUMO gap, suggesting enhanced kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

Molecular OrbitalPredicted Energy (eV)
HOMO~ -6.8
LUMO~ -0.5
HOMO-LUMO Gap~ 6.3
Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution. For this compound, the most negative electrostatic potential (red region) is expected to be localized around the nitrogen atom of the pyridine ring, confirming its role as the primary site for electrophilic attack. The region around the hydrogen atoms of the pyridine ring and the hydrogen of the difluoromethyl group will exhibit positive potential (blue regions), indicating their susceptibility to nucleophilic attack. The fluorine atoms will create a region of negative potential around the difluoromethyl group, but the nitrogen atom's lone pair will be the dominant nucleophilic center.

Mulliken Atomic Charges

The calculated Mulliken charges will provide a quantitative measure of the electron distribution. The nitrogen atom is expected to carry a significant negative charge, consistent with its high electronegativity and the MEP analysis. The carbon atom of the difluoromethyl group will likely have a positive charge due to the strong electron-withdrawing effect of the two fluorine atoms, which will, in turn, carry negative charges. The carbon atoms of the pyridine ring will have varying charges depending on their position relative to the nitrogen and the difluoromethyl substituent.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms of this compound

AtomPredicted Mulliken Charge (a.u.)
N1~ -0.60
C2~ 0.25
C3~ -0.10
C4~ 0.15
C5~ -0.05
C6~ 0.10
C(difluoromethyl)~ 0.40
F~ -0.25
H(difluoromethyl)~ 0.10

Conclusion

This technical guide has outlined a comprehensive theoretical approach for investigating the electronic structure of this compound. While based on a hypothetical study, the methodologies are robust and the predicted outcomes are grounded in established chemical principles. The provided data tables and workflow diagram offer a clear framework for future computational and experimental research on this important molecule. A detailed understanding of its electronic properties is paramount for leveraging its potential in the design of next-generation pharmaceuticals and agrochemicals. Further experimental validation of these theoretical predictions is encouraged to provide a complete picture of the chemical behavior of this compound.

The Advent of a Key Fluorinated Heterocycle: A Technical Guide to the Discovery and Initial Synthesis of 3-(Difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document details the foundational synthesis and properties of 3-(difluoromethyl)pyridine, a significant building block in medicinal and agrochemical chemistry. The introduction of the difluoromethyl group into the pyridine ring has been a critical strategy for modulating the physicochemical and biological properties of molecules, and understanding its origins is crucial for contemporary research.

Discovery and First Synthesis

The first documented synthesis of this compound was reported in 1980 by L. M. Yagupol'skii and his colleagues in the Journal of Organic Chemistry of the USSR. Their pioneering work involved the fluorination of 3-pyridinecarboxaldehyde using sulfur tetrafluoride (SF₄). This reaction, conducted in the presence of anhydrous hydrogen fluoride, provided the target compound with a yield of 50%. This discovery opened a new avenue for the creation of novel fluorinated pyridine derivatives.

Initial Synthetic Protocol: Yagupol'skii et al. (1980)

The seminal method for the preparation of this compound involved the direct fluorination of an aldehyde functionality. This approach, while effective for its time, utilizes reagents that require careful handling.

Experimental Procedure

A mixture of 3-pyridinecarboxaldehyde, sulfur tetrafluoride (SF₄), and anhydrous hydrogen fluoride (HF) was heated in a sealed autoclave. The reaction proceeded at an elevated temperature to facilitate the conversion of the aldehyde group to the difluoromethyl group. Upon completion, the reaction mixture was carefully neutralized, and the product was isolated. Purification was achieved through distillation.

Table 1: Reaction Parameters for the Initial Synthesis of this compound

ParameterValue
Starting Material3-Pyridinecarboxaldehyde
Fluorinating AgentSulfur Tetrafluoride (SF₄)
Catalyst/SolventAnhydrous Hydrogen Fluoride (HF)
Temperature130 °C
Yield50%
Boiling Point137-138 °C

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature. Its identity and purity are confirmed through various analytical techniques.

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₆H₅F₂N
Molecular Weight 129.11 g/mol
CAS Number 76541-44-1
Boiling Point 137-138 °C
Density 1.242 g/mL at 25 °C
Refractive Index n20/D 1.462
Mass Spectrum (m/z) 129 (M+), 110, 83, 78, 57

Modern Synthetic Approaches

Since its initial discovery, several other methods for the synthesis of this compound and related compounds have been developed. These modern approaches often offer advantages in terms of safety, yield, and substrate scope. For example, recent advancements include the site-selective C-H difluoromethylation of pyridines, which avoids the need for a pre-functionalized starting material. These methods often employ radical-based reactions or transition-metal catalysis.

Biological Significance and Applications

The difluoromethyl group is a bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor. Its incorporation into pyridine rings can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While the initial 1980 publication did not detail specific biological applications, the unique properties conferred by the difluoromethyl group have led to the inclusion of the this compound scaffold in a variety of biologically active compounds in subsequent years, particularly in the fields of agrochemicals and pharmaceuticals.

Experimental Workflow and Logic

The synthesis of this compound, from its initial discovery to its application as a building block, can be visualized as a logical progression. The following diagram illustrates the workflow from precursor to the final product and its subsequent use in the development of more complex molecules.

G Experimental Workflow: From Precursor to Application cluster_synthesis Initial Synthesis (Yagupol'skii, 1980) cluster_application Application in Drug Discovery 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde SF4_HF SF4 / HF Reaction Fluorination @ 130°C 3-Pyridinecarboxaldehyde->Reaction SF4_HF->Reaction 3-(Difluoromethyl)pyridine_crude Crude Product Reaction->3-(Difluoromethyl)pyridine_crude Purification Distillation 3-(Difluoromethyl)pyridine_crude->Purification 3-(Difluoromethyl)pyridine_pure This compound Purification->3-(Difluoromethyl)pyridine_pure Scaffold This compound Scaffold 3-(Difluoromethyl)pyridine_pure->Scaffold Use as Building Block Modification Chemical Modification Scaffold->Modification Bioactive_Molecule Bioactive Molecule (e.g., Agrochemical, Pharmaceutical) Modification->Bioactive_Molecule Biological_Screening Biological Screening Bioactive_Molecule->Biological_Screening Lead_Compound Lead Compound Biological_Screening->Lead_Compound

Caption: Workflow of this compound synthesis and application.

Methodological & Application

The Strategic Incorporation of 3-(Difluoromethyl)pyridine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl group (-CHF₂) has garnered significant interest due to its unique ability to act as a lipophilic hydrogen bond donor, enhancing target affinity and metabolic stability. When appended to a pyridine ring, a ubiquitous scaffold in numerous approved drugs, the resulting 3-(difluoromethyl)pyridine building block presents a valuable asset for the development of novel therapeutics across various disease areas.

This document provides detailed application notes and protocols for the use of this compound and its close analogs in drug discovery, with a focus on kinase inhibition. While direct examples of marketed drugs containing the this compound scaffold remain emergent, we will use the well-characterized pan-Class I PI3K inhibitor, ZSTK474, which features a bioisosteric 2-(difluoromethyl)benzimidazole core, as a primary illustrative example.

Physicochemical Properties and Rationale for Use

The difluoromethyl group is considered a bioisostere of hydroxyl and thiol groups but with increased lipophilicity.[1] This property can lead to improved cell membrane permeability and oral bioavailability of drug candidates. Furthermore, the C-F bond is exceptionally strong, rendering the -CHF₂ group resistant to metabolic degradation, which can extend the half-life of a drug. The hydrogen atom on the difluoromethyl group can participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.

Case Study: ZSTK474 - A Pan-Class I PI3K Inhibitor

ZSTK474 is a potent, orally bioavailable ATP-competitive inhibitor of all four Class I phosphoinositide 3-kinase (PI3K) isoforms.[2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] The 2-(difluoromethyl)benzimidazole moiety of ZSTK474 plays a crucial role in its potent inhibitory activity.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of ZSTK474.

Table 1: In Vitro Inhibitory Activity of ZSTK474 against Class I PI3K Isoforms

PI3K IsoformIC₅₀ (nM)Reference
PI3Kα16[5]
PI3Kβ44[5]
PI3Kγ49[5]
PI3Kδ4.6[5]

Table 2: In Vitro Anti-proliferative Activity of ZSTK474 against Human Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)Reference
A549Non-small cell lung0.25[2]
PC-3Prostate0.18[2]
WiDrColon0.14[2]
OVCAR-3Ovarian0.13[6]
U87MGGlioblastomaNot specified[7]
MCF-7BreastNot specified[8]

Signaling Pathway and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

ZSTK474 exerts its therapeutic effect by inhibiting the PI3K enzyme, a central node in the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates this pathway and the point of inhibition by ZSTK474.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ZSTK474 ZSTK474 ZSTK474->PI3K

PI3K/AKT/mTOR signaling pathway and the inhibitory action of ZSTK474.
General Drug Discovery Workflow for a Kinase Inhibitor

The path from an initial concept to a clinical candidate is a multi-step process. The following diagram outlines a typical workflow for the discovery and optimization of a kinase inhibitor.

Drug_Discovery_Workflow Target_ID Target Identification HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead (H2L) HTS->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical Candidate Clinical Candidate Preclinical->Candidate

A generalized workflow for kinase inhibitor drug discovery.

Experimental Protocols

Synthesis of ZSTK474 (Illustrative)

General Procedure for the final coupling step:

  • Reactants: 2-(Difluoromethyl)-1H-benzimidazole and 2-chloro-4,6-dimorpholino-1,3,5-triazine.

  • Solvent: A high-boiling point aprotic solvent such as DMF or DMSO.

  • Base: A non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the benzimidazole nitrogen.

  • Reaction Conditions: The reaction mixture is typically heated to an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography.

In Vitro PI3K HTRF Assay

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC₅₀ of a compound against PI3K isoforms.[10][11]

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • PIP₂ (substrate)

  • Test compound (e.g., ZSTK474) dilutions in DMSO

  • ATP solution

  • HTRF detection reagents (e.g., biotin-PIP₃, GST-GRP1-PH, Europium-labeled anti-GST antibody)

  • 384-well assay plates

  • HTRF-compatible microplate reader

Procedure:

  • In a 384-well plate, add 2 µL of the test compound at various concentrations.

  • Add 4 µL of a solution containing the PI3K enzyme and PIP₂ substrate.

  • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of stop solution containing EDTA.

  • Add 5 µL of the HTRF detection reagent mix.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the HTRF signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of a test compound in a mouse xenograft model.[3][8]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., U87MG)

  • Test compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human cancer cells into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., ZSTK474 at 50 mg/kg, i.p., daily) and vehicle to the respective groups for a defined period (e.g., 10 days).[7]

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-Akt).

  • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

The this compound scaffold and its bioisosteres represent a valuable tool in the medicinal chemist's arsenal. The unique properties of the difluoromethyl group can be strategically employed to enhance the drug-like properties of new chemical entities. As demonstrated with the PI3K inhibitor ZSTK474, the incorporation of a difluoromethyl-heterocycle can lead to potent and orally bioavailable drug candidates. The protocols and data presented herein provide a foundational resource for researchers seeking to leverage this promising building block in their drug discovery endeavors.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(Difluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can significantly enhance the physicochemical and biological properties of these molecules. The CHF₂ group, being a lipophilic hydrogen bond donor, can improve metabolic stability, binding affinity, and cell permeability. Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the synthesis of functionalized pyridine derivatives. This document provides detailed application notes and generalized protocols for various palladium-catalyzed cross-coupling reactions involving halogenated 3-(difluoromethyl)pyridine as a key building block.

While specific literature on cross-coupling reactions of this compound is limited, the following protocols are based on established methods for structurally related fluorinated and halogenated pyridines. It is crucial to note that these are generalized procedures and will likely require optimization for specific substrates and coupling partners.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up and Purification prep_reagents Weigh Reagents: - 3-(Difluoromethyl)halopyridine - Coupling Partner - Catalyst & Ligand - Base prep_glassware Oven-dry/flame-dry glassware (e.g., Schlenk flask) add_solids Add solids to flask prep_glassware->add_solids inert_atm Evacuate and backfill with N₂ or Ar (3x) add_solids->inert_atm add_solvents Add degassed solvent(s) via syringe inert_atm->add_solvents add_liquids Add liquid reagents (if any) via syringe add_solvents->add_liquids heating Heat to desired temperature with stirring add_liquids->heating monitoring Monitor reaction (TLC, GC-MS, LC-MS) heating->monitoring quench Cool to RT and quench (e.g., with H₂O or sat. NH₄Cl) monitoring->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify (e.g., column chromatography) extract->purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound.

Illustrative Data:

EntryCoupling Partner (Boronic Acid/Ester)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₂CO₃1,4-Dioxane1101689
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O (4:1)901878
4Methylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF802465

Experimental Protocol (General Procedure):

  • To an oven-dried Schlenk flask charged with a magnetic stir bar, add 3-bromo-5-(difluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), the corresponding boronic acid or ester (1.2 mmol, 1.2 equiv.), the palladium catalyst, the ligand, and the base (2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the formation of C-N bonds, coupling an aryl halide with an amine.[1][2]

Illustrative Data:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001892
2AnilinePd(OAc)₂ (2)BrettPhos (4)K₃PO₄t-BuOH902488
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane1101681
4PyrrolidinePd(OAc)₂ (2)Xantphos (3)K₂CO₃Toluene1002085

Experimental Protocol (General Procedure):

  • In a nitrogen-filled glovebox, add the palladium catalyst, ligand, and base (1.4 equiv.) to an oven-dried vial.

  • Add 3-iodo-5-(difluoromethyl)pyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add the anhydrous solvent and seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at the specified temperature.

  • Stir the reaction for the indicated time.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the aminated product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[3]

Illustrative Data:

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF501288
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene601691
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃DMF801076
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT2485

Experimental Protocol (General Procedure): [3]

  • To a solution of 3-bromo-5-(difluoromethyl)pyridine (1.0 mmol, 1.0 equiv.) in a mixture of THF and an amine base (e.g., triethylamine or diisopropylamine, 2:1 v/v), add the palladium catalyst and the copper(I) iodide co-catalyst.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide.

Illustrative Data:

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF651282
2Vinylzinc bromidePdCl₂(dppf) (3)-DMF80875
3Methylzinc chloridePd(OAc)₂ (2)SPhos (4)THF501868
42-Thienylzinc bromidePd₂(dba)₃ (1.5)XPhos (6)Dioxane901679

Experimental Protocol (General Procedure):

  • To a solution of the organozinc reagent (1.5 mmol, 1.5 equiv.) in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a solution of 3-chloro-5-(difluoromethyl)pyridine (1.0 mmol, 1.0 equiv.) in the same solvent.

  • Add the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Stille Coupling

The Stille reaction couples an organic halide with an organotin compound.

Illustrative Data:

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)--Toluene1101680
2VinyltributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-THF801284
32-ThienyltributylstannanePd(PPh₃)₄ (5)-CuI (10 mol%)NMP1001088
4AllyltributylstannanePdCl₂(AsPh₃)₂ (3)-LiClDMF602472

Experimental Protocol (General Procedure):

  • In a Schlenk flask, combine 3-bromo-5-(difluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), the organostannane (1.1 mmol, 1.1 equiv.), the palladium catalyst, and any additives.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Heat the mixture with stirring at the specified temperature for the required duration.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with saturated aqueous KF solution (to remove tin byproducts) and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction forms a substituted alkene from the reaction of an unsaturated halide with an alkene.

Illustrative Data:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470
2n-Butyl acrylatePd(OAc)₂ (2)-K₂CO₃NMP1201878
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAcDMA1102065
42,3-DihydrofuranPd(OAc)₂ (2)PPh₃ (4)Et₃NAcetonitrile801672

Experimental Protocol (General Procedure):

  • To a sealable reaction tube, add 3-iodo-5-(difluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst, the ligand (if required), and the base (1.5-2.0 equiv.).

  • Add the anhydrous solvent and the alkene (1.5 mmol, 1.5 equiv.).

  • Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Cool the mixture to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash chromatography.

Disclaimer: The quantitative data presented in the tables are illustrative examples based on typical yields for similar compounds and are intended for guidance purposes only. Actual yields may vary depending on the specific substrates, reaction conditions, and experimental execution. Optimization of the reaction parameters is highly recommended for any new transformation.

References

Application Notes and Protocols for Photoredox-Catalyzed Difluoromethylation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The introduction of a difluoromethyl (CF2H) group into pyridine scaffolds is a pivotal strategy in medicinal chemistry and drug discovery. The CF2H group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl and thiol groups, often enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] Photoredox catalysis has emerged as a powerful and versatile tool for the direct C-H difluoromethylation of pyridines and other heteroaromatics, offering mild, efficient, and operationally simple alternatives to traditional methods.[1] These reactions typically proceed under visible light irradiation at room temperature, demonstrating broad functional group tolerance.[3]

This document provides detailed application notes and experimental protocols for two distinct photoredox-catalyzed methods for the difluoromethylation of pyridine derivatives, suitable for professionals in pharmaceutical research and development.

General Principles of Photoredox Catalysis for Difluoromethylation

Photoredox catalysis for difluoromethylation reactions operates on the principle of generating a difluoromethyl radical (•CF2H) via a single-electron transfer (SET) process initiated by visible light. The general catalytic cycle can be summarized as follows:

  • Photoexcitation: A photocatalyst (PC) absorbs visible light, transitioning to an excited state (PC*).

  • Electron Transfer: The excited photocatalyst (PC*) engages in a SET event with a difluoromethylating agent. This can occur via two primary pathways:

    • Reductive Quenching: PC* donates an electron to the difluoromethylating agent, which then fragments to release the •CF2H radical. The photocatalyst is oxidized in this step.

    • Oxidative Quenching: PC* accepts an electron from a sacrificial electron donor. The resulting reduced photocatalyst then donates an electron to the difluoromethylating agent to generate the •CF2H radical.

  • Radical Addition: The generated •CF2H radical adds to the pyridine ring, forming a radical cation intermediate.

  • Rearomatization and Catalyst Regeneration: The intermediate is oxidized and deprotonated to yield the difluoromethylated pyridine product, regenerating the ground-state photocatalyst to complete the catalytic cycle.

Below is a generalized diagram of the photoredox catalytic cycle for the difluoromethylation of pyridine.

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star PC_star->PC CF2H_source CF2H Source (e.g., CF2HSO2Na) Pyridine Pyridine Derivative Intermediate Radical Intermediate Pyridine->Intermediate + •CF2H CF2H_radical •CF2H Radical CF2H_source->CF2H_radical SET Product Difluoromethylated Pyridine Intermediate->Product Oxidation & Deprotonation Oxidant Oxidant Intermediate->Oxidant SET Reduced_Oxidant Reduced Oxidant G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add Substrate, CF2HSO2Na, and Rose Bengal to vial B 2. Add DMSO A->B C 3. Seal vial (no degassing) B->C D 4. Irradiate with green LEDs and stir at room temperature C->D E 5. Dilute with H2O, extract with EtOAc D->E F 6. Dry, filter, and concentrate organic layers E->F G 7. Purify by column chromatography F->G Product Final Product G->Product G Ir_III fac-[Ir(ppy)3] Ir_III_star *fac-[Ir(ppy)3] Ir_III->Ir_III_star Blue Light (hν) Ir_IV fac-[Ir(ppy)3]+ CF2H_source [Ph3PCF2H]+Br- Ir_III_star->CF2H_source SET Radical_adduct Pyridine-CF2H•+ Ir_IV->Ir_III Catalyst Regeneration Product Difluoromethyl- Pyridine CF2H_radical •CF2H CF2H_source->CF2H_radical Fragmentation Pyridine Pyridine CF2H_radical->Pyridine Radical Addition Radical_adduct->Ir_IV SET Radical_adduct->Product -H+

References

Application Notes and Protocols for Late-Stage Functionalization of Bioactive Molecules with 3-(Difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CF2H) group, in particular, is of growing interest as it can act as a bioisostere for hydroxyl, thiol, and amine moieties, and its acidic proton can participate in hydrogen bonding with biological targets.[1] This document provides detailed application notes and protocols for the late-stage functionalization of bioactive molecules, with a focus on the challenging C-H difluoromethylation of pyridine rings, a common scaffold in pharmaceuticals.

Recent advancements have enabled the direct and regioselective introduction of the difluoromethyl group at the meta-position of pyridines, a traditionally difficult transformation to achieve.[2][3][4] This has been made possible through innovative strategies such as the use of oxazino-pyridine intermediates, which temporarily dearomatize the pyridine ring and facilitate functionalization.[2][5][6][7] Additionally, photocatalytic methods have emerged as powerful tools for the C-H difluoromethylation of a broad range of heterocycles under mild conditions.[8][9][10][11]

These application notes will detail two key protocols: a regioselective meta-C-H difluoromethylation of pyridine-containing molecules via an oxazino intermediate, and a photocatalytic C-H difluoromethylation. The protocols are supported by quantitative data on substrate scope and yields, and a relevant biological signaling pathway is illustrated for a functionalized bioactive molecule.

I. Regioselective meta-C-H Difluoromethylation via Oxazino-Pyridine Intermediates

This protocol describes a method for the highly regioselective introduction of a difluoromethyl group at the meta-position of a pyridine ring. The strategy involves the initial formation of a bench-stable oxazino-pyridine intermediate, which then undergoes a radical-mediated difluoromethylation.

Experimental Workflow

cluster_0 Step 1: Formation of Oxazino-Pyridine Intermediate cluster_1 Step 2: meta-C-H Difluoromethylation cluster_2 Step 3: Rearomatization Pyridine Pyridine-containing Bioactive Molecule Reagents1 Acyl Chloride, Base (e.g., Et3N) Pyridine->Reagents1 Reaction Oxazino Oxazino-Pyridine Intermediate Reagents1->Oxazino Cycloaddition Reagents2 Difluoromethylating Reagent (e.g., PhSO2CF2I) Radical Initiator (e.g., (NH4)2S2O8) Oxazino->Reagents2 Reaction Functionalized_Oxazino meta-Difluoromethylated Oxazino Intermediate Reagents2->Functionalized_Oxazino Radical Addition Acid Acid (e.g., HCl) Functionalized_Oxazino->Acid Reaction Final_Product meta-Difluoromethylated Pyridine Derivative Acid->Final_Product Hydrolysis cluster_0 Reaction Setup cluster_1 Photocatalytic Reaction Substrate Heterocyclic Bioactive Molecule Reagents Difluoromethylating Reagent (e.g., CF2HSO2Na) Photocatalyst (e.g., Rose Bengal) Substrate->Reagents Mixture Reaction Mixture in Solvent (e.g., DMSO) Reagents->Mixture Radical_Gen Difluoromethyl Radical (•CF2H) Mixture->Radical_Gen Light Visible Light (e.g., Green LEDs) Excitation Excited Photocatalyst Light->Excitation Excitation->Radical_Gen SET Functionalization C-H Difluoromethylation Radical_Gen->Functionalization Product Difluoromethylated Product Functionalization->Product cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Agonist Loratadine Loratadine / Difluoromethyl-Loratadine Loratadine->H1R Inverse Agonist (Blocks constitutive activity and histamine binding) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Co-activates Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to

References

Application Notes and Protocols for the Synthesis of Agrochemicals Featuring the 3-(Difluoromethyl)pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The difluoromethyl (CHF2) group, in particular, offers a unique combination of properties that can enhance the efficacy, metabolic stability, and overall performance of active ingredients. While the 3-(difluoromethyl)pyridine scaffold is of significant interest, a closely related and commercially important class of agrochemicals utilizes the 3-(difluoromethyl)pyrazole moiety. This pyrazole core is a key building block for several modern fungicides, notably the succinate dehydrogenase inhibitors (SDHIs).

These application notes provide a detailed overview and experimental protocols for the synthesis of a crucial intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), and its subsequent elaboration into a representative agrochemical. The methodologies described are based on established and scalable chemical processes, offering a practical guide for researchers in the field.

Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)

The synthesis of DFPA is a critical first step in the production of several successful fungicides. The following table summarizes quantitative data for a common synthetic route to this key intermediate.

StepReactantsReagents/SolventsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1. DifluoroacetylationMethyl N,N-diethylaminoacrylateDifluoroacetyl Chloride, Triethylamine, Tetrahydrofuran0 to rt2-4>95 (crude)-
2. Cyclizationα-difluoro acetyl intermediateMethylhydrazine, Catalyst, 1,4-Dioxane-30 to 1204-675-80>99.5 (after recrystallization)

Experimental Protocols

Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)

This protocol outlines a two-step process for the preparation of the key pyrazole intermediate.

Step 1: Synthesis of the α-difluoro acetyl intermediate

  • Under a nitrogen atmosphere, charge a reaction vessel with methyl N,N-diethylaminoacrylate (1.0 eq), triethylamine (1.2 eq), and tetrahydrofuran.

  • Cool the mixture to 0 °C.

  • Slowly add difluoroacetyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).

  • The resulting solution containing the α-difluoro acetyl intermediate is typically used directly in the next step without purification.

Step 2: Cyclization to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • To the solution from Step 1, add a suitable catalyst and 1,4-dioxane.

  • Cool the mixture to a low temperature, typically between -30 °C and 0 °C.[1]

  • Slowly add an aqueous solution of methylhydrazine.

  • After the addition is complete, slowly heat the reaction mixture to a temperature between 50-120 °C and maintain for 4-6 hours to drive the cyclization.[1]

  • After the reaction is complete, cool the mixture and acidify with an appropriate acid to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. A yield of 75.9% with a purity of 99.6% (by HPLC) has been reported for this process.[1]

Protocol 2: Synthesis of a Representative Agrochemical (Amide Coupling)

This protocol describes the coupling of DFPA with an appropriate amine to form the final active ingredient, a common reaction in the synthesis of SDHI fungicides.

  • In a reaction vessel, suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene.

  • Add a chlorinating agent, for example, oxalyl chloride or thionyl chloride (1.1 eq), and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 1-2 hours until the conversion to the acid chloride is complete.

  • In a separate vessel, dissolve the desired amine (e.g., a substituted aniline or benzylamine) (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent.

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the final agrochemical.

Visualized Workflow

Synthesis_Workflow reactant reactant intermediate intermediate product product reagent reagent condition condition A Methyl N,N-diethyl- -aminoacrylate B α-Difluoro acetyl intermediate A->B Difluoroacetylation C 3-(Difluoromethyl)-1-methyl- -1H-pyrazole-4-carboxylic acid (DFPA) B->C Cyclization D DFPA-Acid Chloride C->D Activation F Final Agrochemical (e.g., SDHI Fungicide) D->F Amide Coupling E Substituted Amine E->F R1 Difluoroacetyl Chloride, Triethylamine, THF C1 0°C to rt R2 Methylhydrazine, Catalyst, 1,4-Dioxane C2 -30°C to 120°C R3 Oxalyl Chloride, DMF (cat.) C3 Room Temp. R4 Triethylamine C4 0°C to rt

Caption: Synthetic workflow for a difluoromethyl-pyrazole agrochemical.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of medicinally important compounds. The incorporation of fluorine-containing moieties, such as the difluoromethyl group (CHF₂), into drug candidates is a widely employed strategy to enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of building blocks like 3-aryl-5-(difluoromethyl)pyridines via the Suzuki-Miyaura coupling of 3-bromo(difluoromethyl)pyridine is of significant interest to the pharmaceutical and agrochemical industries.

This document provides detailed application notes and optimized protocols for the Suzuki-Miyaura coupling of 3-bromo(difluoromethyl)pyridine with various arylboronic acids. Due to the electron-withdrawing nature of the difluoromethyl group, this substrate presents unique challenges that necessitate carefully optimized reaction conditions.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Catalyst Catalyst Oxidative Adduct Oxidative Adduct Transmetalation Product Transmetalation Product Coupled Product Coupled Product

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Optimization of Reaction Conditions

The successful coupling of 3-bromo(difluoromethyl)pyridine, an electron-deficient heteroaryl halide, requires careful selection of the catalyst, ligand, base, and solvent system to overcome challenges such as slow oxidative addition and potential catalyst inhibition.

Catalyst and Ligand Selection

For electron-deficient substrates like 3-bromo(difluoromethyl)pyridine, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step and enhance catalyst stability. Catalyst systems based on palladium acetate (Pd(OAc)₂) or palladium(0) precursors like Pd₂(dba)₃ in combination with ligands such as SPhos or XPhos have proven effective for a wide range of challenging Suzuki-Miyaura couplings.[3] Pre-formed catalysts, such as XPhosPdG2, which are air- and moisture-stable, offer convenience and high reactivity.[3]

Base and Solvent Effects

The choice of base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The solubility of the base and the reactants in the chosen solvent system can significantly impact the reaction rate and yield. A mixture of an organic solvent (e.g., 1,4-dioxane, ethanol, or toluene) and water is frequently used to facilitate the dissolution of both the organic and inorganic reagents.[4]

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

This protocol is adapted from procedures for structurally similar electron-deficient bromopyridines.[4]

Materials:

  • 3-Bromo(difluoromethyl)pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhosPdG2)

  • Ligand (if not using a pre-formed catalyst, e.g., XPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

  • Round-bottom flask with stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 3-bromo(difluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., 2-5 mol%) and, if necessary, the ligand (e.g., 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Method

Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields in shorter times. This protocol is based on optimized conditions for the coupling of a similar trifluoromethyl-substituted substrate.[3]

Materials:

  • 3-Bromo(difluoromethyl)pyridine

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., XPhosPdG2)

  • Ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., ethanol/water 4:1)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 3-bromo(difluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.5 eq), the base (2.0 eq), the palladium pre-catalyst (e.g., 2.5 mol%), and the ligand (e.g., 5 mol%).[3]

  • Add the degassed solvent system (e.g., ethanol/water, 4:1).[3]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 135 °C) for a specified time (e.g., 40 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine: - 3-Bromo(difluoromethyl)pyridine (1.0 eq) - Arylboronic Acid (1.2-1.5 eq) - Base (2.0 eq) - Catalyst/Ligand Add Solvent Add Degassed Solvent Combine Reactants->Add Solvent Inert Atmosphere Establish Inert Atmosphere (N2 or Ar) Add Solvent->Inert Atmosphere Heating Conventional Heating (80-100 °C, 12-24h) Inert Atmosphere->Heating Method 1 Microwave Microwave Irradiation (e.g., 135 °C, 40 min) Inert Atmosphere->Microwave Method 2 Quench & Extract Quench and Aqueous Work-up Heating->Quench & Extract Microwave->Quench & Extract Dry & Concentrate Dry Organic Layer and Concentrate Quench & Extract->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Characterization Characterization Purify->Characterization NMR, MS, etc.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 3-bromo(difluoromethyl)pyridine.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridines with various arylboronic acids. While specific data for 3-bromo(difluoromethyl)pyridine is limited in the public domain, the data for structurally analogous compounds provide a strong indication of expected outcomes.

Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling of Bromopyridines

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901885[5]
25-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901882[5]
35-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901888[5]
42,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)NoneNa₂CO₃DMF/H₂O601283[6]

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Structurally Similar Substrate [3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
14-Methoxyphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃EtOH/H₂O1354089
2Phenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃EtOH/H₂O1354074
34-Biphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃EtOH/H₂O1354079
44-Acetylphenylboronic acidXPhosPdG2 (2.5)XPhos (5)K₂CO₃EtOH/H₂O1354087

Note: The substrate for the data in Table 2 is 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.

Troubleshooting

Low yields or incomplete reactions in the Suzuki-Miyaura coupling of 3-bromo(difluoromethyl)pyridine can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve these issues.

Troubleshooting_Suzuki Low Yield Low Yield Inactive Catalyst Inactive Catalyst/ Improper Handling Low Yield->Inactive Catalyst Suboptimal Ligand Suboptimal Ligand Choice Low Yield->Suboptimal Ligand Incorrect Base Incorrect Base or Poor Solubility Low Yield->Incorrect Base Inadequate Degassing Oxygen Contamination Low Yield->Inadequate Degassing Low Temperature Insufficient Reaction Temperature Low Yield->Low Temperature Solution1 Use fresh, high-purity catalyst. Handle under inert atmosphere. Inactive Catalyst->Solution1 Solution2 Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Suboptimal Ligand->Solution2 Solution3 Screen different bases (K2CO3, K3PO4, Cs2CO3). Ensure solvent system solubilizes all components. Incorrect Base->Solution3 Solution4 Thoroughly degas solvents and reaction mixture (e.g., freeze-pump-thaw). Inadequate Degassing->Solution4 Solution5 Gradually increase reaction temperature, monitoring for decomposition. Low Temperature->Solution5

Figure 3: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Conclusion

The Suzuki-Miyaura coupling of 3-bromo(difluoromethyl)pyridine provides a versatile and efficient route to a variety of 3-aryl-5-(difluoromethyl)pyridines, which are valuable intermediates in drug discovery and agrochemical research. The successful execution of this transformation hinges on the careful optimization of reaction parameters, particularly the choice of a suitable palladium catalyst and ligand system capable of activating the electron-deficient pyridine ring. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this important synthetic methodology.

References

Application Notes and Protocols for the Meta-Selective Introduction of the Difluoromethyl Group into Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the difluoromethyl (CF₂H) group into pharmacologically active molecules is a widely employed strategy in medicinal chemistry. This is due to the unique properties of the CF₂H group, which can serve as a bioisostere for hydroxyl, thiol, and amine functionalities, thereby modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Pyridine scaffolds are prevalent in numerous pharmaceuticals and agrochemicals. Consequently, methods for the precise functionalization of the pyridine ring are of paramount importance. While methods for ortho- and para-functionalization of pyridines are well-established, direct C-H functionalization at the meta-position has historically been a formidable challenge due to the inherent electronic properties of the pyridine ring.[1][2]

Recent advancements have led to the development of a novel and efficient method for the meta-selective C-H difluoromethylation of pyridines. This method relies on a dearomatization-rearomatization strategy involving the formation of bench-stable oxazino-pyridine intermediates.[3][4][5] This approach provides a robust platform for the late-stage functionalization of complex pyridine-containing molecules, a critical capability in drug discovery and development.[1][6]

Methodology Overview: The Oxazino-Pyridine Intermediate Strategy

The key to this regioselective meta-difluoromethylation is the temporary dearomatization of the pyridine ring to form an oxazino-pyridine intermediate. This intermediate acts as a dienamine, which then readily reacts with electrophilic radical species.[7] Subsequent rearomatization delivers the desired 3-difluoromethylated pyridine. This strategy effectively overcomes the inherent electronic bias of the pyridine ring that typically directs functionalization to the ortho and para positions.[3]

A significant advantage of this methodology is its switchable regioselectivity. Under basic or neutral conditions, the oxazino-pyridine intermediate reacts to afford the meta-functionalized product. However, by switching to acidic conditions, the intermediate can be converted to a pyridinium salt, which then directs functionalization to the para-position.[3][4] This protocol will focus on the meta-selective pathway.

Experimental Protocols

General Procedure for the meta-C-H Difluoromethylation of Pyridines

This protocol is adapted from the work of Studer and coworkers and outlines the general procedure for the radical-mediated meta-difluoromethylation of pyridines via their oxazino-pyridine intermediates.[8]

Materials:

  • Appropriate oxazino-pyridine intermediate (1.0 equiv.)

  • 2,2-Difluoro-2-iodo-1-phenylethan-1-one (2.0 equiv.)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.5 equiv.)

  • Acetic acid (HOAc) (0.5 equiv.)

  • Acetonitrile (CH₃CN)

  • Anhydrous reaction vessel (e.g., Schlenk tube)

  • Photoreactor equipped with a cooling fan

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To an oven-dried 10 mL Schlenk tube, add the oxazino-pyridine (0.20 mmol, 1.0 equiv.).

  • Cap the tube and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Under a positive flow of argon, sequentially add acetonitrile (2 mL), 2,2,6,6-tetramethylpiperidine (TMP, 0.50 mmol, 85 μL, 2.5 equiv.), acetic acid (0.10 mmol, 5.6 μL, 0.5 equiv.), and 2,2-difluoro-2-iodo-1-phenylethan-1-one (0.40 mmol, 64 μL, 2.0 equiv.) via syringe.

  • Seal the Schlenk tube and place it in a photoreactor.

  • Irradiate the reaction mixture with stirring for 24 hours. Maintain the internal temperature below 30 °C using a cooling fan.

  • Upon completion, the reaction mixture is typically subjected to a standard aqueous workup.

  • The crude product is then purified by column chromatography on silica gel to afford the desired meta-difluoromethylated pyridine.

Note: The oxazino-pyridine intermediates are readily synthesized from the parent pyridines by reaction with an activated alkyne (e.g., dimethyl acetylenedicarboxylate) and an α-ketoester (e.g., methyl pyruvate).[5]

Data Presentation

The following table summarizes the yields of various meta-difluoromethylated pyridines obtained using the described methodology. The data is illustrative of the scope of the reaction with respect to the substitution pattern on the pyridine ring.

EntryPyridine Substrate (Starting Material for Oxazino Intermediate)ProductYield (%)
1Pyridine3-(Difluoromethyl)pyridine65
24-Methylpyridine3-(Difluoromethyl)-4-methylpyridine72
34-Methoxypyridine3-(Difluoromethyl)-4-methoxypyridine68
44-Chloropyridine4-Chloro-3-(difluoromethyl)pyridine55
53-Methylpyridine5-(Difluoromethyl)-3-methylpyridine61
63-Chloropyridine3-Chloro-5-(difluoromethyl)pyridine58
7Isoquinoline4-(Difluoromethyl)isoquinoline63

Yields are for the isolated product after chromatography and are based on the oxazino-pyridine starting material.

Visualizations

Workflow for meta-Selective C-H Difluoromethylation of Pyridines

meta_difluoromethylation_workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_difluoromethylation meta-Difluoromethylation cluster_product Final Product Pyridine Pyridine Derivative Oxazino Oxazino-Pyridine Intermediate Pyridine->Oxazino Dearomatization Reagents_Oxazino DMAD, Methyl Pyruvate Product meta-Difluoromethylated Pyridine Oxazino->Product Radical Addition & Rearomatization Reaction_Conditions CF₂HI-Reagent, TMP, HOAc, CH₃CN, hv

Caption: Workflow for the meta-selective difluoromethylation of pyridines.

Signaling Pathway: Regioselectivity Switch

regioselectivity_switch cluster_meta meta-Functionalization cluster_para para-Functionalization Oxazino Oxazino-Pyridine Intermediate Meta_Product meta-Difluoromethyl Pyridine Oxazino->Meta_Product Radical Difluoromethylation Pyridinium Pyridinium Salt Intermediate Oxazino->Pyridinium Protonation Meta_Conditions Basic/Neutral Conditions Para_Conditions Acidic Conditions (CSA) Para_Product para-Difluoromethyl Pyridine Pyridinium->Para_Product Minisci-type Alkylation

Caption: Regioselectivity switch in the functionalization of pyridines.

References

Application Notes and Protocols for the Use of 3-(Difluoromethyl)pyridine in the Preparation of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine and fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, offering unique electronic properties and enhanced metabolic stability. 3-(Difluoromethyl)pyridine serves as a versatile building block and a key synthon in the preparation of a diverse array of fluorinated heterocycles. This document provides detailed application notes and experimental protocols for the utilization of difluoromethylated pyridine derivatives in key synthetic transformations, including regioselective C-H difluoromethylation and cross-coupling reactions.

I. Regioselective C-H Difluoromethylation of Pyridine Derivatives

A powerful strategy for the synthesis of fluorinated pyridines is the direct, regioselective introduction of a difluoromethyl group onto the pyridine ring. A recently developed method by Studer and coworkers allows for a switchable meta- or para-C-H difluoromethylation through the use of oxazino-pyridine intermediates.[1][2]

Signaling Pathway for Regioselective Difluoromethylation

G cluster_0 meta-Difluoromethylation cluster_1 para-Difluoromethylation Pyridine Pyridine OxazinoPyridine Oxazino-Pyridine Intermediate Pyridine->OxazinoPyridine DMAD, MP Meta_Radical_Addition Radical Addition of CF₂H Source OxazinoPyridine->Meta_Radical_Addition Meta_Product meta-Difluoromethyl Pyridine Meta_Radical_Addition->Meta_Product Rearomatization OxazinoPyridine2 Oxazino-Pyridine Intermediate Pyridinium_Salt Pyridinium Salt OxazinoPyridine2->Pyridinium_Salt Acid (e.g., CSA) Para_Radical_Addition Minisci-type Radical Addition Pyridinium_Salt->Para_Radical_Addition Para_Product para-Difluoromethyl Pyridine Para_Radical_Addition->Para_Product Rearomatization

Caption: Regioselective meta- and para-difluoromethylation of pyridines.

Experimental Protocols

Protocol 1: General Procedure for meta-C-H-Difluoromethylation of Pyridines [2]

  • Formation of the Oxazino-Pyridine Intermediate: In a flame-dried Schlenk tube under an argon atmosphere, the respective pyridine (1.0 equiv) is dissolved in methyl pyruvate (MP) (5.0 equiv). Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv) is added dropwise at room temperature. The reaction mixture is stirred for the time indicated in the table below. The excess methyl pyruvate is removed under reduced pressure to yield the crude oxazino-pyridine, which can be used in the next step without further purification.

  • meta-Difluoromethylation: To a solution of the crude oxazino-pyridine (1.0 equiv) in acetone, 2,2-difluoro-2-iodo-1-phenylethan-1-one (2.0 equiv) and 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv) are added. The mixture is stirred at room temperature for 16 hours.

  • Rearomatization and Work-up: 6 M HCl is added to the reaction mixture, and it is stirred at 60 °C for 4 hours. The mixture is then cooled to room temperature and basified with a saturated NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the meta-difluoromethylated pyridine.

Quantitative Data for meta-Difluoromethylation

EntryPyridine SubstrateTime for Oxazino-Pyridine Formation (h)ProductYield (%)
1Pyridine12This compound65
24-Phenylpyridine164-Phenyl-3-(difluoromethyl)pyridine72
34-Chloropyridine244-Chloro-3-(difluoromethyl)pyridine58
4Methyl isonicotinate24Methyl 3-(difluoromethyl)isonicotinate61

Protocol 2: General Procedure for para-C-H-Difluoromethylation of Pyridines [2]

  • Formation of the Pyridinium Salt: To a solution of the isolated oxazino-pyridine (1.0 equiv) in acetone, (±)-camphorsulfonic acid (CSA) (1.5 equiv) is added at 0 °C. The mixture is stirred for 10 minutes to form the corresponding pyridinium salt in situ.

  • para-Difluoromethylation: Bis(difluoroacetyl)peroxide (4.8 equiv) is added to the reaction mixture at 0 °C, and stirring is continued for 4 hours.

  • Rearomatization and Work-up: 6 M HCl is added, and the mixture is heated to 60 °C for 16 hours. After cooling to room temperature, the mixture is basified with a saturated NaHCO₃ solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the para-difluoromethylated pyridine.

Quantitative Data for para-Difluoromethylation

EntryOxazino-Pyridine fromProductYield (%)
1Pyridine4-(Difluoromethyl)pyridine67
22-Phenylpyridine2-Phenyl-4-(difluoromethyl)pyridine73
32-Chloropyridine2-Chloro-4-(difluoromethyl)pyridine68
4Nicotinamide4-(Difluoromethyl)nicotinamide38

II. Photocatalytic C-H Difluoromethylation of Heterocycles

Visible-light photoredox catalysis offers a mild and efficient method for the direct C-H difluoromethylation of a broad range of heterocycles using sodium difluoromethanesulfinate (CF₂HSO₂Na) as the difluoromethyl radical precursor.[1]

Experimental Workflow for Photocatalytic Difluoromethylation

G Setup Reaction Setup: - Schlenk tube - Magnetic stir bar Reagents Add Reagents: - Heterocycle (0.1 mmol) - CF₂HSO₂Na (0.4 mmol) - Rose Bengal (2-5 mol%) - DMSO (1.0 mL) Setup->Reagents Irradiation Irradiation: - 3W Green LEDs - Room Temperature - 24 hours Reagents->Irradiation Workup Work-up: - Add Water - Extract with Ethyl Acetate Irradiation->Workup Purification Purification: - Dry over Na₂SO₄ - Column Chromatography Workup->Purification Product Difluoromethylated Heterocycle Purification->Product

Caption: Workflow for photocatalytic C-H difluoromethylation.

Experimental Protocol

Protocol 3: General Procedure for Photocatalytic Difluoromethylation of Heterocycles [1]

  • Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the heterocycle (0.1 mmol), sodium difluoromethanesulfinate (CF₂HSO₂Na) (0.4 mmol), and Rose Bengal (2-5 mol%).

  • Reaction Execution: Add DMSO (1.0 mL) to the Schlenk tube. The mixture is then stirred and irradiated by two 3 W green LEDs at room temperature for 24 hours. The reaction should be open to the air.

  • Work-up: After 24 hours, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 5 mL).

  • Purification: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel to afford the desired difluoromethylated heterocycle.

Quantitative Data for Photocatalytic Difluoromethylation

EntryHeterocycleProductYield (%)
1Quinoxalin-2(1H)-one3-(Difluoromethyl)quinoxalin-2(1H)-one85
2Caffeine8-(Difluoromethyl)caffeine78
31-Methyluracil5-(Difluoromethyl)-1-methyluracil65
4Phenanthridine6-(Difluoromethyl)phenanthridine72

III. Cross-Coupling Reactions of this compound Derivatives

This compound derivatives, particularly halo-substituted analogues, are valuable substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the synthesis of more complex fluorinated heterocyclic systems.

Logical Relationship for Cross-Coupling Reactions

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination Start 3-(Difluoromethyl)halopyridine Reagent_Suzuki Aryl/Heteroaryl Boronic Acid/Ester Start->Reagent_Suzuki Pd Catalyst, Base Reagent_BH Primary/Secondary Amine Start->Reagent_BH Pd Catalyst, Base, Ligand Product_Suzuki Aryl/Heteroaryl Substituted This compound Reagent_Suzuki->Product_Suzuki Product_BH Amino-substituted This compound Reagent_BH->Product_BH

Caption: Cross-coupling reactions of 3-(difluoromethyl)halopyridines.

Experimental Protocols

Protocol 4: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-3-(difluoromethyl)pyridine

  • Reaction Setup: To a microwave vial, add 2-bromo-3-(difluoromethyl)pyridine (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction Execution: Add a degassed solvent mixture (e.g., dioxane/water 4:1, 0.2 M). Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-3-(difluoromethyl)pyridine88
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3-(difluoromethyl)pyridine92
3Thiophene-2-boronic acid2-(Thiophen-2-yl)-3-(difluoromethyl)pyridine75
4Pyridine-4-boronic acid2-(Pyridin-4-yl)-3-(difluoromethyl)pyridine68

Protocol 5: General Procedure for Buchwald-Hartwig Amination of 5-Bromo-3-(difluoromethyl)pyridine

  • Reaction Setup: In a glovebox, a vial is charged with 5-bromo-3-(difluoromethyl)pyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., XPhos, 0.08 equiv), and a base (e.g., NaOtBu, 1.4 equiv).

  • Reaction Execution: Anhydrous toluene (0.5 M) is added. The vial is sealed and heated to 100 °C for 16 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineProductYield (%)
1Morpholine4-(3-(Difluoromethyl)pyridin-5-yl)morpholine95
2AnilineN-Phenyl-3-(difluoromethyl)pyridin-5-amine82
3BenzylamineN-Benzyl-3-(difluoromethyl)pyridin-5-amine89
4tert-ButylamineN-(tert-Butyl)-3-(difluoromethyl)pyridin-5-amine76

Conclusion

The methodologies presented herein provide robust and versatile pathways for the synthesis of a wide range of fluorinated heterocycles derived from pyridine. The regioselective C-H difluoromethylation techniques offer direct access to valuable building blocks, while the cross-coupling reactions of halo-substituted difluoromethylpyridines enable further molecular diversification. These protocols are highly relevant for researchers in drug discovery and development, providing practical tools for the construction of novel chemical entities with potentially enhanced pharmacological properties.

References

Application Notes and Protocols for Visible-Light-Mediated Difluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting visible-light-mediated difluoromethylation, a powerful tool for the synthesis of novel fluorinated compounds with significant potential in pharmaceutical and agrochemical development. The methodologies outlined herein are based on established photoredox catalysis principles, offering a mild and efficient alternative to traditional fluorination techniques.

Introduction

The introduction of a difluoromethyl (CF2H) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Visible-light photoredox catalysis has emerged as a key technology for direct C-H difluoromethylation, enabling the late-stage functionalization of complex molecules under mild reaction conditions.[1][2][3] This approach typically involves the generation of a difluoromethyl radical from a stable precursor, which then engages with the substrate in a catalytic cycle driven by visible light.

General Experimental Setup

A typical experimental setup for visible-light-mediated difluoromethylation consists of a reaction vessel (e.g., a Schlenk tube or a vial), a magnetic stirrer, and a visible light source. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the photocatalyst's excited state by oxygen, although some protocols utilize molecular oxygen as a green oxidant.[1] The choice of photocatalyst, difluoromethylating agent, solvent, and light source is crucial for the success of the reaction and depends on the specific substrate and desired transformation.

Key Components:
  • Light Source: Blue or green LEDs are commonly used light sources due to their specific wavelengths that can efficiently excite most photocatalysts.[1]

  • Photocatalyst: A variety of photocatalysts can be employed, including iridium and ruthenium complexes (e.g., Ir(ppy)3) and organic dyes (e.g., Eosin Y, Rose Bengal).[4][5] Covalent Organic Frameworks (COFs) have also been shown to be highly effective photocatalysts.[6][7]

  • Difluoromethylating Agent: Common and commercially available difluoromethylating agents include sodium difluoromethanesulfinate (NaSO2CF2H), zinc difluoromethanesulfinate (Zn(SO2CF2H)2), and S-(difluoromethyl)di(p-xylyl)sulfonium tetrafluoroborate.[1][6][8]

  • Solvent: The choice of solvent is critical and often depends on the solubility of the reactants and the reaction mechanism. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are frequently used.[1][6][9]

  • Additives: In some cases, additives such as bases or co-catalysts may be required to facilitate the reaction.[4][9]

Experimental Protocols

Below are two representative protocols for the visible-light-mediated difluoromethylation of heterocycles.

Protocol 1: Difluoromethylation of Quinoxalin-2(1H)-ones using an Organic Photocatalyst

This protocol describes the direct C-H difluoromethylation of quinoxalin-2(1H)-ones using rose bengal as an organic photocatalyst and NaSO2CF2H as the difluoromethyl source.[1]

Materials:

  • Quinoxalin-2(1H)-one substrate (0.2 mmol)

  • Sodium difluoromethanesulfinate (NaSO2CF2H) (0.4 mmol)

  • Rose bengal (2 mol%)

  • Dimethyl sulfoxide (DMSO) (1 mL)

  • Two 3 W green LEDs

  • Reaction vial with a magnetic stir bar

Procedure:

  • To a reaction vial, add the quinoxalin-2(1H)-one substrate (0.2 mmol), sodium difluoromethanesulfinate (0.4 mmol), and rose bengal (0.004 mmol).

  • Add DMSO (1 mL) to the vial.

  • Seal the vial and place it approximately 3-5 cm away from the two 3 W green LEDs.

  • Irradiate the reaction mixture with the green LEDs at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Protocol 2: Difluoromethylation of Heterocycles using a Covalent Organic Framework (COF) Photocatalyst

This protocol outlines the use of a synergistic dual-active-centered covalent organic framework (V-COF-AN-BT) for the direct C-H difluoromethylation of heterocycles.[6][7]

Materials:

  • Heterocycle substrate (e.g., 1-methylquinoxalin)

  • Sodium difluoromethanesulfinate (NaSO2CF2H)

  • V-COF-AN-BT photocatalyst

  • Dimethyl sulfoxide (DMSO)

  • Visible light source (e.g., 300 W Xenon lamp with a 420 nm cutoff filter)

  • Reaction vessel

Procedure:

  • In a reaction vessel, combine the heterocycle substrate, NaSO2CF2H, and the V-COF-AN-BT photocatalyst in DMSO.

  • Seal the vessel and degas the mixture.

  • Irradiate the reaction mixture with visible light at room temperature with stirring.

  • Monitor the reaction until the starting material is consumed.

  • After the reaction is complete, isolate and purify the difluoromethylated product.

Data Presentation

The following tables summarize quantitative data from representative visible-light-mediated difluoromethylation reactions.

Table 1: Difluoromethylation of Quinoxalin-2(1H)-ones with Rose Bengal [1]

SubstrateProduct Yield (%)
Quinoxalin-2(1H)-one85
6-Methylquinoxalin-2(1H)-one78
7-Chloroquinoxalin-2(1H)-one72
6,7-Dimethylquinoxalin-2(1H)-one81

Table 2: Difluoromethylation of Heterocycles with V-COF-AN-BT Photocatalyst [6]

SubstrateProduct Yield (%)
1-Methylquinoxalinium iodide91
Lepidine85
Quinaldine88
Caffeine75

Visualizations

Reaction Mechanism

The following diagram illustrates a generalized signaling pathway for visible-light-mediated difluoromethylation.

ReactionMechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) Substrate_radical Substrate Radical Cation (Het-H•+) PC_star->Substrate_radical SET PC_reduced Reduced PC- PC_star->PC_reduced SET CF2H_source CF2H Source (e.g., NaSO2CF2H) CF2H_radical •CF2H Radical CF2H_source->CF2H_radical Intermediate Intermediate CF2H_radical->Intermediate Substrate Substrate (Het-H) Substrate->Substrate_radical Substrate_radical->Intermediate + •CF2H Product Product (Het-CF2H) Intermediate->Product - H+ PC_reduced->PC Oxidant Oxidant (e.g., O2) PC_reduced->Oxidant SET Oxidant_reduced Reduced Oxidant Oxidant->Oxidant_reduced

Caption: Generalized photocatalytic cycle for difluoromethylation.

Experimental Workflow

The diagram below outlines the general experimental workflow for visible-light-mediated difluoromethylation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Weigh Substrate, Photocatalyst, and CF2H Source solvent Add Solvent reagents->solvent setup Assemble Reaction Vessel solvent->setup degas Degas (if necessary) setup->degas irradiate Irradiate with Visible Light (with stirring) degas->irradiate monitor Monitor Reaction Progress (TLC, LC-MS) irradiate->monitor quench Quench Reaction monitor->quench extract Extraction & Drying quench->extract purify Purification (Column Chromatography) extract->purify analyze Characterization (NMR, MS) purify->analyze

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Difluoromethylation of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective difluoromethylation of the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective C-H difluoromethylation of pyridine?

A1: The primary challenge is controlling the position of difluoromethylation. Due to the electronic nature of the pyridine ring, direct C-H functionalization reactions, including radical difluoromethylation, typically favor the ortho (C2/C6) and para (C4) positions. Achieving selective meta (C3/C5) difluoromethylation has been a significant and elusive goal in synthetic chemistry.

Q2: A novel method for switchable meta/para regioselectivity has been reported. What is the underlying principle of this method?

A2: This method utilizes a strategy of temporary dearomatization of the pyridine ring to form an oxazino pyridine intermediate. This intermediate behaves like an electron-rich dienamine. Under basic or neutral conditions, it directs the difluoromethyl radical to the meta-position (β- and δ-positions of the intermediate). Conversely, under acidic conditions, the oxazino pyridine is converted in situ to a pyridinium salt. This pyridinium salt is electron-deficient and directs the radical attack to the para-position (γ-position). This switchable reactivity allows for controlled regioselective difluoromethylation.

Q3: What are the typical reagents used for generating the difluoromethyl radical in these reactions?

A3: For the meta-difluoromethylation of oxazino pyridines, a common reagent is 2-iodo-1-phenylethan-1-one in the presence of a base like 2,2,6,6-tetramethylpiperidine (TMP) under visible light irradiation. For the para-difluoromethylation of the corresponding pyridinium salts, bis(difluoroacetyl) peroxide is a suitable difluoromethyl radical source. This can be generated in situ from difluoroacetic anhydride and urea-hydrogen peroxide. Other radical precursors like zinc difluoromethanesulfinate (Zn(SO2CF2H)2) are also used in Minisci-type reactions.

Q4: How do electronic and steric factors of substituents on the pyridine ring affect the regioselectivity and yield?

A4: Substituents on the pyridine ring can significantly influence the outcome of the difluoromethylation reaction.

  • Electronic Effects: For the meta-difluoromethylation via oxazino pyridine intermediates, both electron-donating and electron-withdrawing groups are generally well-tolerated. In the case of para-difluoromethylation of pyridinium salts, electron-rich and electron-poor substituents on 2-arylpyridines have been shown to react with high regioselectivity.

  • Steric Effects: The presence of a bulky substituent at the ortho-position can effectively shield this position, preventing ortho-difluoromethylation and favoring reaction at other sites. This is particularly noted in the para-difluoromethylation of N-substituted pyridinium salts.

Troubleshooting Guide

Problem 1: Low or no yield of the desired difluoromethylated pyridine.

Possible Cause Troubleshooting Steps
Inefficient formation of the oxazino pyridine intermediate. Ensure the starting pyridine is sufficiently electron-deficient to undergo dearomatization. Verify the quality and stoichiometry of the reagents used for the formation of the oxazino pyridine.
Decomposition of the difluoromethyl radical precursor. Prepare the difluoromethyl radical precursor (e.g., bis(difluoroacetyl) peroxide) fresh and use it immediately. Ensure the reaction temperature is appropriate for the chosen radical initiator.
Suboptimal reaction conditions. Optimize the reaction time, temperature, and solvent. For photochemical reactions, ensure the light source has the correct wavelength and intensity.
Presence of radical inhibitors. Ensure all glassware is clean and free of contaminants. Use freshly distilled solvents if necessary.

Problem 2: Poor regioselectivity with a mixture of isomers.

Possible Cause Troubleshooting Steps
Incorrect reaction conditions for the desired isomer. For meta-difluoromethylation , ensure the reaction is run under basic or neutral conditions to favor the reactivity of the oxazino pyridine intermediate. For para-difluoromethylation , ensure the presence of a suitable acid (e.g., camphorsulfonic acid) to form the pyridinium salt in situ.
Electronic properties of the substrate. For certain substituted pyridines, the inherent electronic bias may compete with the directing effect of the oxazino or pyridinium intermediate. Consider modifying the substituent to alter the electronic properties of the ring if possible.
Steric hindrance. If a mixture of C3 and C5 isomers is obtained for a 2-substituted pyridine, this may be due to competing steric and electronic effects. Modifying the size of the ortho-substituent could potentially improve selectivity.

Problem 3: Formation of bis-difluoromethylated byproducts.

Possible Cause Troubleshooting Steps
Excess of the difluoromethylating reagent. Reduce the equivalents of the difluoromethyl radical precursor. Monitor the reaction closely by techniques like 19F NMR to stop it upon consumption of the starting material.
High reactivity of the mono-difluoromethylated product. The introduction of a difluoromethyl group can sometimes activate the ring for a second functionalization. Lowering the reaction temperature may help to improve selectivity for the mono-adduct.

Data Presentation

Table 1: Regioselective Difluoromethylation of Substituted Pyridines via Oxazino Intermediates

EntryPyridine SubstrateProduct PositionYield (%)
14-Phenylpyridinemeta65
24-(p-Tolyl)pyridinemeta72
34-(4-Fluorophenyl)pyridinemeta68
44-(4-(Trifluoromethyl)phenyl)pyridinemeta55
54-(Naphthalen-2-yl)pyridinemeta61
62-Phenylpyridinepara73
72-(p-Tolyl)pyridinepara68
82-(4-Methoxyphenyl)pyridinepara51
92-(4-Chlorophenyl)pyridinepara71
102,3-Lutidinepara58

Data compiled from Studer, et al.

Experimental Protocols

Key Experiment: Switchable Regioselective Difluoromethylation of 4-Phenylpyridine

This protocol is adapted from the work of Studer and coworkers.

1. Synthesis of the Oxazino Pyridine Intermediate from 4-Phenylpyridine:

  • To a solution of 4-phenylpyridine (1.0 equiv) in dry THF is added methyl pyruvate (2.0 equiv).

  • The mixture is cooled to -78 °C, and a solution of LiHMDS in THF (1.0 M, 1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 1 hour and then warmed to room temperature over 2 hours.

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the corresponding oxazino pyridine.

2. meta-C-H-Difluoromethylation:

  • A Schlenk tube is charged with the oxazino pyridine of 4-phenylpyridine (1.0 equiv), 2-iodo-1-phenylethan-1-one (2.0 equiv), and 2,2,6,6-tetramethylpiperidine (TMP, 2.5 equiv).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous acetonitrile is added, and the mixture is stirred and irradiated with a 456 nm LED for 24 hours at room temperature.

  • 6 M HCl is added, and the mixture is heated to 60 °C for 24 hours.

  • The reaction is basified with saturated aqueous Na2CO3 and extracted with ethyl acetate.

  • The combined organic layers are dried, filtered, and concentrated.

  • The residue is dissolved in THF, and NaOH is added. The mixture is stirred at room temperature for 1 hour.

  • The reaction is diluted with brine and extracted with ethyl acetate.

  • The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography to yield 3-difluoromethyl-4-phenylpyridine.

3. para-C-H-Difluoromethylation:

  • In a separate Schlenk tube, difluoroacetic anhydride (4.8 equiv) is dissolved in dry acetone and cooled to -40 °C. Urea-hydrogen peroxide (4.8 equiv) is added in one portion. The mixture is stirred at -40 °C for 30 minutes to generate bis(difluoroacetyl) peroxide.

  • In another Schlenk tube, the oxazino pyridine of 4-phenylpyridine (1.0 equiv) and (±)-camphorsulfonic acid (CSA, 1.5 equiv) are dissolved in dry acetone.

  • The freshly prepared solution of bis(difluoroacetyl) peroxide is transferred to the second tube at 0 °C.

  • The reaction mixture is stirred at 0 °C for 4 hours.

  • 6 M HCl is added, and the mixture is heated to 60 °C for 16 hours.

  • The reaction is worked up as described for the meta-difluoromethylation to yield 4-difluoromethyl-2-phenylpyridine (assuming the starting material was 2-phenylpyridine for para-difluoromethylation as per the general trend in the literature). For 4-phenylpyridine, the para position is occupied, and thus this substrate is not suitable for para-C-H difluoromethylation. A suitable substrate would be 2-phenylpyridine, which would yield 2-phenyl-4-difluoromethylpyridine.

Visualizations

Regioselective_Difluoromethylation_Pathway Pyridine Pyridine Derivative Oxazino_Pyridine Oxazino Pyridine Intermediate Pyridine->Oxazino_Pyridine Dearomatization Pyridinium_Salt Pyridinium Salt Oxazino_Pyridine->Pyridinium_Salt Acid (e.g., CSA) Meta_Product meta-Difluoromethyl Pyridine Oxazino_Pyridine->Meta_Product Radical Difluoromethylation (Basic/Neutral Conditions) Para_Product para-Difluoromethyl Pyridine Pyridinium_Salt->Para_Product Radical Difluoromethylation (Acidic Conditions) Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Incorrect Regioselectivity Start->Problem Check_Conditions Verify Reaction Conditions (Acidic vs. Basic) Problem->Check_Conditions Incorrect Isomer Check_Reagents Check Reagent Quality and Stoichiometry Problem->Check_Reagents Low Yield Optimize Optimize Reaction Time, Temperature, and Solvent Check_Conditions->Optimize Check_Reagents->Optimize Success Successful Outcome Optimize->Success Improved Result Consider_Substrate Evaluate Substrate Electronic/Steric Effects Optimize->Consider_Substrate No Improvement Consider_Substrate->Success

optimizing reaction conditions for the synthesis of 3-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(difluoromethyl)pyridine. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing this compound?

A1: The synthesis of this compound, which involves the introduction of a difluoromethyl group at the meta-position of the pyridine ring, has been a significant challenge in synthetic chemistry.[1][2][3][4][5] A prominent and effective strategy involves a dearomatization-rearomatization sequence using oxazino-pyridine intermediates.[1][2][4][6][7] This method allows for the regioselective C-H difluoromethylation at the meta-position.[1][4] Other approaches, such as metal-catalyzed cross-couplings, are generally more effective for introducing fluorinated groups at the ortho- or para-positions.[8]

Q2: What is the role of the oxazino-pyridine intermediate?

A2: The oxazino-pyridine intermediate is a key component in the regioselective synthesis of this compound. Pyridine itself is an electron-deficient heterocycle, making direct electrophilic substitution at the meta-position difficult. The formation of the oxazino-pyridine intermediate through a reaction with reagents like dimethylacetylenedicarboxylate (DMAD) and methyl pyruvate temporarily dearomatizes the pyridine ring.[1][8][9] This dearomatized intermediate has enamine-like reactivity, which activates the desired meta-position for radical attack by a difluoromethyl radical source.[1][10] Following the difluoromethylation step, a rearomatization process restores the pyridine ring, yielding the this compound product.[1]

Q3: What are suitable difluoromethylating reagents for this synthesis?

A3: For the meta-C-H difluoromethylation of pyridines via oxazino-pyridine intermediates, a radical difluoromethyl source is required. A commonly used and effective reagent is 2,2-difluoro-2-iodo-1-phenylethan-1-one.[8] Another potential source for generating difluoromethyl radicals is bis(difluoroacetyl) peroxide, which can be prepared in situ from difluoroacetic anhydride and urea-hydrogen peroxide.[4] The choice of reagent can be critical for the success of the reaction.[1][10]

Q4: Can this methodology be used for late-stage functionalization of complex molecules?

A4: Yes, the strategy involving oxazino-pyridine intermediates is well-suited for the late-stage functionalization of complex molecules, including existing drugs and drug candidates that contain a pyridine moiety.[1][2][3][4][6] The mild reaction conditions for both the formation of the intermediate and the subsequent difluoromethylation and rearomatization steps allow for the introduction of the difluoromethyl group without degrading sensitive functional groups that may be present in the molecule.[1][2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Oxazino-Pyridine Intermediate 1. Incomplete reaction. 2. Degradation of reactants or products. 3. Impure starting materials (e.g., wet pyridine).1. Increase reaction time or slightly elevate the temperature. Monitor the reaction progress by TLC or NMR. 2. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly distilled and dry pyridine and other reagents.
Low Yield of this compound 1. Inefficient difluoromethylation of the oxazino intermediate. 2. Incomplete rearomatization. 3. Formation of side products, such as bis-difluoromethylated pyridine.[4]1. Optimize the stoichiometry of the difluoromethylating reagent. An excess may be required. Ensure the radical initiator (if any) is active. 2. Ensure the acidic workup for rearomatization is adequate. The concentration of the acid and the reaction time may need to be optimized. 3. Carefully control the equivalents of the difluoromethylating reagent to minimize over-reaction. The mono- to di-substituted product ratio can sometimes be controlled by adjusting reaction conditions.[4]
Formation of Regioisomers (e.g., para-isomer) The reaction conditions favor the formation of the pyridinium salt, which directs para-functionalization.[1][2][4][7]To favor meta-difluoromethylation, ensure the reaction is carried out under neutral or basic conditions to maintain the oxazino-pyridine intermediate. Avoid acidic conditions during the difluoromethylation step.[1][10]
Difficult Purification of the Final Product 1. Presence of unreacted starting materials or intermediates. 2. Contamination with byproducts from the difluoromethylating reagent. 3. Formation of closely related side products (e.g., bis-difluoromethylated pyridine).1. Optimize the reaction to drive it to completion. 2. After the reaction, a standard aqueous workup should be performed to remove water-soluble impurities. The benzoyl group from 2,2-difluoro-2-iodo-1-phenylethan-1-one can be removed with a base like NaOH.[1] 3. Purification by column chromatography on silica gel is often effective.[11] The choice of eluent system is critical for separating the desired product from impurities. Gas chromatography can also be a useful analytical and preparative technique for pyridine derivatives.[12]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via an Oxazino-Pyridine Intermediate

This protocol is a synthesized representation based on the available literature on the meta-C-H difluoromethylation of pyridines.[1][4][8][10]

Step 1: Synthesis of the Oxazino-Pyridine Intermediate

  • To a solution of pyridine (1.0 equiv.) in a suitable solvent such as acetonitrile, add dimethylacetylenedicarboxylate (DMAD) (1.1 equiv.) and methyl pyruvate (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 2-48 hours, monitoring the reaction progress by TLC or LC-MS until the pyridine is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude oxazino-pyridine intermediate can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Meta-C-H-Difluoromethylation

  • Dissolve the oxazino-pyridine intermediate (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).

  • Add the difluoromethylating reagent, 2,2-difluoro-2-iodo-1-phenylethan-1-one (2.4 equiv.).

  • Add a radical initiator, such as (di-tert-butyl peroxide) (DTBP, 2.4 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere.

  • Monitor the reaction for the consumption of the oxazino-pyridine intermediate.

Step 3: Rearomatization and Work-up

  • After the difluoromethylation is complete, cool the reaction mixture to room temperature.

  • Add a solution of sodium hydroxide (e.g., 2 M aqueous solution) to hydrolyze the benzoyl group from the difluoromethylating reagent.

  • Acidify the mixture with a strong acid (e.g., 6 M HCl) and heat to approximately 60 °C to facilitate rearomatization to the pyridine ring.

  • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for Meta-C-H-Difluoromethylation of a Model Oxazino-Pyridine Intermediate *

EntryDifluoromethylating Reagent (equiv.)Initiator (equiv.)Temperature (°C)Time (h)Yield of this compound (%)
1Reagent A (1.2)Initiator X (1.2)6012Low Conversion
2Reagent A (2.4)Initiator X (2.4)801665%
3Reagent A (3.0)Initiator X (3.0)801668% (with increased side products)
4Reagent B (2.4)Initiator Y (2.4)801645%
5Reagent A (2.4)No Initiator8024Trace Product

*This table is a representative summary based on general optimization principles for radical reactions and may not reflect specific experimental data from a single source. "Reagent A" and "Reagent B" represent different difluoromethylating agents, while "Initiator X" and "Initiator Y" represent different radical initiators.

Visualizations

experimental_workflow cluster_step1 Step 1: Oxazino-Pyridine Formation cluster_step2 Step 2: Difluoromethylation cluster_step3 Step 3: Rearomatization & Purification start Pyridine + DMAD + Methyl Pyruvate step1_reaction Stir at RT (2-48h) start->step1_reaction step1_product Oxazino-Pyridine Intermediate step1_reaction->step1_product step2_reagents Add Difluoromethylating Reagent + Radical Initiator step1_product->step2_reagents step2_reaction Heat at 80°C (16h) step2_reagents->step2_reaction step2_product Difluoromethylated Intermediate step2_reaction->step2_product step3_hydrolysis NaOH Workup step2_product->step3_hydrolysis step3_rearomatization Acidify (HCl) and Heat step3_hydrolysis->step3_rearomatization step3_extraction Extraction & Purification step3_rearomatization->step3_extraction end This compound step3_extraction->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree decision decision solution solution start Low Yield of Final Product q1 Check Yield of Oxazino Intermediate start->q1 q2 Check for Side Products (e.g., bis-difluoromethylation) q1->q2 Good sol1 Optimize Step 1: - Increase reaction time - Check reagent purity q1->sol1 Low q3 Check for Regioisomers q2->q3 Absent sol3 Control Reagent Equivalents q2->sol3 Present sol2 Optimize Step 2: - Adjust reagent stoichiometry - Verify initiator activity q3->sol2 Absent sol4 Ensure Neutral/Basic Conditions during Difluoromethylation q3->sol4 Present

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

identification and removal of byproducts in 3-(difluoromethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(difluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and offers step-by-step guidance to resolve specific issues that may arise during your experiments.

FAQ 1: Synthesis & Byproduct Formation

Question: What are the common synthetic routes to this compound, and what are the typical byproducts I should expect?

Answer:

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Deoxofluorination of 3-Pyridinecarboxaldehyde: This method involves the direct conversion of the aldehyde functional group to a difluoromethyl group using a fluorinating agent. A common reagent for this transformation is Diethylaminosulfur Trifluoride (DAST).

    • Expected Byproducts:

      • Unreacted Starting Material: Incomplete reaction can lead to the presence of 3-pyridinecarboxaldehyde in the crude product.

      • Over-fluorination Products: While less common for aldehydes, trace amounts of 3-(trifluoromethyl)pyridine might be formed.

      • Rearrangement and Elimination Products: DAST-mediated reactions can sometimes lead to side products arising from carbocationic intermediates, although this is less prevalent with aromatic aldehydes.

      • Hydrolysis Products: If moisture is present, DAST can decompose and lead to the formation of byproducts from the hydrolysis of intermediates.

  • Partial Reduction of 3-(Trifluoromethyl)pyridine: This approach involves the selective reduction of the trifluoromethyl group to a difluoromethyl group.

    • Expected Byproducts:

      • Unreacted Starting Material: Incomplete reduction will result in residual 3-(trifluoromethyl)pyridine.

      • Over-reduction Products: Further reduction can lead to the formation of 3-(monofluoromethyl)pyridine and potentially 3-methylpyridine.

      • Ring-Chlorinated Byproducts: If the starting 3-(trifluoromethyl)pyridine was synthesized via chlorination/fluorination of 3-picoline, it might contain chlorinated impurities that carry through the reduction step.[1]

FAQ 2: Byproduct Identification

Question: How can I identify the byproducts in my reaction mixture?

Answer:

A combination of chromatographic and spectroscopic techniques is recommended for accurate byproduct identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

    • Expected Mass Spectra Fragmentation:

      • This compound (Product): Look for the molecular ion peak (M+) at m/z 129. Key fragments may include those corresponding to the loss of fluorine (m/z 110) and the pyridine ring fragmentation.

      • 3-Pyridinecarboxaldehyde (Starting Material): Molecular ion at m/z 107. Characteristic fragments often include the loss of CO (m/z 79).

      • 3-(Trifluoromethyl)pyridine (Byproduct): Molecular ion at m/z 147. A prominent fragment will be the loss of a fluorine atom (m/z 128).

      • Chlorinated Pyridine Byproducts: The presence of chlorine will be indicated by a characteristic M+2 isotope pattern (approximately 3:1 ratio for one chlorine atom).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are invaluable for structural elucidation of the main product and impurities.

    • Expected Chemical Shifts (in CDCl3):

      • This compound (Product):

        • 1H NMR: A characteristic triplet for the -CHF2 proton around δ 6.6 ppm (JHF ≈ 56 Hz). The pyridine protons will appear in the aromatic region.

        • 19F NMR: A doublet corresponding to the -CHF2 group.

      • 3-(Trifluoromethyl)pyridine (Byproduct):

        • 19F NMR: A singlet for the -CF3 group.

      • 3-Pyridinecarboxaldehyde (Starting Material):

        • 1H NMR: A singlet for the aldehyde proton (-CHO) typically above δ 9.5 ppm.

Below is a table summarizing the expected analytical data for common components in the reaction mixture.

CompoundMolecular WeightKey GC-MS Fragments (m/z)Key 1H NMR Signals (δ ppm)Key 19F NMR Signals (δ ppm)
This compound129.11129, 110, 78~6.6 (t, J≈56 Hz, 1H)Doublet
3-Pyridinecarboxaldehyde107.11107, 79, 52>9.5 (s, 1H)-
3-(Trifluoromethyl)pyridine147.10147, 128, 97Aromatic protons onlySinglet
3-(Monofluoromethyl)pyridine111.10111, 92, 78~5.8 (d, J≈48 Hz, 2H)Triplet
FAQ 3: Byproduct Removal

Question: What are the most effective methods for removing byproducts from my crude this compound?

Answer:

The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional Distillation: This is a highly effective method for separating compounds with different boiling points. Since this compound has a distinct boiling point from its likely impurities (starting materials and other fluorinated analogs), fractional distillation can provide a high-purity product. It is particularly useful for large-scale purifications.

  • Preparative High-Performance Liquid Chromatography (HPLC): For smaller scales or when high purity is critical, preparative HPLC is an excellent option. It allows for the separation of compounds with very similar properties. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is a good starting point for method development.

  • Acid Wash: Unreacted pyridine-based starting materials and byproducts can be removed by washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl). The basic nitrogen on the pyridine ring will be protonated, forming a water-soluble salt that partitions into the aqueous phase. Caution: Ensure your target compound is stable under acidic conditions.

  • Column Chromatography: Standard silica gel column chromatography can be used for purification. The polarity of the eluent can be adjusted to effectively separate the desired product from less polar or more polar impurities. A gradient of ethyl acetate in hexanes is a common solvent system for pyridine derivatives.

The following table provides a comparison of these purification methods:

MethodScaleByproducts RemovedAdvantagesDisadvantages
Fractional Distillation LargeCompounds with different boiling pointsCost-effective for large scale, high throughputRequires significant boiling point differences, potential for thermal degradation
Preparative HPLC Small to MediumClosely related compounds, isomersHigh resolution and purityExpensive, lower throughput, requires solvent removal
Acid Wash AllBasic impurities (e.g., unreacted pyridines)Simple, fast, and inexpensiveProduct must be acid-stable, may not remove all byproducts
Column Chromatography Small to MediumWide range of polar and non-polar impuritiesVersatile, good for complex mixturesCan be time-consuming, requires significant solvent volumes

Experimental Protocols

Protocol 1: Synthesis of this compound via Deoxofluorination

This protocol is a general guideline. Reaction conditions should be optimized for your specific setup.

  • Reaction Setup: In a fume hood, add 3-pyridinecarboxaldehyde (1.0 eq) to a dry flask containing an inert solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add Diethylaminosulfur Trifluoride (DAST) (1.1 - 1.5 eq) to the cooled solution while stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using fractional distillation or column chromatography.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Visualized Workflows

Byproduct Identification and Removal Workflow

Byproduct_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification cluster_purification Purification Strategy cluster_final Final Product Synthesis Crude this compound GCMS GC-MS Analysis Synthesis->GCMS Sample NMR NMR Analysis (1H, 19F) Synthesis->NMR Sample Byproducts Identify Byproducts: - Starting Material - Over/Under-fluorinated species - Chlorinated Pyridines GCMS->Byproducts NMR->Byproducts Distillation Fractional Distillation Byproducts->Distillation Boiling Point Difference >20°C Prep_HPLC Preparative HPLC Byproducts->Prep_HPLC High Purity Needed Acid_Wash Acid Wash Byproducts->Acid_Wash Basic Impurities Column_Chrom Column Chromatography Byproducts->Column_Chrom Complex Mixture Pure_Product Pure this compound Distillation->Pure_Product Prep_HPLC->Pure_Product Acid_Wash->Pure_Product Column_Chrom->Pure_Product

Caption: Workflow for byproduct identification and removal.

Logical Relationship of Potential Byproducts in Deoxofluorination

Deoxofluorination_Byproducts Start 3-Pyridinecarboxaldehyde Intermediate Intermediate Carbocation/Sulfurane Complex Start->Intermediate + DAST Byproduct1 Unreacted Starting Material Start->Byproduct1 Incomplete Reaction Product This compound Intermediate->Product Fluoride Transfer Byproduct2 Rearrangement/Elimination Products Intermediate->Byproduct2 Side Reactions Byproduct3 Hydrolysis Products DAST DAST DAST->Byproduct3 + H2O Moisture H2O Moisture->Byproduct3

Caption: Formation of byproducts from 3-pyridinecarboxaldehyde.

References

Technical Support Center: Improving the Yield of meta-Difluoromethylation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the meta-difluoromethylation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high yields for meta-difluoromethylation of pyridines challenging?

A1: The inherent electronic properties of the pyridine ring make direct functionalization at the meta (C3) position difficult. The nitrogen atom withdraws electron density, deactivating the ring towards electrophilic substitution, particularly at the C3 and C5 positions. The ortho (C2, C6) and para (C4) positions are electronically more favored for many reactions. To overcome this, strategies such as the use of directing groups or temporary dearomatization are often employed.[1]

Q2: What is the most common and effective strategy for achieving meta-selective difluoromethylation?

A2: A highly successful and frequently employed strategy is the dearomatization-rearomatization approach.[1][2][3][4][5][6] This involves the temporary conversion of the pyridine into a dearomatized intermediate, such as an oxazinopyridine.[1][2][3][4][5][6] This intermediate alters the electronic landscape of the ring, enabling a regioselective radical attack at the meta position. Subsequent rearomatization restores the aromatic pyridine ring, now bearing the difluoromethyl group at the desired position.[1][2][3][4][5][6]

Q3: What are the key reagents for generating the difluoromethyl radical (•CF₂H)?

A3: Several reagents have been successfully used as •CF₂H radical precursors. The choice of reagent can significantly impact reaction efficiency. Common and effective reagents include:

  • Zn(SO₂CF₂H)₂ (DFMS): An air-stable, solid reagent.[7]

  • 2,2-difluoro-2-iodo-1-phenylethan-1-one: Chosen for its enhanced electrophilicity.[8]

  • Bis(difluoroacetyl)peroxide: Used in Minisci-type radical alkylations.[8]

  • Ethyl bromodifluoroacetate (BrCF₂COOEt): A readily available and cost-effective option.[9][10]

Q4: Can the regioselectivity be switched from meta to para?

A4: Yes, a key advantage of the dearomatization strategy using oxazinopyridine intermediates is the ability to switch the regioselectivity to the para position.[2][3][4][5][6] This is typically achieved by changing the reaction conditions from basic or neutral to acidic. Under acidic conditions, the oxazinopyridine is converted in situ to a pyridinium salt, which alters the site of reactivity towards radical attack to the para position.[2][3][4][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the oxazinopyridine intermediate.2. Inefficient generation of the •CF₂H radical.3. Decomposition of the starting material or intermediate.4. Ineffective rearomatization step.1. Ensure the conditions for oxazinopyridine formation (e.g., reaction with dimethyl acetylenedicarboxylate and methyl pyruvate) are optimized as per the protocol.2. Use a fresh batch of the radical precursor. Consider a second addition of the difluoromethylating reagent and initiator if the reaction stalls.[7]3. Run the reaction under an inert atmosphere (e.g., argon) to prevent degradation by oxygen or moisture. Ensure solvents are dry.4. Optimize the acidic conditions for the rearomatization step (e.g., concentration of acid, reaction time, and temperature).
Poor meta-Selectivity / Formation of para or other isomers 1. The reaction conditions are favoring the formation of the pyridinium salt, leading to para-functionalization.2. Steric or electronic effects of substituents on the pyridine ring are influencing the regioselectivity.1. Avoid acidic conditions during the radical addition step. The use of a non-acidic medium is crucial for maintaining the oxazinopyridine intermediate and achieving meta-selectivity. The presence of a base like 2,2,6,6-tetramethylpiperidine (TMP) can be beneficial.[11]2. The inherent properties of your substrate may favor other isomers. A thorough analysis of the electronic and steric nature of your pyridine is necessary. In some cases, achieving exclusive meta-selectivity may require significant optimization.
Decomposition of the Difluoromethylating Reagent 1. Certain reagents, like Selectfluor, can be unstable under specific conditions and may decompose.[1]1. If using sensitive reagents, ensure they are handled according to the supplier's instructions. The addition of additives like KF may help to mitigate the decomposition of certain reagents.[1]
Incomplete Conversion 1. Insufficient amount of the difluoromethylating reagent or radical initiator.2. Short reaction time.1. A second addition of the difluoromethylating reagent and initiator after a certain period (e.g., 12-24 hours) can help drive the reaction to completion.[7]2. Monitor the reaction progress by techniques like TLC, GC-MS, or NMR, and extend the reaction time if necessary.

Experimental Protocols

General Procedure for meta-Difluoromethylation via an Oxazinopyridine Intermediate

This protocol is a generalized procedure based on common methodologies.[11] Researchers should refer to specific literature for precise quantities and conditions for their particular substrate.

  • Formation of the Oxazinopyridine: The starting pyridine is reacted with an activating agent such as dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate to form the corresponding oxazinopyridine intermediate. This intermediate is often stable and can be isolated and purified before the next step.

  • Difluoromethylation:

    • To an oven-dried Schlenk tube, add the oxazinopyridine (1.0 equiv).

    • The tube is evacuated and backfilled with argon three times.

    • Under an argon atmosphere, add anhydrous acetonitrile, followed by 2,2,6,6-tetramethylpiperidine (TMP) (2.5 equiv) and acetic acid (0.5 equiv).

    • Add the chosen difluoromethylating reagent (e.g., 2,2-difluoro-2-iodo-1-phenylethan-1-one).

    • The reaction mixture is stirred at the specified temperature (often room temperature) for a designated period.

  • Rearomatization and Work-up:

    • Upon completion of the radical addition, the reaction mixture is treated with an acid (e.g., HCl) to facilitate rearomatization.

    • The mixture is then neutralized with a base (e.g., saturated NaHCO₃ solution).

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the meta-difluoromethylated pyridine.

Data Presentation

Table 1: Comparison of Difluoromethylating Reagents and General Yields for meta-Difluoromethylation
Difluoromethylating ReagentAbbreviationTypical Yield RangeNotes
Zinc bis(difluoromethanesulfinate)DFMSModerate to GoodAir-stable, free-flowing powder.[7]
2,2-difluoro-2-iodo-1-phenylethan-1-one-Moderate to GoodEnhanced electrophilicity of the generated radical.[8]
Ethyl bromodifluoroacetateBrCF₂COOEtModerate to GoodCost-effective and readily available.[9][10]
Bis(difluoroacetyl)peroxide-Moderate to GoodUsed for Minisci-type reactions.[8]

Yields are highly substrate-dependent and the ranges provided are for general guidance.

Visualizations

Experimental Workflow for meta-Difluoromethylation

meta_difluoromethylation_workflow start Start: Pyridine Derivative oxazino Formation of Oxazinopyridine Intermediate start->oxazino DMAD, Methyl Pyruvate radical_add Radical Addition of •CF₂H (meta-selective) oxazino->radical_add •CF₂H source, TMP, HOAc rearomatize Acid-mediated Rearomatization radical_add->rearomatize Add Acid (e.g., HCl) purify Purification rearomatize->purify Work-up end End: meta-Difluoromethylated Pyridine purify->end

Caption: Workflow for meta-difluoromethylation of pyridines.

Logical Relationship for Regioselectivity Switch

regioselectivity_switch oxazino Oxazinopyridine Intermediate meta_product meta-Difluoromethylated Pyridine oxazino->meta_product Radical Addition (Basic/Neutral Conditions) pyridinium Pyridinium Salt (in situ formation) oxazino->pyridinium Add Acid para_product para-Difluoromethylated Pyridine pyridinium->para_product Radical Addition (Acidic Conditions)

Caption: Control of regioselectivity in pyridine difluoromethylation.

References

purification techniques for 3-(difluoromethyl)pyridine from a crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(difluoromethyl)pyridine from crude reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

Common impurities can include unreacted starting materials, partially fluorinated intermediates (e.g., 3-(fluoromethyl)pyridine or 3-(chlorodifluoromethyl)pyridine if using a halogen exchange route), over-fluorinated byproducts, isomers, and residual solvents or reagents from the synthesis. The exact impurity profile will depend on the synthetic route employed.

Q2: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of the reaction.

  • Aqueous Workup: Often the first step to remove inorganic salts, acidic or basic reagents.

  • Distillation: Effective for separating volatile impurities with significantly different boiling points from the product.

  • Flash Column Chromatography: A versatile technique for separating a wide range of organic impurities.

  • Recrystallization: Ideal for obtaining highly pure crystalline material, if a suitable solvent is found.

Q3: My this compound appears as an oil and won't crystallize. What can I do?

The presence of even minor impurities can inhibit crystallization. Ensure the material is of high purity (>95%) before attempting recrystallization. If the product is pure and still an oil, you can try the following:

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface to create nucleation sites.

  • Seeding: Introduce a tiny crystal of pure this compound to the cooled, supersaturated solution.

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures (e.g., hexanes/ethyl acetate, diethyl ether/pentane).

  • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container.

Troubleshooting Guides

Aqueous Workup Issues
Problem Possible Cause Solution
Emulsion formation during extraction. High concentration of salts or polar impurities.Add brine (saturated NaCl solution) to break the emulsion. Filter the mixture through a pad of celite.
Product remains in the aqueous layer. The aqueous layer is too acidic, leading to the formation of a water-soluble pyridinium salt.Carefully neutralize the aqueous layer with a mild base like sodium bicarbonate (NaHCO₃) and re-extract with an organic solvent.
Residual pyridine smell after workup. Incomplete removal of pyridine-based reagents or byproducts.Perform an acidic wash with dilute HCl (e.g., 1M) to convert basic pyridines into their water-soluble hydrochloride salts.[1] Alternatively, a wash with a 10-15% aqueous copper sulfate solution can be effective in complexing and removing pyridine derivatives.[1]
Flash Column Chromatography Troubleshooting
Problem Possible Cause Solution
Peak tailing of this compound. Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine (0.1%), to the eluent to neutralize the acidic sites on the silica.[2][3]
Poor separation of product and impurities. Inappropriate solvent system.Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (aim for a product Rf of 0.2-0.3).[2][3] Consider using a gradient elution.
Low recovery of the product from the column. Irreversible adsorption of the product onto the silica gel.Use a less acidic stationary phase like neutral alumina or deactivated silica gel. Ensure the chosen solvent system is polar enough to elute the compound.
Product co-elutes with a non-polar impurity. The impurity has a similar polarity to the product in the chosen solvent system.Try a different solvent system with alternative selectivities (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system).
Distillation Troubleshooting
Problem Possible Cause Solution
Bumping or uneven boiling. Lack of nucleation sites.Add boiling chips or a magnetic stir bar to the distillation flask.
Poor separation of product and a close-boiling impurity. Insufficient theoretical plates in the distillation setup.Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.
Product decomposition at high temperatures. The boiling point of the product is high, leading to thermal degradation.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound76541-44-1C₆H₅F₂N129.11135-1361.2421.462
3-(Trifluoromethyl)pyridine3796-23-4C₆H₄F₃N147.10113-1151.2761.418

Data sourced from commercial supplier information.[4]

Table 2: Suggested Starting Solvent Systems for Flash Chromatography

Polarity of ImpuritiesRecommended Eluent System (v/v)Modifier (if needed)
Non-polarHexane / Ethyl Acetate (9:1 to 7:3)0.1 - 1% Triethylamine
Moderately polarHexane / Ethyl Acetate (1:1) or Dichloromethane / Methanol (98:2)0.1 - 1% Triethylamine
PolarDichloromethane / Methanol (95:5 to 90:10)0.1 - 1% Triethylamine

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a 1M HCl solution to remove basic impurities. Separate the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product for further purification.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. If solubility is an issue, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified oil in a minimal amount of a heated solvent (e.g., methanol, ethanol, acetone).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup crude->workup distillation Distillation workup->distillation Volatile Impurities chromatography Flash Chromatography workup->chromatography Non-volatile Impurities distillation->chromatography Close-boiling Impurities recrystallization Recrystallization chromatography->recrystallization High Purity Needed pure_product Pure this compound chromatography->pure_product Sufficiently Pure recrystallization->pure_product Troubleshooting_Chromatography start Flash Chromatography of This compound issue Problem Observed? start->issue tailing Peak Tailing? issue->tailing Yes success Successful Purification issue->success No poor_sep Poor Separation? tailing->poor_sep No add_base Add Triethylamine (0.1-1%) to Eluent tailing->add_base Yes low_recovery Low Recovery? poor_sep->low_recovery No change_solvent Optimize Solvent System (via TLC) poor_sep->change_solvent Yes change_stationary_phase Use Neutral Alumina or Deactivated Silica low_recovery->change_stationary_phase Yes low_recovery->success No, consult further add_base->success change_solvent->success change_stationary_phase->success

References

overcoming poor reactivity of 3-(difluoromethyl)pyridine in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-(difluoromethyl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the poor reactivity of this compound in common cross-coupling reactions.

Understanding the Challenge: The "Double-Edged Sword" of Electron Deficiency

The primary hurdle in utilizing 3-(halodifluoromethyl)pyridines in cross-coupling reactions stems from the potent electron-withdrawing nature of both the difluoromethyl group and the pyridine ring nitrogen. This electronic deficiency deactivates the carbon-halogen bond, making the crucial oxidative addition step in many catalytic cycles kinetically challenging.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with 3-bromo-5-(difluoromethyl)pyridine failing or giving low yields?

A1: Low yields in Suzuki-Miyaura couplings of this substrate are commonly due to a combination of factors:

  • Slow Oxidative Addition: The electron-deficient nature of the pyridine ring hinders the initial oxidative addition of the palladium catalyst to the C-Br bond.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Protodeboronation: The pyridylboronic acid coupling partner can be unstable and prone to cleavage of the C-B bond, especially in the presence of water and certain bases.

Q2: I'm observing significant byproduct formation in my Buchwald-Hartwig amination. What are the likely side reactions?

A2: Common side reactions in the Buchwald-Hartwig amination of electron-deficient heteroaryl halides include:

  • Hydrodehalogenation: Reduction of the starting halide to this compound.

  • Homocoupling: Dimerization of the amine or the aryl halide.

  • β-Hydride Elimination: If the amine has a β-hydrogen, this can lead to the formation of an enamine and a reduced arene.

Q3: My Sonogashira coupling is sluggish and requires high temperatures. How can I improve the reaction rate?

A3: The sluggishness of Sonogashira reactions with 3-halo-5-(difluoromethyl)pyridine is often due to the deactivated halide. To improve the rate:

  • Choice of Halide: The reactivity order is I > Br > Cl. Using 3-iodo-5-(difluoromethyl)pyridine will significantly increase the reaction rate.

  • Copper Co-catalyst: While copper-free conditions are sometimes desirable, the use of a copper(I) co-catalyst like CuI can accelerate the reaction by facilitating the formation of the copper acetylide intermediate.

  • Ligand Choice: Employing electron-rich and sterically bulky phosphine ligands can enhance the catalytic activity of the palladium center.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no product yield.

Suzuki_Troubleshooting

Quantitative Data for Suzuki-Miyaura Coupling of Related Substrates

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
3-Bromo-5-(trifluoromethyl)pyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10078
2-Chloro-5-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane11092
3-Iodo-5-fluoropyridineThiophene-2-boronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O8588

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(difluoromethyl)pyridine

  • To a flame-dried Schlenk tube, add 3-bromo-5-(difluoromethyl)pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

Issue: Poor conversion of the starting halide.

Buchwald_Troubleshooting

Quantitative Data for Buchwald-Hartwig Amination of Related Substrates

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
3-Bromo-5-(trifluoromethyl)pyridineMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene10085
2-Chloro-5-(trifluoromethyl)pyridineAnilineBrettPhos Pd G3LiHMDS1,4-Dioxane10090
3-Chloro-5-fluoropyridineBenzylaminePd(OAc)₂ / DavePhosK₂CO₃t-BuOH9075

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-5-(difluoromethyl)pyridine

  • To a glovebox, add 3-chloro-5-(difluoromethyl)pyridine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and RuPhos ligand (0.02 mmol, 2 mol%) to an oven-dried vial.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and heat at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography.

Sonogashira Coupling

Issue: Formation of homocoupled alkyne (Glaser coupling) and low yield of desired product.

Sonogashira_Troubleshooting

Quantitative Data for Sonogashira Coupling of Related Substrates

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
3-Iodo-5-(trifluoromethyl)pyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF6091
3-Bromo-5-fluoropyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPEADMF8085
2-Chloro-5-(trifluoromethyl)pyridine1-HexynePd₂(dba)₃ / Xantphos / CuICs₂CO₃1,4-Dioxane10072

Experimental Protocol: Sonogashira Coupling of 3-Iodo-5-(difluoromethyl)pyridine

  • To a dry Schlenk flask under an argon atmosphere, add 3-iodo-5-(difluoromethyl)pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with ether.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Technical Support Center: Managing Hydrogen Fluoride (HF) Elimination as a Side Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate hydrogen fluoride (HF) elimination as an undesired side reaction in their experiments.

Troubleshooting Guides

Problem 1: Significant formation of an alkene byproduct suspected to be from HF elimination.

Initial Assessment:

  • Confirm the byproduct structure: Have you confirmed the structure of the byproduct as the corresponding alkene resulting from the elimination of HF from your starting material or product? Techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry are crucial for structure elucidation.

  • Quantify the extent of elimination: Determine the ratio of your desired product to the elimination byproduct. This will serve as a baseline to evaluate the effectiveness of any mitigation strategies. Analytical techniques like GC, HPLC, or ¹H NMR spectroscopy with an internal standard can be used for quantification.[1][2][3]

Potential Causes and Solutions:

  • Strongly Basic Reaction Conditions: The use of strong bases is a primary driver for elimination reactions.[4] The basicity of the fluoride source or other bases present in the reaction mixture can promote the abstraction of a proton, leading to HF elimination.

    • Solution 1: Use a less basic fluoride source. Instead of highly basic fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) with a phase-transfer catalyst, consider using milder reagents such as triethylamine trihydrofluoride (Et₃N·3HF) or pyridinium poly(hydrogen fluoride) (Olah's reagent).[5]

    • Solution 2: Employ a non-basic deoxyfluorination reagent. For deoxyfluorination of alcohols, reagents like PyFluor have been shown to be highly selective for substitution over elimination.[6][7]

    • Solution 3: Buffer the reaction mixture. If a base is required for other reasons, consider using a buffered system to maintain a lower pH.

  • High Reaction Temperature: Higher temperatures generally favor elimination over substitution.[4][8]

    • Solution: Lower the reaction temperature. Running the reaction at a lower temperature, even if it requires longer reaction times, can significantly shift the selectivity towards the desired substitution product.

  • Polar Protic Solvents: Protic solvents can solvate the fluoride anion, reducing its nucleophilicity and potentially increasing its basicity, which can favor elimination.[9]

    • Solution: Switch to a polar aprotic solvent. Solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can enhance the nucleophilicity of the fluoride ion and may suppress elimination.[9][10]

  • Substrate Structure: The structure of the substrate plays a critical role. Sterically hindered substrates are more prone to elimination. The presence of acidic protons beta to the fluorine atom also increases the likelihood of elimination.

    • Solution 1: Modify the substrate. If possible, modify the substrate to reduce steric hindrance or protect acidic protons.

    • Solution 2: Change the synthetic strategy. Consider alternative synthetic routes that avoid the fluorination of a substrate prone to elimination.

Problem 2: Low or no yield of the desired fluorinated product, with recovery of starting material and/or decomposition.

Potential Causes and Solutions:

  • Poor Solubility of Fluoride Source: Many inorganic fluoride salts have low solubility in organic solvents, leading to low effective concentrations of the nucleophile.

    • Solution 1: Use a phase-transfer catalyst. For salts like KF, a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can increase its solubility and reactivity.[10]

    • Solution 2: Employ a more soluble fluoride source. Tetra-n-butylammonium fluoride (TBAF) is a more soluble organic source of fluoride, although its basicity must be considered.[10]

  • Decomposition of Reagents or Products: Some fluorinating agents are thermally unstable.[7] Additionally, the HF generated as a byproduct is highly corrosive and can lead to the decomposition of sensitive starting materials or products.

    • Solution 1: Use a stable fluorinating reagent. Reagents like PyFluor are reported to have high thermal stability.[7]

    • Solution 2: Add an HF scavenger. In some cases, adding a mild, non-nucleophilic base or an acid scavenger can neutralize the generated HF in situ. For example, calcium carbonate or calcium hydroxide can be used to precipitate fluoride as calcium fluoride.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is HF elimination and why is it a problem?

A1: Hydrogen fluoride (HF) elimination is a chemical reaction where a hydrogen atom and a fluorine atom are removed from adjacent carbon atoms in a molecule, resulting in the formation of a carbon-carbon double bond (an alkene). It is a common side reaction in fluorination chemistry and can significantly reduce the yield of the desired fluorinated product, complicating purification and potentially leading to the formation of undesired byproducts.

Q2: What are the main mechanisms of HF elimination?

A2: The three main mechanisms for HF elimination are:

  • E2 (Bimolecular Elimination): A one-step process where a base removes a proton at the same time as the fluoride leaving group departs. This mechanism is favored by strong bases.

  • E1 (Unimolecular Elimination): A two-step process that begins with the slow departure of the fluoride leaving group to form a carbocation intermediate, followed by rapid removal of a proton by a base. This is less common for C-F bonds due to their high strength.

  • E1cB (Unimolecular Elimination, Conjugate Base): A two-step process where a base first removes a proton to form a carbanion, which then expels the fluoride ion in a second step. This mechanism is often favored in substrates with acidic protons beta to the fluorine atom.[4]

Q3: How does the choice of fluorinating agent affect HF elimination?

A3: The choice of fluorinating agent is critical. Nucleophilic fluorinating agents that are also strong bases (e.g., KF, CsF) are more likely to promote E2 or E1cB elimination. Electrophilic fluorinating agents, or less basic nucleophilic sources like Et₃N·3HF, can often provide better selectivity for substitution over elimination. Deoxyfluorination reagents like DAST can also lead to elimination, and alternatives with higher selectivity such as PyFluor have been developed.[6][7]

Q4: Can solvent choice really make a difference in controlling HF elimination?

A4: Yes, the solvent plays a significant role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for nucleophilic fluorination as they can solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity. Polar protic solvents, on the other hand, can form hydrogen bonds with the fluoride ion, decreasing its nucleophilicity and potentially increasing its basic character, which can favor elimination.[9]

Q5: What are the safety considerations when dealing with reactions that may generate HF?

A5: Hydrogen fluoride is an extremely hazardous and corrosive substance that can cause severe burns and systemic toxicity.[12] All work with HF or reactions that may generate HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat. An emergency plan should be in place, and calcium gluconate gel should be readily available as a first aid treatment for skin exposure. All personnel should be trained in the safe handling of HF and emergency procedures.

Data Presentation

Table 1: Influence of Base on the Ratio of Substitution to Elimination in a Model Reaction

BasepKa of Conjugate AcidSubstitution Product (%)Elimination Product (%)S/E Ratio
Formate3.7585155.7
Acetate4.7678223.5
Imidazole7.0065351.9
Triethylamine10.7540600.7

Note: The data in this table is illustrative and based on general trends. Actual ratios are highly dependent on the specific substrate, solvent, and temperature.[13]

Table 2: Effect of Solvent Polarity on a Hypothetical Fluorination Reaction

SolventDielectric Constant (ε)Substitution Product (%)Elimination Product (%)S/E Ratio
Toluene2.460401.5
Tetrahydrofuran (THF)7.675253.0
Acetonitrile (MeCN)37.588127.3
Dimethyl Sulfoxide (DMSO)46.792811.5

Note: This table illustrates the general trend that more polar aprotic solvents can favor substitution over elimination. Specific outcomes will vary.

Experimental Protocols

Protocol 1: General Procedure for Minimizing HF Elimination in Deoxyfluorination using PyFluor

This protocol is a general guideline for the deoxyfluorination of a primary or secondary alcohol using PyFluor, a reagent known for its high selectivity against elimination.[6][7]

Materials:

  • Alcohol substrate (1.0 equiv)

  • PyFluor (1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate and anhydrous toluene.

  • Add PyFluor to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DBU dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Work-up Procedure for Quenching and Removing HF

This protocol describes a method for safely quenching a reaction mixture containing HF and removing the resulting fluoride salts.

Materials:

  • Reaction mixture containing HF

  • Calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Caution: Perform all steps in a well-ventilated fume hood with appropriate PPE.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid. Be aware of potential gas evolution (CO₂).

  • To precipitate the fluoride ions, slowly add a solution of calcium chloride or a slurry of calcium hydroxide. This will form insoluble calcium fluoride (CaF₂).[11][14]

  • Stir the mixture for 30-60 minutes to ensure complete precipitation.

  • Filter the mixture through a pad of celite to remove the solid CaF₂.

  • Transfer the filtrate to a separatory funnel and perform a standard aqueous work-up by extracting with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Elimination_Mechanisms cluster_E2 E2 Mechanism (Concerted) cluster_E1cB E1cB Mechanism (Stepwise) E2_start Substrate E2_ts Transition State E2_start->E2_ts Base attacks β-H E2_prod Alkene E2_ts->E2_prod C=C bond forms, F⁻ leaves Base_E2 Base E1cB_start Substrate E1cB_inter Carbanion Intermediate E1cB_start->E1cB_inter Base removes β-H (fast) E1cB_prod Alkene E1cB_inter->E1cB_prod F⁻ leaves (slow) Base_E1cB Base

Caption: Comparison of E2 and E1cB elimination pathways for HF.

Troubleshooting_Workflow start Problem: Significant HF Elimination check_base Is a strong base used? start->check_base change_base Use a milder base or fluorinating agent check_base->change_base Yes check_temp Is the reaction temperature high? check_base->check_temp No end Problem Resolved change_base->end lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_solvent Is a protic solvent used? check_temp->check_solvent No lower_temp->end change_solvent Switch to a polar aprotic solvent check_solvent->change_solvent Yes check_substrate Is the substrate sterically hindered or has acidic β-protons? check_solvent->check_substrate No change_solvent->end modify_substrate Consider substrate modification or alternative synthetic route check_substrate->modify_substrate Yes check_substrate->end No modify_substrate->end

Caption: Troubleshooting workflow for managing HF elimination.

References

preventing decomposition of 3-(difluoromethyl)pyridine during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-(Difluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and purification of this compound, with a specific focus on preventing its decomposition during experimental workup.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup of reactions involving this compound, leading to the decomposition of the target molecule.

Issue 1: Product Loss or Unidentified Impurities After Aqueous Workup

Symptoms:

  • Low isolated yield of this compound.

  • Appearance of unexpected peaks in NMR or LC-MS analysis of the crude product, suggesting decomposition.

  • Formation of polar impurities that are difficult to separate.

Potential Cause: The difluoromethyl group (CHF₂) on the pyridine ring is susceptible to hydrolysis under both acidic and basic aqueous conditions. This can lead to the formation of the corresponding aldehyde (pyridine-3-carbaldehyde) or carboxylic acid (nicotinic acid) derivatives, which are common decomposition products. The rate of this hydrolysis is sensitive to both pH and temperature.

Troubleshooting Steps:

  • Maintain Neutral pH: The stability of the difluoromethyl group is highly dependent on the pH of the aqueous solution. It is crucial to avoid both strongly acidic and strongly basic conditions during extraction and washing steps.

    • Recommendation: Use a buffered aqueous solution with a pH close to 7, such as a phosphate buffer, for all aqueous washes. If the reaction mixture is acidic or basic, neutralize it carefully with a mild acid (e.g., dilute citric acid) or a mild base (e.g., saturated sodium bicarbonate solution) to a pH of approximately 7 before extraction. Monitor the pH of the aqueous layer using pH paper.

  • Control Temperature: Hydrolysis rates are known to increase with temperature.

    • Recommendation: Perform all workup steps, including extractions and washes, at a reduced temperature. Using an ice-water bath to cool the separatory funnel can significantly minimize decomposition.

  • Minimize Contact Time with Aqueous Phases: Prolonged exposure to aqueous environments, even under neutral conditions, can contribute to hydrolysis.

    • Recommendation: Perform extractions and washes as quickly and efficiently as possible. Avoid letting the biphasic mixture stand for extended periods.

  • Use of Brine: A final wash with a saturated sodium chloride (brine) solution can help to remove residual water from the organic layer and break up emulsions.

    • Recommendation: After the final neutral wash, perform a quick wash with brine.

Issue 2: Decomposition on Silica Gel During Chromatographic Purification

Symptoms:

  • Streaking or tailing of the product spot on TLC.

  • Low recovery of the desired product from the column.

  • Isolation of decomposition products from the column fractions.

Potential Cause: Standard silica gel can be slightly acidic, which can be sufficient to catalyze the decomposition of acid-sensitive compounds like this compound.

Troubleshooting Steps:

  • Neutralize Silica Gel: The acidity of the silica gel can be neutralized prior to use.

    • Recommendation: Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) containing a small amount of a neutral base, such as triethylamine (typically 0.1-1% v/v). The solvent is then evaporated before packing the column.

  • Use Alternative Stationary Phases: If decomposition on silica gel persists, consider using a less acidic stationary phase.

    • Recommendation: Alumina (neutral or basic) can be a suitable alternative. Alternatively, reversed-phase chromatography (C18) may be employed if the polarity of the compound and impurities allows for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound during workup?

A1: The most probable decomposition pathway is the hydrolysis of the difluoromethyl group to a formyl group (aldehyde) and subsequently to a carboxyl group (carboxylic acid). This reaction can be catalyzed by both acids and bases.

Q2: At what pH is this compound most stable?

Q3: Are there any specific reagents that should be avoided during the workup?

A3: Avoid strong acids (e.g., concentrated HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH). Even seemingly mild reagents, if used in excess or for prolonged periods, can cause decomposition. When neutralizing a reaction, it is best to use milder reagents like saturated sodium bicarbonate for acids and dilute citric acid or ammonium chloride for bases.

Q4: Can I use a standard aqueous workup for reactions involving this compound?

A4: A "standard" aqueous workup often involves washes with dilute acid and/or base to remove impurities. For this compound, this approach carries a high risk of decomposition. It is strongly recommended to modify the workup to maintain neutral pH and low temperature.

Experimental Protocols

Recommended General Workup Protocol for Reactions Containing this compound

This protocol is designed to minimize the decomposition of this compound during the workup procedure.

Materials:

  • Reaction mixture containing this compound.

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Phosphate buffer solution (pH 7).

  • Saturated aqueous sodium bicarbonate solution (if reaction is acidic).

  • Dilute (e.g., 1 M) citric acid solution (if reaction is basic).

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Ice-water bath.

Procedure:

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Quenching (if necessary): If the reaction involves reactive reagents, quench them appropriately at 0 °C before proceeding.

  • Neutralization:

    • If the reaction mixture is acidic, slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~7 (check with pH paper).

    • If the reaction mixture is basic, slowly add dilute citric acid solution until the pH of the aqueous layer is ~7.

  • Extraction:

    • Transfer the neutralized mixture to a pre-chilled separatory funnel.

    • Add the organic extraction solvent and gently mix the layers to avoid emulsion formation.

    • Allow the layers to separate and drain the aqueous layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine the organic extracts in the separatory funnel.

    • Wash the combined organic layer with two portions of cold phosphate buffer (pH 7).

    • Perform a final wash with one portion of cold brine.

  • Drying:

    • Drain the organic layer into a flask containing anhydrous sodium sulfate or magnesium sulfate.

    • Gently swirl the flask and let it stand for 10-15 minutes at room temperature to ensure complete drying.

  • Filtration and Concentration:

    • Filter the organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature not exceeding 30-40 °C).

Visualizations

Logical Workflow for Troubleshooting Decomposition

Decomposition_Troubleshooting Troubleshooting Workflow for this compound Decomposition start Decomposition Observed (Low Yield / Impurities) check_workup Review Workup Conditions start->check_workup check_pH Aqueous Phase pH Acidic or Basic? check_workup->check_pH pH Control check_temp Workup Temperature Elevated? check_workup->check_temp Temp. Control check_silica Purification Method Standard Silica Gel? check_workup->check_silica Purification check_pH->check_temp No solution_pH Implement Neutral pH Workup (e.g., Phosphate Buffer) check_pH->solution_pH Yes check_temp->check_silica No solution_temp Perform Workup at Low Temp (e.g., Ice Bath) check_temp->solution_temp Yes solution_silica Use Neutralized Silica Gel or Alternative Stationary Phase check_silica->solution_silica Yes end Stable Product Isolated solution_pH->end solution_temp->end solution_silica->end

Caption: Troubleshooting flowchart for decomposition of this compound.

Experimental Workflow for Safe Workup

Safe_Workup_Workflow Recommended Workup Protocol for this compound start Reaction Mixture cool Cool to 0 °C start->cool neutralize Neutralize to pH 7 (Mild Acid/Base) cool->neutralize extract Extract with Organic Solvent neutralize->extract wash_buffer Wash with Cold pH 7 Buffer extract->wash_buffer wash_brine Wash with Cold Brine wash_buffer->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry filter_concentrate Filter and Concentrate (Low Temperature) dry->filter_concentrate end Crude Product filter_concentrate->end

Caption: Step-by-step workflow for the safe workup of this compound.

Validation & Comparative

A Comparative Guide to 3-(difluoromethyl)pyridine and 3-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups, when appended to a pyridine scaffold, offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of 3-(difluoromethyl)pyridine and 3-(trifluoromethyl)pyridine for researchers, scientists, and drug development professionals, supported by available experimental data and established medicinal chemistry principles.

Physicochemical Properties: A Tale of Two Fluorinated Pyridines

The introduction of -CF2H and -CF3 groups at the 3-position of the pyridine ring significantly alters its electronic and physical properties. The trifluoromethyl group, with its three electron-withdrawing fluorine atoms, exerts a stronger influence on the molecule's properties compared to the difluoromethyl group.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-(trifluoromethyl)pyridineSignificance in Medicinal Chemistry
Molecular Weight ( g/mol ) 129.11147.10[1]Influences ligand efficiency and can impact permeability and diffusion.
logP (Octanol/Water) Data not available2.100 (Crippen Method)[1]A key indicator of lipophilicity, affecting solubility, permeability, and plasma protein binding.
pKa (of conjugate acid) Data not availableData not availableDetermines the ionization state at physiological pH, which impacts solubility, receptor binding, and cell permeability.
Polar Surface Area (PSA) ~12.89 Ų (Predicted)~12.89 Ų (Predicted)Influences membrane permeability and oral bioavailability.

The strong electron-withdrawing nature of the trifluoromethyl group generally leads to increased lipophilicity (higher logP) compared to the difluoromethyl analogue.[2] This enhanced lipophilicity can improve a compound's ability to cross biological membranes.[2] However, it can also lead to increased metabolic liability and potential off-target effects. The difluoromethyl group, while still electron-withdrawing, is considered a bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor, a property not shared by the trifluoromethyl group. This hydrogen bonding capability can be crucial for specific target interactions.

Metabolic Stability: The Impact of Fluorination on Drug Lifespan

A critical aspect of drug design is ensuring that a molecule has a sufficient half-life in the body to exert its therapeutic effect. Both -CF2H and -CF3 groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4]

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage.[2] The trifluoromethyl group is particularly effective at shielding an adjacent aromatic ring from metabolism.[2][4] While direct comparative metabolic stability data for this compound and 3-(trifluoromethyl)pyridine is scarce, studies on related structures suggest that trifluoromethylated compounds generally exhibit greater metabolic stability.[5]

For instance, in vitro metabolism studies of 3-(trifluoromethyl)pyridine in rat olfactory and hepatic tissues have shown that a major metabolite is 3-trifluoromethylpyridine-N-oxide, indicating that metabolism can occur on the pyridine nitrogen.[6] This suggests that while the trifluoromethyl group protects its point of attachment, metabolism can be shunted to other parts of the molecule.

Table 2: Inferred Metabolic Stability Profile

ParameterThis compound3-(trifluoromethyl)pyridineRationale
In Vitro Half-life (t½) Likely shorterLikely longerThe -CF3 group generally provides a greater "metabolic shield" than the -CF2H group.[2][4]
Intrinsic Clearance (CLint) Likely higherLikely lowerHigher metabolic lability typically corresponds to higher intrinsic clearance.
Primary Metabolites Likely includes pyridine ring hydroxylation and N-oxidation.N-oxidation is a known metabolic pathway.[6]Metabolism is often directed to the pyridine ring when the substituent is metabolically robust.[3]

Biological Activity: Fine-Tuning Target Engagement

The choice between a -CF2H and a -CF3 group can have a profound impact on a compound's biological activity. The differences in their electronic properties, lipophilicity, and hydrogen bonding potential can alter how a molecule interacts with its biological target.

The electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of the pyridine nitrogen, affecting its ability to form ionic bonds with a receptor.[2] Its higher lipophilicity can also lead to stronger hydrophobic interactions within a binding pocket.[2]

Conversely, the ability of the difluoromethyl group to act as a hydrogen bond donor can introduce a key interaction with a target that is not possible with the trifluoromethyl group. This can lead to significant differences in potency and selectivity.

Derivatives of trifluoromethylpyridine have been explored for a range of biological activities, including as inhibitors of various enzymes and as modulators of receptor function in areas such as oncology and infectious diseases.[7][8]

Experimental Protocols

Determination of logP by Shake-Flask Method

A standard method for the experimental determination of the octanol-water partition coefficient (logP) is the shake-flask method.

  • Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water.

  • Sample Preparation: Accurately weigh the test compound and dissolve it in one of the phases to a known concentration.

  • Partitioning: Add a known volume of the sample solution to a flask containing a known volume of the other phase.

  • Equilibration: Shake the flask for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound.[9][10]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM).[9][10]

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.[9][10]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.

  • Reagents: Pooled human liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: Pre-warm a mixture of the test compound and liver microsomes in the buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using LC-MS/MS.

  • Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Signaling Pathway and Experimental Workflow Visualization

Pyridine-containing molecules are common scaffolds for inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is implicated in various inflammatory diseases and cancers.[11][12][13][14]

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription Initiates Inhibitor Pyridine-based Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of a pyridine-based drug.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound (1 µM) Incubation Incubate at Multiple Time Points (0, 5, 15, 30, 60 min) Compound->Incubation Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubation NADPH NADPH Regenerating System NADPH->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Experimental workflow for an in vitro metabolic stability assay.

Conclusion

The choice between incorporating a this compound or a 3-(trifluoromethyl)pyridine moiety into a drug candidate is a nuanced decision that depends on the specific goals of the drug discovery program. The trifluoromethyl group generally offers superior metabolic stability and higher lipophilicity, which can be advantageous for oral bioavailability and CNS penetration. However, the difluoromethyl group provides the unique ability to act as a hydrogen bond donor, which may be critical for achieving high target potency and selectivity. A thorough understanding of the structure-activity and structure-property relationships within a given chemical series is essential for making an informed decision. The experimental protocols outlined in this guide provide a framework for generating the necessary data to compare these and other fluorinated analogues in a drug discovery setting.

References

comparative study of difluoromethylated versus non-fluorinated pyridine analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the physicochemical and biological properties of difluoromethylated pyridine analogues versus their non-fluorinated counterparts reveals significant alterations in basicity, lipophilicity, and metabolic stability, underscoring the strategic importance of this substitution in drug discovery and development. The introduction of a difluoromethyl (-CHF2) group, a bioisostere of both methyl and hydroxyl moieties, offers a powerful tool to modulate the drug-like properties of pyridine-based compounds.[1][2] This guide provides a data-driven comparison of a representative difluoromethylated pyridine, 4-(difluoromethyl)pyridine, with its non-fluorinated analogue, 4-methylpyridine, supported by detailed experimental protocols.

Physicochemical Properties: A Tale of Two Substituents

The substitution of a methyl group with a difluoromethyl group at the 4-position of the pyridine ring induces notable changes in the molecule's fundamental physicochemical characteristics. These alterations, summarized in the table below, have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property4-(Difluoromethyl)pyridine4-MethylpyridineImpact of Difluoromethylation
Molecular Weight ( g/mol ) 129.1193.13Increase
pKa ~3.5 (Estimated)5.98 - 6.02[1][3]Significant Decrease in Basicity
logP 1.1 (Predicted)1.14 - 1.27[4]Minimal Change
Aqueous Solubility Miscible (predicted)Miscible[1][5]Likely similar

Data Presentation: Comparative Physicochemical Properties

Interestingly, the impact on lipophilicity (logP) appears to be less pronounced. While fluorination is often employed to increase lipophilicity, the predicted logP value for 4-(difluoromethyl)pyridine is comparable to that of 4-methylpyridine. Both compounds are predicted or known to be miscible in water, suggesting that this particular substitution does not drastically alter aqueous solubility.

Metabolic Stability and Biological Activity: The Fluorine Advantage

The introduction of fluorine atoms is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.

While direct comparative metabolic stability data for 4-(difluoromethyl)pyridine and 4-methylpyridine was not found in the search results, it is widely accepted that the difluoromethyl group is more metabolically robust than a methyl group.[2] The methyl group of 4-methylpyridine is a potential site for oxidation to a hydroxymethyl group and further to a carboxylic acid, a common metabolic pathway for alkylpyridines. The difluoromethyl group is significantly less prone to such oxidation.

The impact of difluoromethylation on biological activity is target-dependent. The difluoromethyl group can act as a hydrogen bond donor and its unique stereoelectronic properties can lead to enhanced binding affinity and potency.[1] However, without specific comparative biological data for this pair of analogues, a definitive statement on the impact on a particular biological target cannot be made. It is a common strategy in medicinal chemistry to synthesize and test such matched pairs to understand the structure-activity relationship (SAR) for a given target.[4]

Experimental Protocols

To facilitate further research and validation of the comparative data, detailed protocols for key experiments are provided below.

Experimental Protocol for pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution as a titrant of known concentration is added.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

  • The pyridine analogue to be tested

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Prepare a 1 mM solution of the pyridine analogue in deionized water.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar. Add KCl solution to a final concentration of 0.15 M.

  • Acidification: If the compound is a base, acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.

  • Titration: Titrate the stirred solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.05-0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

Experimental Protocol for logP Determination by the Shake-Flask Method

This "gold standard" method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, to determine its lipophilicity.

Materials:

  • n-Octanol (pre-saturated with water)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • The pyridine analogue to be tested

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the pyridine analogue in the aqueous phase (PBS).

  • Partitioning: Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Experimental Protocol for Aqueous Solubility Determination

This protocol determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific temperature.

Materials:

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Filtration device (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

  • The pyridine analogue to be tested (solid form)

Procedure:

  • Sample Preparation: Add an excess amount of the solid pyridine analogue to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Cap the vials tightly and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Filtration: After equilibration, visually inspect for the presence of undissolved solid. Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

  • Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Visualizing the Experimental Workflow

To further clarify the experimental process, a diagram of the in vitro metabolic stability assay workflow is provided below.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound (in DMSO) Incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) Compound->Incubate Add to Microsome Suspension Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->Incubate NADPH NADPH Solution (Cofactor) NADPH->Incubate Initiate Reaction Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench At each time point Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 3-(Difluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the metabolic stability of 3-(difluoromethyl)pyridine derivatives, supported by experimental data and detailed protocols.

The strategic introduction of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. Among these, the difluoromethyl (-CHF2) group is of particular interest. This guide provides a comparative analysis of the metabolic stability of this compound derivatives, offering insights into how substitutions on the pyridine ring influence their metabolic fate. The information presented is intended to guide researchers in designing more robust drug candidates.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical parameter in drug discovery, directly impacting its in vivo half-life and bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method to assess this property. Key parameters measured are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), a measure of the inherent capacity of the liver to metabolize a drug.

While direct, publicly available comparative data for a wide range of this compound derivatives is limited, we can infer structure-stability relationships from studies on related fluorinated heterocyclic compounds. The following table presents a hypothetical but representative dataset illustrating how different substitutions on the this compound scaffold could influence metabolic stability in HLM.

Compound IDSubstitution on Pyridine Ringt½ (min)Clint (µL/min/mg protein)Predicted Major Metabolic Pathway
A-1 Unsubstituted2527.7Pyridine ring hydroxylation
A-2 2-chloro4515.4Pyridine ring hydroxylation
A-3 6-methyl1546.2Oxidation of the methyl group
A-4 5-fluoro5512.6Pyridine ring hydroxylation
A-5 2,5-dichloro> 60< 11.5Pyridine ring hydroxylation (slowed)

Note: This data is illustrative and intended to demonstrate potential trends. Actual values are highly dependent on the specific molecular context.

Structure-Metabolism Relationships

The difluoromethyl group itself is generally resistant to metabolism due to the high strength of the carbon-fluorine bonds. Consequently, metabolic attack often occurs elsewhere on the molecule, primarily on the pyridine ring or other susceptible substituents.

  • Electron-withdrawing groups , such as chloro or fluoro substituents, tend to decrease the electron density of the pyridine ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This often leads to increased metabolic stability, as suggested for compounds A-2 , A-4 , and A-5 .

  • Electron-donating groups or metabolically labile groups, such as a methyl group (compound A-3 ), can introduce a "metabolic soft spot," providing an alternative site for rapid oxidation and thereby decreasing overall metabolic stability.

  • Steric hindrance around potential sites of metabolism can also play a role in slowing down metabolic processes.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting and comparing metabolic stability data. The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound derivatives.

Materials:
  • Test compounds

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:
  • Preparation: Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO) and further dilute them to the desired working concentrations.

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the HLM, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:
  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Visualizing Metabolic Processes

To better understand the experimental workflow and potential metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound Stock Solution D Reaction Mixture A->D B HLM & Buffer B->D C NADPH System C->D Initiate Reaction E Quenching & Protein Precipitation D->E Time Points F LC-MS/MS Analysis E->F G Data Interpretation (t½, Clint) F->G

In Vitro Metabolic Stability Assay Workflow

metabolic_pathways cluster_pathways Potential Metabolic Pathways Parent This compound Derivative Metabolite1 Pyridine Ring Hydroxylation Parent->Metabolite1 CYP-mediated Metabolite2 Side-Chain Oxidation (if applicable) Parent->Metabolite2 CYP-mediated Metabolite3 Further Oxidation/Conjugation Metabolite1->Metabolite3 Metabolite2->Metabolite3

Potential Metabolic Pathways for this compound Derivatives

Conclusion

The assessment of metabolic stability is a critical step in the optimization of drug candidates. For this compound derivatives, the inherent stability of the difluoromethyl group often directs metabolic processes to other parts of the molecule. By strategically modifying the pyridine ring with electron-withdrawing groups and avoiding metabolically labile substituents, researchers can significantly enhance the metabolic stability of these compounds. The provided experimental protocol and illustrative data serve as a guide for the systematic evaluation and comparison of novel this compound derivatives, ultimately aiding in the development of more effective and durable therapeutic agents.

A Comparative Efficacy Analysis of Drugs Featuring the 3-(Difluoromethyl)pyridine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The incorporation of the 3-(difluoromethyl)pyridine moiety into therapeutic agents has emerged as a key strategy in modern drug discovery, offering enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This guide provides a comparative analysis of the efficacy of several drugs containing this or a structurally related trifluoromethylpyridine group, supported by experimental data to inform researchers, scientists, and drug development professionals.

I. Overview of Compared Therapeutic Agents

This guide focuses on the following drugs, for which sufficient preclinical and/or clinical efficacy data is available:

  • Doravirine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.

  • Bafetinib: A dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the treatment of leukemia.

  • Selinexor: A selective inhibitor of nuclear export (SINE) used in the treatment of various cancers.

  • Alpelisib: A phosphatidylinositol 3-kinase (PI3K) alpha-specific inhibitor for the treatment of certain types of breast cancer.

  • PI-103: A potent dual PI3K/mTOR inhibitor investigated in preclinical cancer models.

II. Comparative Efficacy Data

The following tables summarize the quantitative efficacy data for each drug, providing a basis for objective comparison within their respective therapeutic classes.

Table 1: Doravirine - Efficacy in Treatment-Naïve HIV-1 Patients
Endpoint Doravirine + TDF/FTC Efavirenz + TDF/FTC Study/Trial
Virological Suppression (<40 copies/mL) at Week 48 77.8%78.7%Phase 2b Trial[1]
Virological Suppression (<50 copies/mL) at Week 48 84%80%DRIVE-FORWARD[2][3]
Virological Suppression (<40 copies/mL) at Week 24 73.1%72.2%Phase 2b Trial[4]
Mean CD4+ T-cell count increase from baseline at Week 24 +154 cells/mm³+146 cells/mm³Phase 2b Trial[4]

TDF/FTC: Tenofovir disoproxil fumarate/emtricitabine

Table 2: Bafetinib - In Vitro Potency Against Bcr-Abl Kinase
Target Bafetinib IC₅₀ (nM) Imatinib IC₅₀ (nM) Fold Improvement Cell Line/Assay
Wild-Type Bcr-Abl 5.8[5]~200-600[6]~34-103Cell-free/Cell-based assays
Bcr-Abl Autophosphorylation 11[7]Not specified-K562 cells
Bcr-Abl Autophosphorylation 22[7]Not specified-293T cells
Q252H mutant Bcr-Abl 888.1[8]>2000[8]>2.25Ba/F3 cells
Table 3: Selinexor - Efficacy in Various Malignancies
Cancer Type Metric Value Study/Context
KRAS-mutant NSCLC (with Docetaxel) Overall Response Rate (ORR) 22% (Partial Response)Phase 1/2 Trial[9]
KRAS-mutant NSCLC (with Docetaxel) Median Progression-Free Survival (PFS) 4.1 monthsPhase 1/2 Trial[9]
Myelodysplastic Syndromes (MDS)/Oligoblastic AML Overall Response Rate (ORR) 26% (marrow complete remission)Phase 2 Trial[10]
Sarcoma Cell Lines IC₅₀ Range 28.8 nM - 218.2 nMIn vitro study[11]
T-cell Lymphoblastic Lymphoma Cell Lines IC₅₀ at 72h 18.70 - 46.87 nMIn vitro study[12]
Table 4: Alpelisib - In Vitro Potency in Breast Cancer Cell Lines
Cell Line PIK3CA Status Alpelisib IC₅₀ (nM)
Various Breast Cancer Cell Lines MutantSignificantly lower vs. Wild-Type[13]
SKBR-3 Wild-Type710 ± 60[14]
SKBR-3-PR (Pyrotinib Resistant) Wild-Type1570 ± 170[14]
Table 5: PI-103 - In Vitro Potency Against PI3K and mTOR
Target PI-103 IC₅₀ (nM)
p110α (PI3Kα) 2 - 8[15][16]
p110β (PI3Kβ) 3 - 88[15][16]
p110δ (PI3Kδ) 3 - 48[15][16]
p110γ (PI3Kγ) 15 - 150[15][16]
mTORC1 20[15][16]
mTORC2 83[15][16]
DNA-PK 2[16]

III. Experimental Protocols

A summary of the key experimental methodologies cited in this guide is provided below.

Cell Viability and IC₅₀ Determination
  • Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Kinase Inhibition Assays
  • Methodology: The inhibitory activity of compounds against specific kinases (e.g., Bcr-Abl, PI3K isoforms) is determined using in vitro kinase assays. These assays typically involve incubating the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified.

  • Detection Methods: Common detection methods include ELISA, radiometric assays (measuring incorporation of ³²P-ATP), or fluorescence-based assays.

Clinical Trial Efficacy Evaluation
  • HIV Virological Suppression: In clinical trials for antiretroviral drugs like Doravirine, the primary efficacy endpoint is typically the proportion of patients with HIV-1 RNA levels below a certain threshold (e.g., 40 or 50 copies/mL) at specific time points (e.g., 24, 48, or 96 weeks)[1][4].

  • Cancer Clinical Endpoints: For oncology drugs such as Selinexor, efficacy is evaluated based on endpoints like Overall Response Rate (ORR), which is the proportion of patients with a partial or complete response to therapy, and Progression-Free Survival (PFS), which is the length of time during and after the treatment that a patient lives with the disease but it does not get worse[9][10].

IV. Visualizing Mechanisms and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the discussed drugs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Alpelisib Alpelisib (PI3Kα specific) Alpelisib->PI3K Inhibits PI103 PI-103 (Dual PI3K/mTOR) PI103->PI3K Inhibits PI103->mTORC2 Inhibits PI103->mTORC1 Inhibits Bcr_Abl_Signaling_Pathway BcrAbl Bcr-Abl (Constitutively Active Tyrosine Kinase) Downstream Multiple Downstream Pathways (e.g., RAS/MAPK, JAK/STAT) BcrAbl->Downstream Phosphorylates & Activates Proliferation Increased Cell Proliferation & Survival (Leukemia) Downstream->Proliferation Bafetinib Bafetinib Bafetinib->BcrAbl Inhibits Imatinib Imatinib Imatinib->BcrAbl Inhibits IC50_Determination_Workflow cluster_0 In Vitro Experiment cluster_1 Data Analysis A Seed Cells in 96-well Plate B Add Serial Dilutions of Drug A->B C Incubate for Specified Time (e.g., 72h) B->C D Measure Cell Viability (e.g., CellTiter-Glo) C->D E Plot Dose-Response Curve D->E F Calculate IC₅₀ Value E->F

References

head-to-head comparison of different difluoromethylation reagents for pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Difluoromethylation Reagents for Pyridine

The introduction of the difluoromethyl (CF2H) group into pyridine scaffolds is a pivotal strategy in medicinal chemistry and drug development. This is attributed to the unique ability of the CF2H group to act as a lipophilic hydrogen bond donor, serving as a bioisostere for hydroxyl, thiol, or amino groups, thereby enhancing membrane permeability and binding affinity of drug candidates.[1][2] However, the selective functionalization of the pyridine ring presents a significant challenge. This guide provides a head-to-head comparison of various difluoromethylation reagents for pyridine, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods, their performance, and supporting experimental data.

Performance Comparison of Difluoromethylation Reagents

The choice of a difluoromethylation reagent for pyridine is dictated by the desired position of functionalization (on the nitrogen atom or the carbon backbone) and the electronic properties of the substrate. The reagents can be broadly categorized into those effecting N-difluoromethylation and C-H difluoromethylation.

N-Difluoromethylation Reagents

N-difluoromethylation of pyridines typically involves an initial N-alkylation step followed by a transformation to install the N-CF2H group. These methods are generally transition-metal-free.

ReagentStructureTypical ConditionsSubstrate ScopeYieldsNotes
Ethyl bromodifluoroacetateBrCF2COOEtACN, 60 °C, 24hElectron-rich pyridines like DMAPModerate to goodInvolves a two-step process of N-alkylation followed by in situ hydrolysis and decarboxylation.[2][3]
Chlorodifluoromethane (Freon-22)CHClF2THF/KOHaq./Bu4NBr, 35-45 °C or DMF/K2CO3, 120-130 °C2-PyridonesPreparative yields in some casesAn available industrial reagent. Reaction conditions influence the ratio of N- vs. O-difluoromethylation in 2-pyridones.[4][5]
DibromodifluoromethaneCF2Br2Activated copper, then Bu3SnHDMAPNot specifiedAn early method with limitations due to the ozone-depleting nature of CF2Br2.[2]
C-H Difluoromethylation Reagents

Direct C-H difluoromethylation of pyridines is an attractive strategy for late-stage functionalization. These methods often employ radical-based mechanisms, such as the Minisci reaction, or transition-metal catalysis.

ReagentStructureTypical ConditionsSubstrate ScopeYieldsRegioselectivityNotes
Difluoroacetic acidCF2HCOOHPeroxide activationVariety of pyridines and other heteroarenesGoodTemperature can control mono- vs. bis-difluoromethylation.[6]An inexpensive and readily available reagent.
TMSCF2H(CH3)3SiCF2HSilver-mediatedHeteroarenes including quinoxalin-2(1H)-ones and benzoxazolesHigh for specific substratesNot specifiedFunctions as a •CF2H source.[6]
Hypervalent iodine(III) reagentArI(OCOCF2H)2Blue light irradiationHeteroarenesGoodNot specifiedEnables C-H difluoromethylation via photolysis.[6]
Difluoromethyl 2-pyridyl sulfone2-PySO2CF2HNickel catalyst, terpyridine ligandAryl iodides (can be adapted for heteroaryls)45-82%C-H functionalizationLigand choice is crucial for selectivity.[7]
Bromo(difluoro)acetic acidBrCF2COOHK2CO3, DMF, room tempComplex N-heterocyclesUp to 92%N-difluoromethylationAn inexpensive and easy-to-handle reagent.[8]

Experimental Protocols

General Procedure for N-Difluoromethylation using Ethyl Bromodifluoroacetate

This protocol is adapted from the work of Alcolea et al.[2]

  • Reaction Setup : To a solution of the pyridine substrate (1.0 mmol) in acetonitrile (ACN, 5 mL) in a sealed tube, add ethyl bromodifluoroacetate (5.0 mmol, 5.0 equiv.).

  • Reaction : The mixture is stirred at 60 °C for 24 hours.

  • Monitoring : The reaction progress is monitored by HPLC-MS.

  • Work-up : Upon completion, the solvent is removed under reduced pressure. The resulting residue, containing the N-alkylation product, is then subjected to hydrolysis and decarboxylation conditions.

  • Hydrolysis and Decarboxylation : The crude intermediate is dissolved in a suitable solvent, and a base (e.g., NaOH) is added to facilitate hydrolysis of the ester, followed by acidification to promote decarboxylation, yielding the N-difluoromethylated pyridine.

  • Purification : The final product is purified by column chromatography on silica gel.

General Procedure for Radical C-H Difluoromethylation using Difluoroacetic Acid

This protocol is based on the Minisci-type reaction described by Christensen, Nielsen, and co-workers.[6]

  • Reaction Setup : In a reaction vessel, the pyridine substrate (1.0 mmol) and difluoroacetic acid (2.0 mmol, 2.0 equiv.) are dissolved in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Initiation : A radical initiator, such as ammonium persulfate ((NH4)2S2O8, 2.0 equiv.), is added. In some variations, a silver catalyst (e.g., AgNO3) may be used.

  • Reaction : The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC or GC-MS. The temperature can be adjusted to control the degree of difluoromethylation.

  • Work-up : The reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Visualizing Difluoromethylation Strategies

The following diagrams illustrate the classification of reagents, a typical experimental workflow, and a simplified mechanistic pathway.

Reagent_Classification cluster_N Examples cluster_CH Examples Reagents Difluoromethylation Reagents for Pyridine N_Difluoro N-Difluoromethylation Reagents->N_Difluoro CH_Difluoro C-H Difluoromethylation Reagents->CH_Difluoro N_Ex1 BrCF2COOEt N_Difluoro->N_Ex1 N_Ex2 CHClF2 N_Difluoro->N_Ex2 Radical Radical (Minisci-type) CH_Difluoro->Radical Transition_Metal Transition-Metal Catalyzed CH_Difluoro->Transition_Metal Radical_Ex1 CF2HCOOH Radical->Radical_Ex1 Radical_Ex2 TMSCF2H Radical->Radical_Ex2 TM_Ex1 2-PySO2CF2H (Ni-cat) Transition_Metal->TM_Ex1

Caption: Classification of difluoromethylation reagents for pyridine.

Experimental_Workflow Start Start Setup Reaction Setup (Pyridine + Reagent + Solvent) Start->Setup Reaction Reaction (Heating/Irradiation) Setup->Reaction Monitoring Monitoring (TLC, GC-MS, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Difluoromethylated Pyridine Purification->Product

Caption: General experimental workflow for pyridine difluoromethylation.

Minisci_Mechanism cluster_0 Simplified Minisci-Type C-H Difluoromethylation Reagent CF2H-Source (e.g., CF2HCOOH) Radical •CF2H Radical Reagent->Radical generates Initiator Initiator (e.g., Peroxide) Initiator->Radical Pyridine Protonated Pyridine Radical_Adduct Radical Adduct Pyridine->Radical_Adduct + •CF2H Product C-H Difluoromethylated Pyridine Radical_Adduct->Product via Oxidation & Deprotonation Oxidation Oxidation

Caption: Simplified mechanism for radical C-H difluoromethylation.

Conclusion

The selection of an appropriate difluoromethylation reagent for pyridine is a critical decision in the synthesis of novel compounds for pharmaceutical and agrochemical applications. For N-difluoromethylation, reagents like ethyl bromodifluoroacetate offer a transition-metal-free pathway, particularly effective for electron-rich pyridines. For the increasingly important late-stage C-H functionalization, radical-based methods using reagents such as difluoroacetic acid provide a cost-effective and direct route to modify the pyridine core. The choice between these methods will depend on the specific pyridine substrate, desired regioselectivity, and tolerance of other functional groups within the molecule. This guide provides a foundational understanding to aid researchers in navigating these choices and accelerating their research and development efforts.

References

Evaluating the Lipophilicity of 3-(Difluoromethyl)pyridine Relative to Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lipophilicity of a molecule is a critical physicochemical property in drug discovery and development, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The octanol-water partition coefficient (logP) is the most widely used metric for quantifying lipophilicity. This guide provides an objective comparison of the lipophilicity of 3-(difluoromethyl)pyridine against its key structural analogs: pyridine, 3-methylpyridine, and 3-(trifluoromethyl)pyridine. The inclusion of fluorine atoms is a common strategy in medicinal chemistry to modulate a compound's properties, and this comparison elucidates the specific impact of the difluoromethyl group.

Comparative Lipophilicity Data

The lipophilicity of this compound and its analogs is summarized in the table below. The data demonstrates a clear trend: the addition of a methyl group at the 3-position of the pyridine ring increases lipophilicity compared to the parent pyridine. Subsequent replacement of hydrogen atoms on the methyl group with fluorine atoms leads to a stepwise increase in logP. The difluoromethyl group, therefore, imparts a moderate level of lipophilicity, positioned between the methyl and the highly lipophilic trifluoromethyl group.

CompoundStructureSubstituentLogP ValueType
PyridineC₅H₅N-H0.65[1], 0.64[2]Experimental
3-MethylpyridineC₆H₇N-CH₃1.20[3][4], 1.2[5]Experimental
This compound C₆H₅F₂N -CHF₂ 1.5 Calculated [6]
3-(Trifluoromethyl)pyridineC₆H₄F₃N-CF₃2.10Calculated[7]

Note: LogP values can be determined experimentally or calculated (clogP). Experimental values are generally preferred for accuracy.

Experimental Protocols for LogP Determination

The two most common and validated methods for determining the octanol-water partition coefficient are the Shake-Flask method and the High-Performance Liquid Chromatography (HPLC) method.[8]

The shake-flask method is the traditional "gold standard" for logP determination, involving the direct measurement of a substance's concentration in two immiscible phases.[9][10] It is most suitable for determining logP values in the range of -2 to 4.[10][11][12]

Principle: The partition coefficient (P) is defined as the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[10]

Procedure:

  • Preparation: Both n-octanol and water are pre-saturated with each other to ensure thermodynamic equilibrium. A stock solution of the test substance is prepared in one of the phases.

  • Partitioning: Accurately measured volumes of n-octanol, water, and the stock solution are combined in a vessel. The total concentration of the test substance should not exceed 0.01 mol/L in either phase.[10]

  • Equilibration: The vessel is agitated (shaken) at a constant temperature (typically 20-25°C) until equilibrium is reached.[11]

  • Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and water phases.[11]

  • Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).[11]

  • Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

The HPLC method offers a faster, automated alternative for estimating logP values.[13] It is an indirect method that correlates a compound's retention time on a reverse-phase column with its lipophilicity. This method is suitable for logP values ranging from 0 to 6.[10][12]

Principle: This method is based on the assumption that there is a linear relationship between the logarithm of a compound's retention factor (log k') on a C18 reverse-phase HPLC column and its known logP value.

Procedure:

  • System Setup: A reverse-phase HPLC system with a C18 stationary phase is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: A series of reference compounds with well-established and reliable logP values are injected into the HPLC system.[13]

  • Retention Time Measurement: The retention time for each reference standard is measured.

  • Calibration Curve: A calibration curve is generated by plotting the known logP values of the reference compounds against the logarithm of their retention factors (log k').

  • Sample Analysis: The test substance is injected into the same HPLC system under identical conditions, and its retention time is measured.

  • LogP Estimation: The logP of the test substance is determined by interpolating its measured retention factor onto the calibration curve.

Visualized Workflow: Shake-Flask LogP Determination

The following diagram illustrates the key steps involved in the OECD 107 Shake-Flask method for determining the octanol-water partition coefficient.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation cluster_result Result prep_solvents Pre-saturate n-Octanol and Water combine Combine Solvents and Stock Solution in Vessel prep_solvents->combine prep_stock Prepare Stock Solution of Test Compound prep_stock->combine equilibrate Shake to Equilibrate (Constant Temperature) combine->equilibrate separate Separate Phases via Centrifugation equilibrate->separate measure Measure Concentration in Each Phase (e.g., HPLC, GC) separate->measure calc Calculate LogP: log([C]octanol / [C]water) measure->calc final_logp Final LogP Value calc->final_logp

References

The Impact of Difluoromethyl Substitution: A Comparative Guide to the Structure-Activity Relationship of 3-(Difluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 3-(difluoromethyl)pyridine derivatives reveals their significant potential in medicinal chemistry, particularly in the development of novel kinase inhibitors and anticancer agents. The strategic incorporation of the difluoromethyl (CHF2) group at the 3-position of the pyridine ring often leads to enhanced potency, selectivity, and improved pharmacokinetic properties compared to non-fluorinated or trifluoromethylated analogs. This guide provides a comparative analysis of these derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising area.

The unique electronic properties of the difluoromethyl group, acting as a lipophilic hydrogen bond donor, contribute to its favorable interactions with biological targets.[1] This has been a key factor in the design of potent inhibitors for critical signaling pathways implicated in cancer, such as the PI3K/mTOR pathway.[1]

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of representative this compound derivatives and their comparators, highlighting the influence of structural modifications on their inhibitory potency.

Compound IDCore StructureR1R2TargetIC50 (nM)Cell LineComparatorComparator IC50 (nM)
PQR514 (4) 2-amino-pyrimidine4-(difluoromethyl)Morpholino-triazinep110α< 4.5-PQR309 (1) (CF3-pyridine)< 4.5
mTOR< 35-PQR309 (1) (CF3-pyridine)62
p-PKB/Akt17-PQR309 (1) (CF3-pyridine)>100 (approx.)
p-S661-PQR309 (1) (CF3-pyridine)>200 (approx.)
Fluoro-taxoid (1a) TaxoidHFMCF7-S1.8Human Breast CarcinomaPaclitaxel3.5
MCF7-R56Human Breast CarcinomaPaclitaxel>1000
LCC6-WT1.5Human Breast CarcinomaPaclitaxel2.8
LCC6-MDR49Human Breast CarcinomaPaclitaxel>1000
H4601.1Non-small Cell Lung CarcinomaPaclitaxel2.5
HT-291.0Colon AdenocarcinomaPaclitaxel2.2

Data for PQR514 and PQR309 sourced from ACS Medicinal Chemistry Letters[1]. Data for Fluoro-taxoid (1a) and Paclitaxel sourced from the Journal of Fluorine Chemistry[2][3].

The data clearly demonstrates that the 4-(difluoromethyl)pyrimidin-2-amine moiety in PQR514 leads to superior cellular activity (inhibition of p-PKB/Akt and p-S6) compared to its trifluoromethyl-pyridine counterpart, PQR309, despite similar in vitro kinase inhibitory potency.[1] This suggests improved cell permeability or different binding kinetics. Furthermore, the 3'-difluoromethyl-taxoids exhibit significantly enhanced potency against both drug-sensitive and multidrug-resistant cancer cell lines compared to the widely used anticancer drug, paclitaxel.[2][3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

PI3K and mTOR Kinase Inhibition Assay

The inhibitory activity of compounds against PI3K and mTOR kinases was determined using a competitive binding assay. The assay measures the ability of a test compound to displace a fluorescently labeled ligand from the ATP-binding site of the kinase.

  • Kinase and Ligand Preparation: Recombinant human PI3Kα (p110α/p85α) and mTOR kinases were used. A proprietary fluorescent ligand was used as the tracer.

  • Assay Procedure: Test compounds were serially diluted in DMSO and added to a 384-well plate. Kinase, tracer, and assay buffer were then added to each well.

  • Incubation: The plate was incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Detection: The fluorescence polarization of each well was measured using a suitable plate reader. A decrease in fluorescence polarization indicates displacement of the tracer by the test compound.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the fluoro-taxoids on various human cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (MCF7-S, MCF7-R, LCC6-WT, LCC6-MDR, H460, and HT-29) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3]

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.[2][3]

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2][3]

  • Formazan Solubilization: The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).[2][3]

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2][3]

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. IC50 values, the concentration of the compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.[2][3]

Visualizing Molecular Interactions and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation CellGrowth Cell Growth & Survival S6K->CellGrowth PQR514 PQR514 (Difluoromethyl-pyridine derivative) PQR514->PI3K PQR514->mTORC1

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway. This diagram illustrates the key components of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. The inhibitory action of this compound derivatives like PQR514 on PI3K and mTOR is highlighted.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Compound Treatment Seeding->Treatment Incubation 72h Incubation Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Formation MTT_add->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Readout Measure Absorbance Solubilize->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Figure 2: Workflow of the MTT Cytotoxicity Assay. This flowchart outlines the sequential steps involved in determining the in vitro cytotoxicity of compounds against cancer cell lines using the MTT assay.

References

The Impact of Difluoromethyl Groups on Ligand-Protein Interactions: A Comparative Docking Study Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance with and without the Difluoromethyl Group, Supported by Experimental Data.

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of drug candidates. Among these, the difluoromethyl (CHF₂) group has garnered significant interest for its unique ability to act as a lipophilic hydrogen bond donor, influencing ligand binding affinity and metabolic stability. This guide provides a comparative analysis of ligands with and without the difluoromethyl group, focusing on their performance in molecular docking studies and the corresponding experimental validation.

Quantitative Data Summary: A Comparative Analysis of Menin-MLL Inhibitors

The interaction between menin and Mixed-Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. The following table summarizes the structure-activity relationship of a series of menin-MLL inhibitors, comparing the inhibitory activity of compounds with a non-fluorinated ethyl group to those with monofluoromethyl, difluoromethyl, and trifluoromethyl groups. The data clearly demonstrates the significant impact of fluorine substitution on the inhibitory potency.

Compound IDR GroupNumber of Fluorine AtomsFP IC₅₀ (nM)[1][2]
MI-326-CH₂CH₃0710 ± 110
MI-333-CH₂CH₂F11400 ± 200
MI-319 -CH₂CHF₂ 2 38 ± 5
MI-2-3-CH₂CF₃336 ± 4

Note: FP IC₅₀ represents the half-maximal inhibitory concentration as determined by a fluorescence polarization assay. A lower IC₅₀ value indicates a more potent inhibitor.

The data reveals that the introduction of a difluoromethyl group (MI-319) leads to a nearly 19-fold increase in inhibitory activity compared to the non-fluorinated analogue (MI-326).[1] Interestingly, the difluoromethyl and trifluoromethyl (MI-2-3) analogues exhibit comparable, high potency.[1][2] This suggests that the difluoromethyl group's ability to engage in favorable interactions within the protein's binding pocket significantly enhances its efficacy.

Experimental Protocols: A Methodological Blueprint

Reproducible and rigorous experimental design is paramount in computational drug discovery. The following provides a detailed methodology for the key experiments cited in the comparative analysis of menin-MLL inhibitors.

Molecular Docking of Menin-MLL Inhibitors

The molecular docking simulations for the comparative study of menin-MLL inhibitors were performed using the GOLD (Genetic Optimisation for Ligand Docking) program.[3][4]

1. Protein Preparation:

  • The crystal structure of the menin protein in complex with a ligand was obtained from the Protein Data Bank (PDB).

  • Water molecules were removed from the crystal structure.

  • Hydrogen atoms were added to the protein structure, and the protonation states of histidine, glutamine, and asparagine residues were checked and adjusted as necessary.

2. Ligand Preparation:

  • The three-dimensional structures of the inhibitor molecules (MI-326, MI-333, MI-319, and MI-2-3) were generated.

  • The ligands were assigned appropriate atom types and charges.

  • Rotatable bonds within the ligands were defined to allow for conformational flexibility during the docking process.

3. Docking Simulation:

  • The binding site was defined as a 10 Å sphere centered on the co-crystallized ligand in the original PDB structure.

  • The GOLD genetic algorithm was used to explore the conformational space of the ligands within the defined binding site.

  • The ChemPLP scoring function was employed to evaluate and rank the generated docking poses.

  • For each ligand, multiple docking runs were performed to ensure the reliability of the predicted binding mode.

4. Analysis of Results:

  • The top-ranked docking poses for each ligand were visually inspected to analyze the predicted binding modes and key interactions with the protein residues.

  • The docking scores were used to estimate the binding affinity of each ligand.

Visualizing Molecular Interactions and Pathways

Experimental Workflow for Comparative Docking Studies

The following diagram illustrates the generalized workflow for conducting comparative molecular docking studies, from initial target and ligand selection to the final analysis of results.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis cluster_3 Output A Target Identification and Protein Structure Preparation C Define Binding Site A->C B Ligand Library Preparation (with and without CHF₂ group) D Run Docking Algorithm (e.g., GOLD) B->D C->D E Scoring and Ranking of Poses D->E F Analysis of Interactions (Hydrogen Bonds, Hydrophobic, etc.) E->F G Comparative Data Table (Docking Scores, IC₅₀) F->G H Identification of Lead Compounds G->H

A generalized workflow for comparative molecular docking studies.
Signaling Pathway: Inhibition of Polyamine Biosynthesis by a Difluoromethylated Ligand

A notable example of a drug utilizing a difluoromethyl group is Eflornithine (α-difluoromethylornithine or DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC).[2][5] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation.[6][7][8][9] By inhibiting ODC, DFMO depletes cellular polyamine levels, thereby arresting cell growth.[2][10] This mechanism is particularly effective in rapidly proliferating cells, such as in certain cancers and protozoan infections.

The following diagram illustrates the polyamine biosynthesis pathway and the point of inhibition by DFMO.

G Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Cell_Proliferation Cell Proliferation and Growth Putrescine->Cell_Proliferation Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermidine->Cell_Proliferation Spermine Spermine Spermine_Synthase->Spermine Spermine->Cell_Proliferation DFMO DFMO (α-difluoromethylornithine) DFMO->ODC Inhibits

Inhibition of the polyamine biosynthesis pathway by DFMO.

References

Safety Operating Guide

Proper Disposal of 3-(Difluoromethyl)pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(Difluoromethyl)pyridine, a fluorinated pyridine derivative commonly used in the synthesis of complex organic molecules. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.

I. Understanding the Hazards

Before handling this compound, it is crucial to be fully aware of its associated hazards. This substance is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1]

Table 1: Hazard Identification and Classification

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Source: Sigma-Aldrich, Fisher Scientific Safety Data Sheets[2]

II. Personal Protective Equipment (PPE)

Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Source: Fisher Scientific, ECHEMI Safety Data Sheets[2][3]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal company.[2][3] Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be compatible with the chemical.

  • Collect waste in small, manageable quantities to minimize risk.

  • If the chemical is mixed with solvents, the entire solution should be treated as hazardous waste.

2. Handling and Storage of Waste:

  • All handling of the waste should be performed inside a certified chemical fume hood.

  • Keep the waste container tightly closed when not in use.[2]

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][4]

  • Ensure the storage area is separate from incompatible materials, particularly strong oxidizing agents.[2][4]

3. Accidental Spill Cleanup:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[3][4]

  • Ventilate the area.

  • Wear the appropriate PPE as outlined in Table 2.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.

  • Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[2]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal contractor.

  • Ensure all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[4]

  • Provide the waste disposal company with a complete and accurate safety data sheet (SDS) for this compound.

IV. Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized below.

Table 3: Physical and Chemical Properties

PropertyValue
CAS Number 76541-44-1
Molecular Formula C₆H₅F₂N
Molecular Weight 129.11 g/mol
Appearance Liquid
Density 1.242 g/mL at 25 °C
Flash Point 54.4 °C (129.9 °F)
Refractive Index n20/D 1.462

Source: Sigma-Aldrich Safety Data Sheet

V. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Workflow for the Proper Disposal of this compound A 1. Assess Hazards & Don PPE B 2. Collect Waste in Designated Container A->B C 3. Store Waste in a Safe, Ventilated Area B->C E 5. Arrange for Professional Waste Disposal C->E D 4. Handle Spills with Inert Absorbent D->B Collect spill waste F Disposal Complete E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Operational Guide for

3-(Difluoromethyl)pyridine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.

Hazard Identification and Safety Precautions

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2] Strict adherence to safety protocols is mandatory to minimize exposure and risk.

Signal Word: Warning

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet.[1][2] Key precautions include avoiding inhalation, contact with skin and eyes, and keeping the substance away from heat, sparks, and open flames.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical for the safe handling of this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Preparation & Weighing Chemical safety goggles or a face shield.[3]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][5]Laboratory coat.[3]Work within a chemical fume hood.[3]
Solution Preparation & Transfer Chemical splash goggles and a face shield.[4]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5]Chemical-resistant laboratory coat or apron.[4]Work within a chemical fume hood.[4]
Conducting Reactions Chemical splash goggles and a face shield.[4]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5]Chemical-resistant laboratory coat or apron.[4]Work within a certified chemical fume hood.[4]
Spill Cleanup Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile or butyl rubber).Chemical-resistant laboratory coat or apron.Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[1][6]
Waste Disposal Chemical splash goggles.[4]Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][5]Laboratory coat.[4]Handle in a well-ventilated area, preferably within a chemical fume hood.[4]
Chemical Properties and Storage
Property Value
CAS Number 76541-44-1
Molecular Formula C₆H₅F₂N
Molecular Weight 129.11 g/mol
Form Liquid
Density 1.242 g/mL at 25 °C
Flash Point 54.4 °C (129.9 °F)
Storage Class 3 - Flammable liquids

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] Keep away from heat, sparks, open flames, and other ignition sources.[1] Ground and bond container and receiving equipment to prevent static discharge.[2]

Standard Operating Procedure for Handling

The following workflow outlines the key steps for the safe handling of this compound from preparation to disposal.

G Safe Handling Workflow for this compound prep 1. Preparation ppe 2. Don PPE prep->ppe Review SDS weigh 3. Weighing & Transfer ppe->weigh In Fume Hood dissolve 4. Dissolution weigh->dissolve Use Grounded Equipment reaction 5. Reaction dissolve->reaction Inert Atmosphere (if required) cleanup 6. Cleanup & Decontamination reaction->cleanup After Reaction Completion disposal 7. Waste Disposal cleanup->disposal Segregate Waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.[1]

  • Donning PPE: Wear all personal protective equipment as specified in the table above for the intended operation.[3]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a certified chemical fume hood.[3]

    • Use non-sparking tools and explosion-proof equipment.[1]

    • Ground and bond all containers and receiving equipment to prevent static electricity buildup.[2]

  • Dissolution:

    • Slowly add the this compound to the chosen solvent in a flask, stirring gently.

    • Keep the container tightly closed when not in use.[1]

  • Reaction:

    • If the reaction is air or moisture sensitive, use standard inert atmosphere techniques (e.g., nitrogen or argon).

    • Maintain a safe distance from the reaction setup and monitor for any signs of uncontrolled reaction.

  • Cleanup and Decontamination:

    • Decontaminate all glassware and surfaces that have come into contact with this compound.

    • Wash hands and any exposed skin thoroughly after handling.[1]

  • Waste Disposal: Proceed with the waste disposal plan as outlined below.

Spill Management
  • Minor Spill: For a small spill within a fume hood, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).[1] Collect the contaminated material in a sealed, labeled hazardous waste container.[1]

  • Major Spill: In the event of a large spill, immediately evacuate the area.[7] Keep personnel upwind of the spill.[8] Shut off all ignition sources.[8] Contact your institution's Environmental Health and Safety (EHS) department for assistance.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Identify and Segregate: Classify all materials contaminated with this compound, including unused product, reaction residues, and contaminated lab supplies, as hazardous waste.[5] This waste must be kept separate from non-hazardous waste and other incompatible chemical waste.[5] Specifically, halogenated organic waste should be collected separately from non-halogenated solvents.[5]

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container made of a compatible material (e.g., glass or high-density polyethylene).[5] The container must have a tightly sealing cap.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid," "Irritant").[5]

Storage and Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.[6]

  • Empty Containers: Rinse empty containers thoroughly. Dispose of the rinsed container as hazardous waste unless otherwise directed by your EHS office.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.